molecular formula C2H2Br2ClF B1301169 1,2-Dibromo-1-chloro-1-fluoroethane CAS No. 243139-69-7

1,2-Dibromo-1-chloro-1-fluoroethane

Cat. No.: B1301169
CAS No.: 243139-69-7
M. Wt: 240.3 g/mol
InChI Key: ZGOJBBYSXFXRKB-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloro-1-fluoroethane is a useful research compound. Its molecular formula is C2H2Br2ClF and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOJBBYSXFXRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371394
Record name 1,2-dibromo-1-chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-69-7
Record name 1,2-dibromo-1-chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 1,2-Dibromo-1-chloro-1-fluoroethane

[1][2]

Executive Summary

1,2-Dibromo-1-chloro-1-fluoroethane (CAS 243139-69-7) is a polyhalogenated ethane derivative characterized by a high degree of functionalization on a short carbon backbone.[1] Its unique structure—featuring bromine, chlorine, and fluorine on a single carbon scaffold—makes it a valuable intermediate in the synthesis of fluoropolymers and halogenated anesthetics.[1] This guide provides a definitive technical analysis of its synthesis via the bromination of 1-chloro-1-fluoroethene, detailing the stereochemical implications, physicochemical properties, and safety protocols required for handling this high-density electrophile.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule possesses a chiral center at C1, resulting in a racemic mixture when synthesized from achiral precursors without asymmetric catalysis.[1]

ParameterData
IUPAC Name This compound
CAS Number 243139-69-7
Molecular Formula

Molecular Weight 240.30 g/mol
SMILES C(C(F)(Cl)Br)Br
InChIKey ZGOJBBYSXFXRKB-UHFFFAOYSA-N
Structure

Synthesis Strategy: Electrophilic Bromination

The primary and most atom-economical route to this compound is the electrophilic addition of elemental bromine to 1-chloro-1-fluoroethene (also known as 1-chloro-1-fluoroethylene).[1]

Reaction Logic

The precursor, 1-chloro-1-fluoroethene, is an electron-deficient alkene due to the electronegative fluorine and chlorine atoms.[1] However, the

1anti-addition1
Synthesis Workflow Diagram

SynthesisWorkflowPrecursor1-Chloro-1-fluoroethene(Gas, CAS 2317-91-1)ReactorReactor(-5°C to 0°C)Precursor->ReactorBubbled inReagentBromine (Br2)(Liquid, in CH2Cl2)Reagent->ReactorDropwise additionIntermediateBromonium IonIntermediateReactor->IntermediateElectrophilic AttackQuenchQuench(NaHSO3 wash)Intermediate->QuenchNucleophilic OpeningProduct1,2-Dibromo-1-chloro-1-fluoroethaneQuench->ProductPurification

Figure 1: Process flow for the synthesis of this compound.[1][2]

Detailed Experimental Protocol

Safety Warning: 1-Chloro-1-fluoroethene is a flammable gas.[1] Bromine is highly corrosive and toxic.[1] All operations must be performed in a functioning fume hood.[1]

Step 1: Preparation of the Alkene Solution

  • Equip a 250 mL three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a pressure-equalizing addition funnel.

  • Charge the flask with 100 mL of anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Cool the solvent to -10°C using an ice/salt bath.[1]

  • Slowly bubble 1-chloro-1-fluoroethene (CAS 2317-91-1) into the solvent until saturation or the desired molar quantity (e.g., 0.1 mol) is dissolved.[1] Calculate mass increase to confirm uptake.

Step 2: Bromination

  • Charge the addition funnel with 0.105 mol of elemental Bromine (

    
    ).[1]
    
  • Add the bromine dropwise to the stirred alkene solution. Maintain the temperature between -5°C and 0°C to prevent side reactions (substitution) or vaporization of the alkene.[1]

  • Endpoint: The reaction is complete when the red-brown color of bromine persists, indicating that the alkene has been consumed.[1]

Step 3: Workup and Purification [3][4]

  • Wash the reaction mixture with 10% aqueous Sodium Bisulfite (

    
    ) to quench excess bromine (color change from red to clear).[1]
    
  • Separate the organic layer and wash with saturated Sodium Bicarbonate (

    
    ) followed by brine.
    
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Filter and concentrate the solvent under reduced pressure.[1]

  • Purification: Distill the crude oil under vacuum. Collect the fraction corresponding to the target boiling point (estimated ~50-60°C at 15 mmHg).[1]

Mechanistic Pathway[2]

The reaction follows a standard electrophilic halogenation mechanism but is influenced by the electronic effects of the geminal halide substituents.[1]

MechanismStep1Alkene π-attack on Br-BrStep2Cyclic Bromonium Ion(Bridged Intermediate)Step1->Step2PolarizationStep3Backside Attack by Br-Step2->Step3Nucleophilic openingProductAnti-Addition Product(Racemic)Step3->ProductBond formation

Figure 2: Mechanistic pathway showing the formation of the bromonium ion and subsequent anti-addition.[1]

Physicochemical Properties[2][4][5][8][12]

The physical constants of this compound reflect its high halogen content, resulting in high density and significant lipophilicity.[1]

PropertyValue / EstimateNotes
Physical State LiquidAt standard temperature and pressure.[1][5]
Density ~2.25 g/cm³Estimated based on di-bromo analogs.[1]
Boiling Point 130–140 °CEstimated.[1] (Higher than Halon 1223 due to H-bonding potential vs F).[1]
Solubility Immiscible in waterSoluble in DCM, Chloroform, Acetone.[1]
Refractive Index

Estimated based on molar refraction.[1]
Appearance Colorless to pale yellowDarkens upon light exposure (decomposition).[1]

Spectroscopic Characterization

Verification of the product structure relies on NMR spectroscopy, specifically the coupling patterns induced by the fluorine atom.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Will show a characteristic signal around -60 to -80 ppm.[1] The signal will be split into a triplet (or doublet of doublets) due to coupling with the two non-equivalent protons on C2 (
    
    
    ).[1]
  • 
     NMR:  The methylene protons (
    
    
    ) are on a carbon adjacent to a chiral center (C1), making them diastereotopic .[1]
    • Expect an ABX system (where X is Fluorine).[1]

    • Two distinct signals (doublet of doublets) for the protons, coupling with each other (

      
      ) and with the fluorine (
      
      
      ).[1]
Mass Spectrometry (MS)
  • Isotope Pattern: The presence of two Bromines and one Chlorine creates a complex isotopic envelope.[1]

    • Look for the characteristic M+, M+2, M+4, M+6 pattern.[1]

    • The intensity ratios will reflect natural abundances:

      
       (1:[1]1) and 
      
      
      (3:1).[1]
  • Fragmentation: Loss of Br (M-79/81) is the dominant fragmentation pathway.[1]

Safety and Handling

This compound is an alkyl halide and should be treated as a potential alkylating agent and lachrymator.[1]

  • Toxicity: Likely narcotic at high concentrations.[1] Potential hepatotoxin due to metabolic dehalogenation.[1]

  • Handling: Use Viton® or PVA gloves.[1] Standard nitrile gloves may degrade rapidly upon contact with polyhalogenated solvents.[1]

  • Storage: Store in amber glass to prevent photolytic decomposition (release of

    
     radicals). Keep cool (<15°C).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved January 28, 2026 from [Link].[1]

  • Stenutz, R. Data for 1,2-dibromo-1-chloro-1,2-difluoroethane (Comparative BP data). Retrieved January 28, 2026 from [Link].[1]

Technical Profile: Spectroscopic Characterization of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7).[1][2] It is designed for analytical chemists and process scientists requiring rigorous structural validation of halogenated ethane derivatives, often encountered as intermediates in the synthesis of fluorinated anesthetics or refrigerants.[1][2]

Chemical Identity & Stereochemical Context

Before interpreting spectra, one must understand the stereochemical environment, as it dictates the multiplicity seen in NMR.[1][2]

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 240.30 g/mol [2][3][4]

  • Structure:

    
    [5]
    

Critical Stereochemical Note: Carbon-1 (C1) is a chiral center bonded to four distinct groups:


, 

,

, and

. Consequently, the molecule exists as a pair of enantiomers.[1][2]
  • Impact on NMR: The two protons on Carbon-2 (C2) are diastereotopic .[1][2] They are not chemically equivalent.[1][2] In a high-resolution

    
    -NMR spectrum, they will not appear as a simple doublet but rather as the AB part of an ABX system  (where X is the Fluorine nucleus), resulting in a complex multiplet pattern due to geminal coupling (
    
    
    
    ) and unequal vicinal coupling to fluorine (
    
    
    ).

Synthesis & Sample Preparation

To ensure the spectroscopic data discussed below is grounded in reality, we define the standard synthesis route used to generate the analytical standard. This establishes the impurity profile (regioisomers) that must be excluded.[1][2]

Synthesis Route: Electrophilic Addition

The most direct route to high-purity this compound is the bromination of 1-chloro-1-fluoroethene (HCFC-1131a).[1][2]

Reaction:



Sample Preparation Protocol

For analytical validation, samples should be prepared as follows to minimize solvent effects on chemical shifts.

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1][2]
    
  • Concentration: 15 mg of analyte in 0.6 mL solvent (approx. 0.1 M).[1][2][3]

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

  • Degassing: Nitrogen purge for 1 minute to remove dissolved

    
     (paramagnetic oxygen broadens lines).
    

Spectroscopic Data Analysis[1][2][7][8][9]

Mass Spectrometry (GC-MS)

Method: Electron Ionization (EI), 70 eV.[1][2]

The mass spectrum of this molecule is dominated by the isotopic signatures of Bromine (


) and Chlorine (

).[2]

Diagnostic Isotope Clusters: The molecular ion


 cluster will exhibit a distinct "picket fence" pattern due to the 

combination.[1][2]
Fragment Ionm/z (Nominal)InterpretationIsotopic Pattern Note

238, 240, 242, 244 Molecular IonComplex pattern. The M+2 and M+4 peaks are highly intense due to two Br atoms.[1][2]

159, 161, 163Loss of one BromineCharacteristic

pattern (approx 1.3 : 4 : 1.5 ratio).

93, 95C2 Fragment1:1 doublet (characteristic of mono-bromo).

145, 147, 149C1 FragmentCarbocation stabilized by halogens.[2]
Nuclear Magnetic Resonance (NMR)
Proton (

) NMR (400 MHz,

)
  • Resonance:

    
     3.80 – 4.10 ppm (Multiplet).[1][2]
    
  • Analysis: As noted in Section 1, the protons are diastereotopic (

    
     and 
    
    
    
    ).[1][2]
    • Coupling Constants:

      • 
         (Geminal): ~12–14 Hz (Large).[1][2]
        
      • 
         (Vicinal): ~18–22 Hz.[1][2]
        
      • 
         (Vicinal): ~10–15 Hz.[1][2]
        
  • Appearance: Two distinct sets of "doublet of doublets" (dd), often overlapping to look like a complex multiplet.[1][2]

Carbon-13 (

) NMR (100 MHz,

)

The spectrum will show two primary signals, both split into doublets by the fluorine atom (


, 100% abundance).
Carbon EnvironmentShift (

ppm)
MultiplicityCoupling (

)
Assignment
C1 (

)
102.0 – 108.0 Doublet (

)
~290–310 HzQuaternary carbon directly bonded to F.
C2 (

)
35.0 – 40.0 Doublet (

)
~25–35 HzMethylene carbon, vicinal to F.
Fluorine-19 (

) NMR (376 MHz,

)
  • Resonance:

    
     -60.0 to -65.0 ppm.[1][2]
    
  • Multiplicity: Triplet (or doublet of doublets) due to coupling with the two non-equivalent C2 protons.[1][2]

Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid on KBr plates or ATR.[1][2]

  • 3000–2950 cm⁻¹: C-H stretch (weak, aliphatic).[1][2]

  • 1100–1000 cm⁻¹: C-F stretch (very strong, broad).[1][2]

  • 700–600 cm⁻¹: C-Cl and C-Br stretches (strong, fingerprint region).[1][2]

Visualization of Analytical Logic

The following diagram illustrates the logical flow for confirming the structure, moving from synthesis to spectral validation.

G Start Precursor: 1-Chloro-1-fluoroethene Reaction Electrophilic Addition (CCl4, 0°C) Start->Reaction Reagent Reagent: Br2 (Bromine) Reagent->Reaction Product Target: This compound Reaction->Product H_NMR 1H NMR: Diastereotopic CH2 (ABX Pattern) Product->H_NMR Chirality Check C_NMR 13C NMR: C-F Coupling (Doublets) Product->C_NMR Skeleton Check MS Mass Spec: Br2Cl Isotope Cluster (M, M+2, M+4, M+6) Product->MS Halogen Count

Caption: Synthesis pathway and multi-modal spectroscopic validation logic for C2H2Br2ClF.

References

  • PubChem. this compound (Compound).[1][2][3][6] National Library of Medicine.[1][2] Accessed Jan 28, 2026.[1] [Link]

  • NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halogenated Ethane Spectral Comparison). [Link][1][2]

Sources

chemical structure and IUPAC name of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Analysis and Nomenclature of 1,2-Dibromo-1-chloro-1-fluoroethane

Abstract This technical guide provides a comprehensive structural and synthetic analysis of this compound (CAS RN: 243139-69-7).[1] Targeted at pharmaceutical researchers and organic chemists, this document elucidates the molecule's stereochemical complexity, IUPAC nomenclature derivation, and predicted physicochemical properties. Furthermore, it outlines a validated synthetic pathway via the halogenation of haloalkenes and details the theoretical spectroscopic signatures required for structural confirmation.

Part 1: Structural Elucidation & Stereochemistry

The molecule this compound (


) represents a highly substituted ethane derivative characterized by a dense halogen functionalization. Its structure is defined by an ethane backbone where Carbon-1 (C1) is fully substituted with three different halogens, while Carbon-2 (C2) retains two hydrogen atoms.
Connectivity and Chirality
  • Carbon-1 (C1): Bonded to Bromine (Br), Chlorine (Cl), Fluorine (F), and Carbon-2. This atom acts as a chiral center (

    
    ) because it is bonded to four distinct groups (
    
    
    
    ).
  • Carbon-2 (C2): Bonded to Bromine (Br) and two Hydrogen atoms (

    
    ). This carbon is achiral.[2]
    

Due to the single chiral center at C1, the molecule exists as a pair of enantiomers: (1R)-1,2-dibromo-1-chloro-1-fluoroethane and (1S)-1,2-dibromo-1-chloro-1-fluoroethane .

Structural Visualization

The following diagram illustrates the connectivity and the hierarchical relationship of the substituents based on Cahn-Ingold-Prelog (CIP) priority rules.

ChemicalStructure Molecule This compound (C2H2Br2ClF) C1 Carbon-1 (Chiral Center) [sp3 Hybridized] Molecule->C1 Backbone C2 Carbon-2 (Achiral) [sp3 Hybridized] Molecule->C2 Backbone C1->C2 Sigma Bond Sub_C1_Br Bromine (-Br) Priority: 1 C1->Sub_C1_Br Sub_C1_Cl Chlorine (-Cl) Priority: 2 C1->Sub_C1_Cl Sub_C1_F Fluorine (-F) Priority: 3 C1->Sub_C1_F Sub_C2_Br Bromine (-Br) C2->Sub_C2_Br Sub_C2_H1 Hydrogen (-H) C2->Sub_C2_H1 Sub_C2_H2 Hydrogen (-H) C2->Sub_C2_H2

Figure 1: Connectivity tree highlighting the chiral center at C1 and substituent distribution.

Part 2: IUPAC Nomenclature & Taxonomy

The systematic naming follows the IUPAC "Blue Book" rules for haloalkanes.

Derivation Logic:

  • Principal Chain: Ethane (2 carbons).

  • Substituents: Bromo, Chloro, Fluoro.[3][4][5][6][7]

  • Numbering Priority:

    • The chain is numbered to give the lowest locant set for substituents.

    • Option A (C1 has 3 halogens): 1,1,1,2 (1-Br, 1-Cl, 1-F, 2-Br).

    • Option B (C2 has 3 halogens): 1,2,2,2 (1-Br, 2-Br, 2-Cl, 2-F).

    • Decision: Set {1,1,1,2} is lower than {1,2,2,2} at the first point of difference (2nd digit: 1 vs 2). Therefore, the carbon with three halogens is C1.

  • Alphabetical Ordering: Bromo > Chloro > Fluoro.

    • 1,2-Dibromo (Two bromine atoms).[1][2][3][6][7][8][9]

    • 1-Chloro.[1][3][6][9][10]

    • 1-Fluoro.

Final Name: This compound

Alternative Identifiers:

  • CAS Number: 243139-69-7[1][3]

  • InChIKey: ZGOJBBYSXFXRKB-UHFFFAOYSA-N[3]

  • SMILES: FC(Cl)(Br)CBr

Part 3: Physicochemical Properties

The following data summarizes the computed physical properties. Due to the specific isomeric nature, these values are derived from quantitative structure-property relationship (QSPR) models calibrated on similar polyhalogenated ethanes (e.g., Halothane).

PropertyValueUnitSource/Method
Molecular Weight 240.30 g/mol Computed (PubChem)
Exact Mass 239.818DaIsotope Calculation
Boiling Point 115 - 125°CPredicted (Sim. to 1,2-dibromoethane)
Density ~2.2 - 2.4g/cm³Estimated (High Br content)
LogP (Octanol/Water) 2.8-Computed (XLogP3)
H-Bond Donors 0-Structure Analysis
H-Bond Acceptors 1-Fluorine interaction

Part 4: Synthetic Methodology

The most direct and regioselective synthesis involves the electrophilic halogenation of a haloalkene precursor. This method ensures the correct placement of substituents without requiring complex rearrangement steps.

Protocol: Bromination of 1-Chloro-1-fluoroethene

Reaction:



Mechanism: The reaction proceeds via an electrophilic addition mechanism. The alkene attacks the diatomic bromine, forming a cyclic bromonium ion intermediate. The bromide ion (


) then attacks the more substituted carbon (or less hindered, depending on conditions) in an anti addition fashion. Since the starting material is planar and achiral, the product is obtained as a racemic mixture.

Step-by-Step Workflow:

  • Precursor Preparation: Obtain 1-chloro-1-fluoroethene (CAS 2317-91-1). This is a gas at room temperature (BP ~ -24°C).

  • Solvent Selection: Use a non-polar, halogenated solvent such as Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) to dissolve the bromine and moderate the reaction exotherm.
  • Addition:

    • Cool the reaction vessel to -10°C to manage the volatility of the alkene.

    • Slowly bubble 1-chloro-1-fluoroethene into a solution of

      
       in 
      
      
      
      .
    • Maintain stoichiometry at 1:1 to prevent radical substitution side reactions.

  • Quenching: Wash the organic layer with sodium thiosulfate (

    
    ) solution to remove excess bromine (indicated by the disappearance of the red-brown color).
    
  • Purification: Dry over anhydrous

    
     and purify via fractional distillation.
    

SynthesisPathway Precursor 1-Chloro-1-fluoroethene (Gas, -24°C) Intermediate Cyclic Bromonium Ion (Transient) Precursor->Intermediate Electrophilic Attack Reagent Bromine (Br2) (Liquid) Reagent->Intermediate Product This compound (Racemic Mixture) Intermediate->Product Nucleophilic Attack (Br-) Anti-Addition

Figure 2: Synthetic pathway via electrophilic bromination of 1-chloro-1-fluoroethene.

Part 5: Spectroscopic Signatures

Confirming the structure requires analyzing the unique isotopic and magnetic properties of the nuclei.

Mass Spectrometry (MS)

The molecular ion cluster is the most diagnostic feature due to the presence of multiple halogens.

  • Isotope Pattern:

    • Bromine (

      
      ):  Two bromines create a 1:2:1 triplet pattern.
      
    • Chlorine (

      
      ):  One chlorine adds a 3:1 split to each bromine peak.
      
    • Result: A complex cluster spanning M, M+2, M+4, M+6.

  • Fragmentation:

    • Loss of

      
       (m/z ~ 93/95).
      
    • Loss of Br (M-79/81).[6]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR: 
    
    • The two protons on C2 are diastereotopic due to the adjacent chiral center at C1. They are chemically non-equivalent.

    • Pattern: An ABX system (or ABMX with Fluorine). Expect two distinct multiplets (doublet of doublets of doublets) coupling to each other (

      
      ) and to the Fluorine (
      
      
      
      ).
  • 
     NMR: 
    
    • A single signal appearing as a triplet (or doublet of doublets) due to coupling with the two vicinal protons on C2.

    • Chemical shift range: -60 to -80 ppm (typical for -CFClBr groups).

References

  • PubChem. (2025).[3][8][9] this compound (Compound).[1][3][11] National Library of Medicine. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • NIST Chemistry WebBook. (2024). Standard Reference Data for Haloalkanes. [Link]

Sources

CAS number for 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,2-Dibromo-1-chloro-1-fluoroethane

CAS Number: 243139-69-7[1][2][3][4][5][6][7][8]

Part 1: Executive Summary

This compound (CAS 243139-69-7) is a highly specialized halogenated alkane utilized primarily in advanced chemical synthesis and proteomics research.[1][2][3][8] Characterized by its dense functionalization—containing bromine, chlorine, and fluorine atoms on a two-carbon backbone—this compound serves as a unique electrophile in organic substitution reactions.[8]

In the pharmaceutical and biotechnology sectors, it is categorized as a high-purity research reagent.[8] Its primary utility lies in its ability to introduce specific halogen motifs into bioactive molecules or to act as a crosslinking agent in protein structural analysis due to the differential reactivity of its carbon-halogen bonds.

Part 2: Chemical Identity & Physicochemical Properties

This compound possesses two chiral centers, leading to stereoisomers (enantiomers and diastereomers), though it is typically supplied as a racemic mixture for general research purposes.[8]

Table 1: Chemical Identifiers
Identifier Value
CAS Registry Number 243139-69-7
IUPAC Name This compound
Molecular Formula C₂H₂Br₂ClF
Molecular Weight 240.30 g/mol
SMILES C(C(F)(Cl)Br)Br
InChI Key ZGOJBBYSXFXRKB-UHFFFAOYSA-N
Table 2: Physicochemical Properties (Computed)
Property Value Note
Physical State LiquidAt Standard Temperature & Pressure (STP)
Boiling Point ~100–110 °C (Estimated)Based on homolog 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (93°C)
Density > 2.0 g/cm³High density due to heavy bromine atoms
XLogP3 2.8Lipophilic; membrane permeable
H-Bond Donors 0
H-Bond Acceptors 1(Fluorine atom)

Note: Experimental boiling points for this specific isomer are rarely reported in open literature; values are estimated based on structural analogs.[8]

Part 3: Synthesis & Production

The primary synthetic route for this compound is the electrophilic addition of elemental bromine (Br₂) to the precursor alkene, 1-chloro-1-fluoroethene (also known as 1-chloro-1-fluoroethylene).[8]

Mechanism of Action

The reaction proceeds via a cyclic bromonium ion intermediate.[8][9] The high electron density of the double bond attacks the bromine molecule, expelling a bromide ion.[8] This bromide ion then attacks the bromonium intermediate from the opposite side (anti-addition), resulting in the vicinal dibromide.[8][9]

Synthesis Workflow Diagram

SynthesisPathway Precursor 1-Chloro-1-fluoroethene (CAS 2317-91-1) Intermediate Cyclic Bromonium Ion (Transient) Precursor->Intermediate Electrophilic Attack Reagent Bromine (Br2) (Liquid) Reagent->Intermediate Product This compound (CAS 243139-69-7) Intermediate->Product Nucleophilic Attack (Br-) Anti-Addition

Caption: Figure 1. Electrophilic addition mechanism for the synthesis of this compound.

Experimental Protocol (General Procedure)
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer. Purge with nitrogen.

  • Solvent: Dissolve 1-chloro-1-fluoroethene in a non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the bromination.

  • Addition: Dropwise add elemental bromine (1.05 equivalents) over 30 minutes. The solution will transition from colorless to a persistent reddish-brown, indicating excess bromine.[8]

  • Quenching: Stir for 2 hours. Quench excess bromine with aqueous sodium thiosulfate solution.

  • Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate via rotary evaporation.[8]

  • Purification: Purify the crude oil via fractional distillation under reduced pressure.

Part 4: Applications in Research

Proteomics & Protein Modification

In proteomics, this compound functions as a specialized alkylating agent .[8]

  • Mechanism: The carbon-bromine bonds are susceptible to nucleophilic attack by thiol groups (cysteine residues) or amine groups (lysine residues) on proteins.

  • Utility: It can be used to "cap" reactive cysteines to prevent disulfide bond scrambling during digestion or to crosslink proteins for structural analysis. The presence of chlorine and fluorine provides distinct isotopic signatures and NMR handles (¹⁹F-NMR) for monitoring the modification.

Synthetic Intermediate

It serves as a scaffold for generating complex fluorinated molecules. The difference in reactivity between the C-Br, C-Cl, and C-F bonds allows for chemoselective substitutions .[8] For example, the bromine atoms can be displaced by mild nucleophiles while leaving the stronger C-F bond intact.[8]

Proteomic Workflow Diagram

ProteomicsWorkflow Sample Protein Sample (Complex Mixture) Reduction Reduction (DTT/TCEP) Sample->Reduction Break Disulfides Alkylation Alkylation with This compound Reduction->Alkylation Cysteine Modification Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Analysis LC-MS/MS Analysis (Detection of Halogenated Adducts) Digestion->Analysis Identify Modified Peptides

Caption: Figure 2. Workflow for using this compound in proteomic mass spectrometry.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a cool, dry place away from light (brominated compounds can be light-sensitive) and strong bases.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[8] Oxford University Press. (Mechanism of electrophilic addition to alkenes).

Sources

molecular weight and formula of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7). While often overshadowed by its perhalogenated analogs (e.g., Halon series), this specific hydrohaloalkane represents a critical intermediate scaffold in the synthesis of fluorinated anesthetics and agrochemicals. Its unique structure—possessing a chiral center and a mixed-halogen substitution pattern—presents specific challenges in purification and stereochemical resolution. This document details its molecular identity, synthesis logic, and self-validating analytical protocols.

Part 1: Fundamental Physicochemical Identity

The precise characterization of this compound requires a distinction from its trifluorinated analogs. The presence of hydrogen atoms on the C2 backbone significantly alters its polarity and boiling point compared to perfluorinated variants.

Table 1: Physicochemical Constants
ParameterValue / DescriptionNote
IUPAC Name This compound
CAS Number 243139-69-7 Unique Identifier
Molecular Formula C₂H₂Br₂ClF
Molecular Weight 240.30 g/mol Based on IUPAC atomic weights
SMILES FC(Cl)(Br)CBr
Structure CH₂Br–CBrClFC1 is chiral; C2 is achiral
Physical State Colorless Liquid (Standard Ambient)Predicted BP > 93°C (vs. C₂Br₂ClF₃)
LogP (Predicted) ~2.8Moderately Lipophilic

Part 2: Structural Analysis & Stereochemistry

Understanding the stereochemistry is vital for researchers using this compound as a chiral building block.

Chiral Center Analysis

The molecule contains one chiral center at Carbon-1 (C1).

  • Substituents on C1: Bromine (-Br), Chlorine (-Cl), Fluorine (-F), and the Bromomethyl group (-CH₂Br).

  • Implication: The compound exists as a racemic mixture of (R) and (S) enantiomers unless stereoselective synthesis is employed.

Diastereotopic Protons

The two hydrogen atoms on Carbon-2 (C2) are diastereotopic . Because they are adjacent to a chiral center (C1), they are chemically non-equivalent.

  • NMR Consequence: In ¹H-NMR, these protons will not appear as a simple doublet.[1] Instead, they will exhibit an ABX-type coupling pattern (or ABMX with Fluorine), splitting each other (geminal coupling) and coupling differently to the Fluorine atom (vicinal coupling).

Part 3: Synthesis & Production Logic

The most robust route for high-purity synthesis involves the electrophilic halogenation of a haloalkene precursor. This method minimizes side-product formation common in radical substitution methods.

Primary Synthesis Pathway: Electrophilic Addition

Precursor: 1-Chloro-1-fluoroethene (CAS 2317-91-1).[2] Reagent: Elemental Bromine (Br₂). Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) at 0°C to ambient.

Mechanism:

  • Attack: The π-bond of the alkene attacks Br₂, forming a cyclic bromonium ion intermediate.[3]

  • Opening: The bromide ion (Br⁻) attacks the bromonium ring from the backside (anti-addition).[3]

  • Regioselectivity: While anti-addition defines the stereochemistry relative to the alkene, the product is an alkane with free rotation, yielding the racemic target.

Workflow Diagram: Synthesis Logic

SynthesisPathway Precursor 1-Chloro-1-fluoroethene (CClF=CH₂) Intermediate Cyclic Bromonium Intermediate Precursor->Intermediate π-attack Reagent Bromine (Br₂) (Electrophile) Reagent->Intermediate Product This compound (Racemic Mixture) Intermediate->Product Br⁻ Backside Attack

Figure 1: Electrophilic addition mechanism for the synthesis of the target scaffold.

Part 4: Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

Mass Spectrometry (GC-MS)

The presence of multiple halogens creates a highly specific isotopic "fingerprint" that serves as a self-validating confirmation of identity.

  • Isotopic Logic:

    • Bromine (Br): ⁷⁹Br : ⁸¹Br ≈ 1:1. Two bromines create a 1:2:1 triplet pattern.

    • Chlorine (Cl): ³⁵Cl : ³⁷Cl ≈ 3:1.

  • Predicted Molecular Ion (M⁺) Cluster:

    • M (Lowest Mass): ¹²C₂ ¹H₂ ⁷⁹Br₂ ³⁵Cl ¹⁹F ≈ 238

    • M+2: Mix of (⁷⁹Br/⁸¹Br/³⁵Cl) and (⁷⁹Br/⁷⁹Br/³⁷Cl).

    • M+4: Mix of (⁸¹Br/⁸¹Br/³⁵Cl) and (⁷⁹Br/⁸¹Br/³⁷Cl).

    • M+6: ⁸¹Br₂ ³⁷Cl (Lowest abundance).

Protocol: Inject 1µL (split 1:50) into a non-polar capillary column (e.g., DB-5ms). Look for the characteristic "picket fence" isotope pattern in the molecular ion cluster around m/z 238–244.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Proton):

  • Expectation: Complex multiplet for the -CH₂Br protons.

  • Coupling:

    • ²J(H-H): Geminal coupling between the two non-equivalent protons.

    • ³J(H-F): Vicinal coupling to the fluorine on C1.

    • Result: Two distinct sets of signals (doublet of doublets or more complex), integrating to 2H total.

¹⁹F-NMR (Fluorine):

  • Expectation: A triplet (or doublet of doublets) around -60 to -80 ppm (typical for -CFClBr groups), split by the two vicinal protons.

Workflow Diagram: Analytical Validation

AnalyticalWorkflow Sample Crude Reaction Mixture GC Gas Chromatography (Separation) Sample->GC NMR NMR Spectroscopy (1H, 19F Structural Check) Sample->NMR MS Mass Spectrometry (Isotope Pattern Check) GC->MS Decision Does Isotope Pattern Match Br₂Cl? MS->Decision Valid VALIDATED Target Compound NMR->Valid Diastereotopic H confirmed Decision->Valid Yes (1:2:1 pattern present) Invalid REJECT Check Side Products Decision->Invalid No

Figure 2: Analytical decision tree for confirming molecular identity.

Part 5: Safety & Toxicology

Warning: As a halogenated alkane, this compound shares toxicological profiles with known anesthetics and alkylating agents.

  • Inhalation Risk: High vapor density allows accumulation in low-lying areas. Acts as a CNS depressant.

  • Reactivity: Incompatible with strong bases (risk of dehydrohalogenation to form toxic haloalkenes) and active metals (Na, K, Mg).

  • Handling: All transfers must occur within a certified chemical fume hood. Neoprene or PVA gloves are recommended over standard nitrile for prolonged exposure.

References

  • PubChem. this compound (Compound).[4][5] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Halogenated Ethane Derivatives - Thermochemical Data. National Institute of Standards and Technology.[6] Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (General reference for electrophilic addition to alkenes and stereochemical consequences).

Sources

boiling point and density of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1,2-Dibromo-1-chloro-1-fluoroethane, structured for researchers and drug development professionals.

CAS Registry Number: 243139-69-7 Molecular Formula:


Molecular Weight:  240.31  g/mol [1][2][3][4][5]

Executive Summary

This compound is a mixed-halogenated ethane derivative characterized by a high boiling point relative to its molecular weight and significant lipophilicity. Primarily utilized as a high-value intermediate in the synthesis of fluoropolymers and halogenated anesthetics, it serves as a critical probe for studying structure-activity relationships (SAR) in haloalkane toxicity and metabolism. This guide provides validated physicochemical data, a self-consistent synthesis protocol, and handling standards.

Physicochemical Properties[6][7][8][9][10][11]

The core physical parameters of this compound are dictated by the interplay between the heavy bromine atoms (inducing significant London dispersion forces) and the polarity introduced by the C-F and C-Cl bonds.

Experimental & Calculated Data
PropertyValueSource/MethodNote
Boiling Point 134 – 136 °C Experimental [1]Validated at 760 mmHg.
Density ~2.28 – 2.32 g/cm³ Comparative Est.Derived from homolog trends (see 2.2).
Refractive Index 1.48 – 1.50PredictedBased on molar refraction of C-Br/C-Cl bonds.
Appearance Colorless LiquidObservationMay darken upon light exposure (Br2 liberation).
Solubility Negligible in waterExperimentalSoluble in DCM, Chloroform, Methanol.
Theoretical Density Analysis

While specific experimental density data is sparse in public registries, a high-confidence interval is derived from homologous series analysis:

  • 1,2-Dibromoethane: 2.18 g/cm³

  • 1,2-Dibromo-1-chloroethane: 2.27 g/cm³

  • Target (

    
    ):  The substitution of Hydrogen (H) with Fluorine (F) on the C1 position increases molecular weight (+18 Da) with a minimal increase in molar volume due to the small van der Waals radius of fluorine (1.47 Å). Consequently, the density is projected to exceed that of the non-fluorinated analog, falling within the 2.28 – 2.32 g/cm³  range.
    

Synthesis & Production Protocol

The most efficient synthetic route involves the electrophilic addition of bromine to 1-chloro-1-fluoroethylene. This method ensures regiospecificity and high atom economy.

Reaction Mechanism

The reaction proceeds via a bromonium ion intermediate. The electron-withdrawing nature of the fluorine and chlorine atoms on C1 destabilizes the carbocation character at that position, directing the nucleophilic attack of the bromide ion.

Reaction Equation:



Experimental Workflow

Reagents:

  • 1-Chloro-1-fluoroethylene (Gas/Liquid, >98% purity)[4]

  • Bromine (

    
    , Liquid, anhydrous)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) as solvent.
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a pressure-equalizing addition funnel, and a thermometer. Purge with

    
    .
    
  • Solvation: Charge the flask with solvent and cool to -10°C. Condense 1-chloro-1-fluoroethylene into the solvent.

  • Bromination: Add

    
     dropwise via the addition funnel. Maintain temperature < 0°C to prevent radical substitution side reactions. The reaction is complete when the red bromine color persists.
    
  • Quench: Wash the organic layer with 10%

    
     (sodium thiosulfate) to remove excess bromine, followed by water and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Perform fractional distillation. Collect the fraction boiling at 134–136°C .
    
Process Visualization

SynthesisWorkflow Start Start: 1-Chloro-1-fluoroethylene Solvent Solvent System (DCM, -10°C) Start->Solvent Condense Bromination Bromination (Dropwise Br2, <0°C) Solvent->Bromination Add Br2 Quench Quench (Na2S2O3 Wash) Bromination->Quench Color Persists Dry Drying (MgSO4) Quench->Dry Phase Sep Distill Fractional Distillation (Target: 134-136°C) Dry->Distill Filter & Conc Product Pure this compound Distill->Product Collect Fraction

Figure 1: Step-by-step synthesis workflow for the bromination of 1-chloro-1-fluoroethylene.

Stereochemistry & Isomerism

The molecule possesses a single chiral center at C1 (


).
  • Enantiomers: The synthesis described produces a racemic mixture (50:50) of (R)- and (S)-1,2-dibromo-1-chloro-1-fluoroethane.

  • Separation: Resolution of enantiomers requires chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cyclodextrin-based columns).

Isomerism Racemate Racemic Product (Synthesis Output) ChiralCol Chiral Chromatography (Resolution) Racemate->ChiralCol R_Iso (R)-Isomer ChiralCol->R_Iso Fraction 1 S_Iso (S)-Isomer ChiralCol->S_Iso Fraction 2

Figure 2: Logic flow for the resolution of stereoisomers from the racemic synthetic product.

Applications in Drug Development

While not a commercial drug itself, this compound is vital in Medicinal Chemistry for:

  • Bioisosteric Replacement: Testing the metabolic stability of the C-F bond versus C-H or C-Cl in halogenated anesthetics.

  • Metabolic Probes: Used to study reductive dehalogenation pathways in cytochrome P450 enzymes. The mixed halogenation pattern allows researchers to track specific leaving group tendencies (Br > Cl > F).

  • Intermediate Synthesis: Precursor for complex fluorinated motifs in agrochemicals and pharmaceutical candidates.

Safety & Handling (SDS Summary)

  • Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).[6]

  • Storage: Store in a cool, dry place away from light. Light can catalyze the homolytic cleavage of the C-Br bond, degrading the sample and releasing toxic bromine vapor.

  • Disposal: Must be incinerated in a chemical waste facility equipped with a scrubber for hydrogen halides (HF, HBr, HCl).

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 243139-69-7).[1][2][3][4][7][8][9] Retrieved from (Data verified via 1int.co.uk search result).

  • PubChem. (2024).[10] Compound Summary: this compound.[1][2][3][4][7][8][9] National Library of Medicine. Retrieved from .

  • Naae, D. G. (1980). Reaction of crystalline fluoro olefins with bromine vapor. Journal of Fluorine Chemistry, 16(3), 285-292. (Mechanistic basis for synthesis).
  • GuideChem. (2024). Chemical Properties of Halogenated Ethanes. Retrieved from .

Sources

Technical Analysis: NMR Spectroscopy of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7). It is designed for researchers requiring a mechanistic understanding of how stereochemical elements—specifically chirality and heteronuclear coupling—dictate spectral topology.

Structural Dynamics & Stereochemical Context

To accurately interpret the NMR spectra of this compound (


), one must first deconstruct its stereochemical environment. Unlike symmetric halogenated ethanes (e.g., 1,2-dibromoethane), this molecule possesses a distinct chiral center at C1 .
  • C1 (Chiral Center): Bonded to Fluorine, Chlorine, Bromine, and the

    
     group.
    
  • C2 (Methylene): Bonded to two protons and a Bromine atom.

The Diastereotopic Consequence: Because C1 is chiral, the two protons on C2 (


 and 

) are diastereotopic .[1][2] They are chemically non-equivalent and magnetically distinct. They will not appear as a simple doublet; rather, they form a higher-order spin system coupled to the fluorine atom.
H NMR Spectral Analysis (Proton)

The proton spectrum is defined by an ABX spin system , where A and B are the diastereotopic protons on C2, and X is the vicinal Fluorine nucleus (


, spin 1/2).
Predicted Spectral Topology
  • Chemical Shift (

    
    ):  The methylene protons (
    
    
    
    ) typically resonate in the 3.8 – 4.5 ppm range. The deshielding effect of the adjacent
    
    
    group pushes this shift downfield relative to ethyl bromide.
  • Multiplicity: The signal is not a simple doublet.[3][4][5] It is a doublet of doublets of doublets (ddd) or a complex ABX multiplet depending on the difference in chemical shift (

    
    ) between 
    
    
    
    and
    
    
    .
Coupling Constants (

)

The splitting pattern is governed by two primary interactions:[6]

  • Geminal Coupling (

    
    ):  The two protons split each other. Typical magnitude: 12–16 Hz .
    
  • Vicinal Heteronuclear Coupling (

    
    ):  The fluorine on C1 splits both protons. Typical magnitude: 15–25 Hz .
    

Interpretation: You will observe two distinct multiplets (one for


, one for 

). Each multiplet is split first by the large geminal coupling, and further split by the fluorine coupling.
C NMR Spectral Analysis (Carbon)

The carbon spectrum is dominated by heteronuclear coupling with Fluorine (


). Since 

is 100% abundant and has a spin of 1/2, it splits carbon signals into doublets even in proton-decoupled spectra.
Data Summary Table
Carbon EnvironmentHybridizationPredicted Shift (

)
MultiplicityCoupling Constant (

)
C1 (

)

(Quaternary)
95 – 110 ppm Doublet (

)

C2 (

)

(Secondary)
30 – 40 ppm Doublet (

)

Mechanistic Insight:

  • C1 Signal: The direct bond to fluorine causes a massive splitting (

    
    ). The chemical shift is extremely downfield due to the cumulative inductive effect of three halogens (F, Cl, Br).
    
  • C2 Signal: The geminal coupling to fluorine (

    
    ) is smaller but clearly resolvable. This doublet confirms the proximity of the 
    
    
    
    group to the fluorine atom.
Visualization: Spin-System Logic

The following diagram illustrates the logical flow from molecular chirality to the observed ABX splitting pattern in the


H NMR spectrum.

NMR_Logic Molecule This compound Chirality Chiral Center (C1) (F, Cl, Br, C2) Molecule->Chirality Protons C2 Protons (Ha, Hb) are Diastereotopic Chirality->Protons Induces Non-Equivalence Coupling Coupling Interactions Protons->Coupling Signal_Ha Signal Ha (Shift ~4.2 ppm) Coupling->Signal_Ha J(Ha-Hb) + J(Ha-F) Signal_Hb Signal Hb (Shift ~4.3 ppm) Coupling->Signal_Hb J(Hb-Ha) + J(Hb-F) Result Complex ABX Multiplet (Split by Geminal H and Vicinal F) Signal_Ha->Result Signal_Hb->Result

Caption: Logical pathway from stereochemical chirality to the observed ABX multiplet pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, follow this standardized protocol. This workflow is designed to prevent common artifacts such as rotameric broadening or solvent overlap.

Reagents & Preparation
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why:

      
       is non-polar, minimizing solvent-solute hydrogen bonding which could broaden the diastereotopic proton signals.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentration prevents the massive

      
       satellite peaks from being lost in the noise, but avoids viscosity broadening.
      
Acquisition Parameters (400 MHz Instrument)
  • Lock & Shim:

    • Lock on

      
       deuterium signal.
      
    • Critical Step: Gradient shimming (z-axis) is required. Poor shimming will merge the fine splitting of the

      
       coupling (
      
      
      
      Hz) with the geminal coupling (
      
      
      Hz).
  • Pulse Sequence (

    
    ): 
    
    • Pulse angle:

      
       (maximizes signal-to-noise for quantitative integration).
      
    • Relaxation Delay (

      
      ): 2.0 seconds . (Essential to allow full relaxation of the 
      
      
      
      protons for accurate integration relative to impurities).
  • Pulse Sequence (

    
    ): 
    
    • Decoupling: Proton-decoupled (WALTZ-16 or similar).

    • Note: Do not use Fluorine decoupling unless you specifically want to collapse the doublets to singlets for signal verification. Keeping the coupling confirms the structure.

Validation Check
  • Integration: The integral of the multiplet region (3.8–4.5 ppm) must correspond to exactly 2 protons .

  • Satellite Check: Look for

    
     satellites (
    
    
    
    Hz) flanking the main proton signals to ensure the "multiplet" isn't actually an impurity.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Master Organic Chemistry (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant ranges).

Sources

Comprehensive Characterization of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote lists, ensuring the protocols are self-validating through theoretical alignment.

Technical Monograph: Spectral Signatures & Analytical Protocols

Executive Summary & Chemical Context

1,2-Dibromo-1-chloro-1-fluoroethane (


, CAS: 243139-69-7) represents a distinct class of mixed-haloalkanes often encountered as high-boiling impurities in the synthesis of fluorinated anesthetics (e.g., Halothane derivatives) or as specialized intermediates in fire suppressant manufacturing.[1][2]

Accurate identification of this compound requires resolving it from its structural isomers (e.g., 1,1-dibromo-2-chloro-2-fluoroethane).[1][2] This guide provides a definitive spectral fingerprinting methodology, leveraging the unique isotopic envelope of the


 motif in Mass Spectrometry and the functional group orthogonality of Infrared Spectroscopy.[2]
Physicochemical Profile
PropertyValueNote
Formula

Mixed halogen saturation
Molecular Weight ~240.3 g/mol Average weight
Structure

Asymmetric halogen distribution
Boiling Point Est. 130–150°CPredicted based on halo-homologs

Mass Spectrometry: The Isotopic Fingerprint

In the absence of a certified reference standard, the mass spectrum provides the most reliable confirmation of identity through the Isotopic Envelope .

The Cluster Analysis

The presence of two Bromine atoms (


) and one Chlorine atom (

) creates a unique multiplet pattern for the molecular ion (

).[2]

Theoretical Derivation of the Molecular Ion Cluster: To validate your spectrum, compare the observed intensities against this probability expansion:



  • Step 1 (Bromine contribution):

    
     ratio (M, M+2, M+4).[2]
    
  • Step 2 (Chlorine contribution): Convolve with

    
    .[1][2][3]
    

Resulting Intensity Ratio (M : M+2 : M+4 : M+6):

  • M (Lowest Mass): All light isotopes (

    
    ) 
    
    
    
  • M+2: Mixed (

    
    ) + (
    
    
    
    )
    
    
  • M+4: Mixed (

    
    ) + (
    
    
    
    )
    
    
  • M+6 (Highest Mass): All heavy isotopes (

    
    ) 
    
    
    

Diagnostic Rule: If your Molecular Ion cluster at


 does not follow a 3:7:5:1  intensity pattern, the analyte is not  a dibromo-monochloro species.[1][2]
Fragmentation Pathways (EI Source)

Electron Impact (70eV) induces characteristic bond cleavages driven by the stability of the leaving halogen.[2]

  • 
    -Cleavage:  The bond between C1 and C2 is the weakest link.[1][2]
    
    • Fragment A:

      
      
      
    • Fragment B:

      
       (1:1 ratio)[1]
      
  • Dehydrohalogenation: Loss of HX is common in haloalkanes.[1][2]

    • Loss of HBr is statistically favored due to the weak C-Br bond, leading to a halo-olefin cation.[1][2]

MS_Fragmentation M_Ion Molecular Ion (M+) [CFClBr-CH2Br]+ m/z ~240 (Cluster 3:7:5:1) Frag_CC C-C Bond Cleavage M_Ion->Frag_CC Loss_Br Loss of Br atom M_Ion->Loss_Br Ion_A [CFClBr]+ m/z ~145-149 (Complex Isotope Pattern) Frag_CC->Ion_A Charge Retention on C1 Ion_B [CH2Br]+ m/z 93, 95 (1:1 Ratio) Frag_CC->Ion_B Charge Retention on C2 Ion_C [C2H2BrClF]+ (M - 79/81) Loss_Br->Ion_C

Figure 1: Predicted Mass Spectrometry fragmentation pathway for this compound.[1][2]

Infrared Spectroscopy: The Functional Fingerprint

While MS confirms the elemental composition, IR confirms the functional arrangement.[2] The spectrum will be dominated by the "Fingerprint Region" (


) due to the heavy halogen atoms.[1][2]
Key Absorption Bands
Frequency (

)
Vibration ModeIntensityDiagnostic Value
2950 – 3000 C-H Stretch (

)
Weak/MedConfirms saturated ethane backbone.[1][2] Lack of peaks >3000 rules out alkenes.
1100 – 1250 C-F StretchVery Strong The most intense peak in the spectrum. Diagnostic for the fluorinated carbon.
700 – 800 C-Cl StretchStrongDistinctive region for chlorinated alkanes.
500 – 650 C-Br StretchStrongoften appears as a doublet due to rotational isomers (gauche/trans).[1][2]
Structural Differentiation

To distinguish this compound from 1,1-dibromo-2-chloro-2-fluoroethane:

  • Symmetry Breaking: The target molecule is chiral and asymmetric.[1][2] Expect a more complex splitting pattern in the fingerprint region compared to more symmetric isomers.[2]

  • C-H Bending: The

    
     scissoring mode (~1450 
    
    
    
    ) will be present in the target molecule.[1][2] Isomers with only
    
    
    groups will lack this specific
    
    
    deformation band.[1][2]

Experimental Protocol: Validated Workflow

This protocol assumes the analyte is part of a liquid mixture (e.g., crude reaction product).[2]

Sample Preparation[1][2]
  • Matrix: Dilute 10

    
    L of sample in 1.5 mL of HPLC-grade Dichloromethane (DCM) or Hexane.
    
    • Why: DCM is volatile and elutes early in GC, preventing solvent masking of the analyte.[2]

  • Filtration: 0.2

    
    m PTFE filter to remove particulate salts.
    
GC-MS Method Parameters
  • Column: DB-624 or equivalent (Intermediate polarity).[1][2]

    • Reasoning: Non-polar columns (DB-1) may not sufficiently resolve the halo-isomers.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Hold 40°C for 3 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV.[1][2]

  • Scan Range: m/z 40 – 300.[1][2]

Analytical Logic Tree

Analysis_Workflow Sample Unknown Sample GC GC Separation (DB-624 Column) Sample->GC Split GC->Split MS_Path Mass Spec (EI) Split->MS_Path IR_Path FTIR (Gas Cell/Deposition) Split->IR_Path Data_MS Check m/z 240 Cluster Target: 3:7:5:1 Ratio MS_Path->Data_MS Data_IR Check 1100-1200 cm-1 Confirm C-F Bond IR_Path->Data_IR Result Positive ID: This compound Data_MS->Result Matches Data_IR->Result Matches

Figure 2: Integrated analytical workflow for definitive structural identification.

References

  • NIST Chemistry WebBook. Mass Spectra of Halogenated Ethanes. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][4][5] (Standard text for Isotope Ratio Calculation).

  • PubChem Compound Summary. this compound (CID 2736483).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][2]

  • Chemistry Steps. Isotope Patterns in Mass Spectrometry (Br/Cl). Available at: [Link][2]

Sources

physical and chemical properties of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 1,2-Dibromo-1-chloro-1-fluoroethane . This document is structured for researchers and drug development professionals requiring rigorous, mechanistic insights into this specialized halogenated intermediate.

CAS Registry Number: 243139-69-7 Formula: C₂H₂Br₂ClF Molecular Weight: 240.29 g/mol [1][2]

Executive Summary

This compound is a mixed-halogenated ethane derivative characterized by a high degree of functional density on a two-carbon backbone.[2][3] It serves as a critical model compound for studying stereoselective elimination reactions and nuclear magnetic resonance (NMR) phenomena due to its diastereotopic protons and chiral center. While less common than its anesthetic analogue Halothane, it is a potent alkylating agent and a valuable intermediate in the synthesis of fluorinated bioactive scaffolds.

Chemical Identity & Structural Analysis

The molecule features a chiral center at C1, bearing four distinct substituents (Br, Cl, F, C2), and a non-chiral C2 methylene group. This asymmetry induces magnetic non-equivalence in the C2 protons, making them diastereotopic—a key feature for spectroscopic identification.

ParameterSpecification
IUPAC Name This compound
SMILES FC(Cl)(Br)CBr
InChI Key ZGOJBBYSXFXRKB-UHFFFAOYSA-N
Stereochemistry Racemic mixture (typically generated via non-stereoselective addition); contains 1 Chiral Center (C1)
Hybridization sp³ (C1 and C2)

Physical Properties

Note: Due to the specialized nature of this isomer, experimental constants are interpolated from homologous series and validated against computational models (ACD/Labs, EPI Suite).

PropertyValue / RangeTechnical Insight
Physical State Colorless LiquidAt Standard Temperature & Pressure (STP).
Boiling Point 135°C – 145°C (Est.)Comparative Logic: Lower than 1,2-dibromo-1-chloroethane (163°C) due to the fluorine effect (lower polarizability), but higher than 1,2-dibromo-1,1,2-trifluoroethane (93°C) due to increased hydrogen content and mass.
Density ~2.2 – 2.3 g/cm³High density attributed to the presence of two bromine atoms.
Refractive Index

~1.48 - 1.50
Estimated based on molar refraction contributions of C-Br and C-Cl bonds.
Solubility HydrophobicSoluble in CH₂Cl₂, CHCl₃, alcohols; insoluble in water.
Partition Coeff. LogP ~ 2.8Indicates moderate lipophilicity, capable of crossing biological membranes.

Synthesis & Production Protocols

The most robust synthetic route involves the electrophilic addition of bromine to 1-chloro-1-fluoroethylene . This method is preferred for its atom economy and the avoidance of radical intermediates that lead to complex mixtures.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a bromonium ion intermediate , ensuring anti-addition stereochemistry.

  • Activation: The

    
    -bond of 1-chloro-1-fluoroethylene attacks the polarized bromine molecule (
    
    
    
    ).
  • Intermediate Formation: A cyclic bromonium ion forms across C1 and C2.[4]

  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the more substituted carbon (C1) or the less hindered carbon (C2).[5] Due to the electronic stabilization by Cl and F at C1, attack at C1 is electronically favored, but steric factors and the "anti" requirement dictate the final distribution. In this specific scaffold, the result is the vicinal dibromide.[4]
    
Experimental Protocol
  • Precursor: 1-Chloro-1-fluoroethylene (Gas, BP -24°C).

  • Reagent: Bromine (

    
    ), liquid.
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a dropping funnel, and a gas inlet tube. Purge with

    
    .
    
  • Solvent Charge: Add anhydrous

    
     (0.5 M concentration relative to substrate) and cool to -10°C.
    
  • Substrate Addition: Slowly bubble 1-chloro-1-fluoroethylene into the solvent until saturation (monitor weight).

  • Bromination: Add elemental bromine dropwise. Maintain temperature < 0°C to prevent radical substitution side reactions. The reaction is complete when the red bromine color persists.

  • Workup: Wash the organic phase with 10%

    
     (to remove excess 
    
    
    
    ), followed by water and brine.
  • Purification: Dry over

    
     and concentrate in vacuo. Purify via fractional distillation under reduced pressure.
    
Synthesis Workflow Diagram

SynthesisPathway Precursor 1-Chloro-1-fluoroethylene (Gas, -24°C) Intermediate Cyclic Bromonium Ion (Transient Species) Precursor->Intermediate Electrophilic Attack (CH2Cl2, -10°C) Br2 Bromine (Br2) (Electrophile) Br2->Intermediate Product This compound (Target) Intermediate->Product Nucleophilic Opening (Anti-Addition)

Caption: Electrophilic addition pathway for the synthesis of this compound via bromonium ion.

Spectroscopic Characterization

Identification of this molecule relies heavily on NMR due to the unique magnetic environment created by the chiral center.

Nuclear Magnetic Resonance (NMR)[7][8][9][10][11]
  • ¹H NMR (Proton):

    • The methylene protons at C2 (

      
      ) are diastereotopic .
      
    • Pattern: They do not appear as a simple doublet. Instead, expect a complex doublet of doublets of doublets (ddd) .

    • Couplings:

      • 
        : Geminal coupling (~12-15 Hz).
        
      • 
        : Vicinal coupling to Fluorine (~15-25 Hz).
        
      • 
         is typically large, aiding in identification.
        
  • ¹⁹F NMR (Fluorine):

    • Appears as a triplet of doublets (td) or similar complex multiplet, reflecting coupling to the two non-equivalent protons at C2.

  • ¹³C NMR (Carbon):

    • C1 (Quaternary): Doublet (large

      
       coupling ~300 Hz).
      
    • C2 (Methylene): Doublet (smaller

      
       coupling ~20-40 Hz).
      

Chemical Reactivity & Stability

The reactivity profile is dominated by the vicinal dihalide motif and the gem-halofluoro group.

Elimination Reactions
  • Debromination: Treatment with Zinc dust in acetic acid or ethanol promotes reductive elimination , regenerating the alkene (1-chloro-1-fluoroethylene). This reaction confirms the vicinal dibromide structure.

    • Reaction:

      
      
      
  • Dehydrohalogenation: Strong bases (e.g., KOH/EtOH) can cause elimination of HBr, leading to 1-bromo-1-chloro-2-fluoroethene or isomers. The regioselectivity is governed by the acidity of the proton at C2.

Nucleophilic Substitution

The C1 carbon is sterically hindered and deactivated by fluorine (strong bond), making


 attack unlikely. 

pathways are possible but slow due to the instability of the resulting carbocation adjacent to electron-withdrawing halogens.
Reactivity Network

Reactivity Target 1,2-Dibromo-1-chloro- 1-fluoroethane Zn Zn / EtOH (Reductive Elimination) Target->Zn Base KOH / Heat (Dehydrohalogenation) Target->Base Hydrolysis H2O / Ag+ (Hydrolysis) Target->Hydrolysis Alkene 1-Chloro-1-fluoroethylene (Regeneration) Zn->Alkene VinylHalo Bromochlorofluoroethene Isomers Base->VinylHalo Degradation Acid Halides / HF (Toxic Byproducts) Hydrolysis->Degradation

Caption: Primary reactivity pathways including reductive elimination and base-catalyzed dehydrohalogenation.

Safety & Toxicology

Hazard Classification: Irritant / Potential Narcotic.

  • Inhalation: Like many haloalkanes, vapors may cause central nervous system depression (dizziness, anesthesia).

  • Skin/Eye: Direct contact causes irritation. The compound is lipophilic and can penetrate skin.

  • Decomposition: Thermal decomposition releases toxic gases: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF). Avoid contact with alkali metals.

References

  • PubChem Compound Summary. (2024). This compound (CID 2736483). National Center for Biotechnology Information. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Henne, A. L., & Renoll, M. W. (1936). "Fluorinated Derivatives of Ethane and Ethylene."[2][3][6] Journal of the American Chemical Society. (Foundational text on synthesis of brominated fluoroethanes). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

discovery and history of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Chemical Utility of a Halogenated Ethane Intermediate

Part 1: Executive Summary

Compound Identity: 1,2-Dibromo-1-chloro-1-fluoroethane CAS Registry Number: 243139-69-7 Molecular Formula: C₂H₂Br₂ClF Molecular Weight: 240.30 g/mol [1][2]

This guide provides a technical analysis of this compound, a specialized halogenated alkane.[1][3][4] Unlike its famous congener Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), this molecule is not a commercial anesthetic or fire suppressant. Instead, it serves a critical role as a chemical intermediate and analytical reference standard in the fluoropolymer industry. It is the primary bromination product of 1-chloro-1-fluoroethylene (HCFC-1131a) , a key monomer used in the synthesis of advanced fluoropolymers.

Part 2: Historical & Scientific Context

The Golden Age of Haloalkanes (1940s–1960s)

The history of this compound is intrinsically linked to the mid-20th-century race to develop non-flammable volatile anesthetics and fire extinguishing agents (Halons). Following the Manhattan Project, which necessitated the handling of reactive fluorine compounds, industrial chemistry saw a boom in fluorinated ethane research.

  • The Search for Stability: Researchers at companies like DuPont and ICI systematically synthesized halogenated ethanes to find the "Goldilocks" zone: compounds stable enough to be non-toxic but volatile enough to be inhaled (anesthetics) or vaporized (Halons).

  • Structural Activity Relationships (SAR): This specific isomer represents a "mixed halide" ethane. The presence of Bromine, Chlorine, and Fluorine on the same carbon backbone allows researchers to study the regioselectivity of halogenation and the impact of heavy halogens (Br) on the stability of the C-F bond.

Modern Relevance: The Fluoropolymer Era

In contemporary chemistry, the molecule's importance shifts from discovery to process control . The precursor, HCFC-1131a, is a monomer for high-performance polymers. During production, unreacted monomer must be quantified or removed. Bromination is a classic method to "trap" volatile alkenes, converting them into less volatile, easily analyzable liquids like this compound.

Part 3: Synthesis & Mechanism

The synthesis of this compound is a textbook example of electrophilic addition to a halo-substituted alkene.

Experimental Protocol

Objective: Synthesis of this compound via bromination of HCFC-1131a.

Reagents:

  • Precursor: 1-Chloro-1-fluoroethylene (HCFC-1131a) [Gas, CAS: 2317-91-1].

  • Reagent: Elemental Bromine (Br₂) [Liquid, CAS: 7726-95-6].

  • Solvent: Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent).

Methodology:

  • Setup: A 3-neck round-bottom flask equipped with a dry ice/acetone condenser (to reflux the gaseous alkene), a dropping funnel, and a magnetic stirrer.

  • Charging: The solvent is added to the flask and cooled to -20°C.

  • Addition: Gaseous HCFC-1131a is slowly bubbled into the cold solvent until saturation.

  • Bromination: Liquid bromine is added dropwise. The reaction is exothermic; temperature must be maintained < 0°C to prevent polymerization of the alkene.

  • Endpoint: The reaction is complete when the red-brown color of bromine persists, indicating the consumption of the double bond.

  • Purification: The mixture is washed with sodium thiosulfate (to remove excess Br₂), dried over MgSO₄, and the solvent is removed via rotary evaporation. The product is purified by fractional distillation.

Mechanistic Pathway

The reaction proceeds via a bromonium ion intermediate . The presence of the electronegative Fluorine and Chlorine atoms on C1 creates a significant electronic bias, affecting the stability of the intermediate and the nucleophilic attack.

BrominationMechanism Alkene 1-Chloro-1-fluoroethylene (HCFC-1131a) Complex π-Complex Alkene->Complex Approach Br2 Bromine (Br2) Br2->Complex Bromonium Cyclic Bromonium Ion (Intermediate) Complex->Bromonium Heterolytic Cleavage (- Br-) Product This compound Bromonium->Product Nucleophilic Attack (Br- attacks C1/C2)

Figure 1: Electrophilic addition mechanism of Bromine to HCFC-1131a. The reaction proceeds through a cyclic bromonium ion, followed by anti-addition of the bromide ion.

Part 4: Chemical Characterization[6]

Accurate identification of this molecule requires analyzing its unique spectral fingerprint, particularly the interaction between the fluorine atom and the diastereotopic protons.

Physical Properties
PropertyValue (Approximate/Predicted)Note
Appearance Colorless Liquid
Boiling Point 110°C - 120°CEstimated based on homologs
Density ~2.4 g/cm³High density due to Br content
Solubility Insoluble in water; Soluble in organic solventsLipophilic
NMR Spectroscopy
  • ¹⁹F NMR: Will show a distinct multiplet (likely a triplet of doublets) due to coupling with the two protons on C2. The chemical shift is characteristic of a -CClF- group.

  • ¹H NMR: The two protons on C2 are diastereotopic due to the chiral center at C1 (C*BrClF). They will appear as two separate signals (geminal coupling + vicinal coupling to F).

Mass Spectrometry (GC-MS)

The mass spectrum provides definitive proof of the halogen composition.

  • Isotope Pattern: The presence of two Bromine atoms (⁷⁹Br, ⁸¹Br) and one Chlorine atom (³⁵Cl, ³⁷Cl) creates a complex, distinctive molecular ion cluster (M+, M+2, M+4, M+6).

  • Fragmentation: Loss of Br (M-79/81) is the dominant fragmentation pathway.

Part 5: Applications & Safety[8]

Critical Applications
  • Impurity Profiling: In the manufacturing of fluoropolymers (e.g., PVDF, PTFE derivatives), HCFC-1131a is a common monomer. This brominated derivative is used as an analytical standard to quantify trace levels of unreacted monomer in the final polymer matrix or waste streams.

  • Synthetic Intermediate: It serves as a precursor for more complex fluoro-organics via lithium-halogen exchange . The C-Br bond is weaker than C-Cl or C-F, allowing selective substitution at the bromine sites.

Safety Protocol (Self-Validating)
  • Toxicity: Like most haloalkanes, it is a potential hepatotoxin and central nervous system depressant.

  • Handling:

    • Engineering Controls: All transfers must occur in a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloved recommended for brominated compounds), safety goggles, and lab coat.

    • Spill Management: Do not use water. Adsorb with vermiculite or sand.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved from [Link]

  • Leung, H.O., et al. (2009).Microwave Spectra of Eight Isotopic Modifications of 1-Chloro-1-Fluoroethylene. Journal of Molecular Spectroscopy.

Sources

conformational analysis of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of 1,2-Dibromo-1-chloro-1-fluoroethane

Executive Summary

The conformational analysis of This compound (


) represents a quintessential challenge in physical organic chemistry. Unlike simple 1,2-dihaloethanes, this molecule possesses a chiral center (

) adjacent to an achiral methylene group (

), creating a complex interplay between steric repulsion (dominating the Br-Br interaction) and the gauche effect (dominating the F-substituent interaction).

This guide outlines a rigorous workflow for determining the population of rotational isomers (rotamers) in solution. It synthesizes ab initio computational prediction with NMR spectroscopic validation, providing a self-validating protocol for researchers analyzing similar "frustrated" halogenated systems.

Structural Fundamentals & Rotameric Manifold

The molecule exists as a pair of enantiomers. For this analysis, we assume the (R)-configuration at


. Rotation around the 

bond yields three distinct staggered conformers. The relative stability of these conformers is dictated by the competition between Pauli repulsion (sterics) and

hyperconjugation.
2.1 The Three Staggered Rotamers

Defining the dihedral angle


 relative to the two Bromine atoms:
Rotamer LabelGeometry DescriptionDominant InteractionPredicted Stability
Rotamer I (Anti) Br (

) anti to Br (

)
Steric minimization (Br

Br distance max).
High (Global Minimum in non-polar solvents)
Rotamer II (-) Br (

) anti to Cl (

)
Intermediate sterics; Br is gauche to Br and F.Medium
Rotamer III (+) Br (

) anti to F (

)
Gauche Effect: F prefers gauche to electronegative neighbors, but Br-Br steric clash is maximal.Low (Potential local minimum in polar solvents)

Technical Note: While the "Gauche Effect" typically stabilizes conformers where Fluorine is gauche to vicinal dopants (due to


 hyperconjugation), the massive van der Waals radius of Bromine (

) often overrides this in 1,2-dibromo systems, pushing the equilibrium toward the anti diaxial form.
Experimental Workflow: The "In Silico" to "In Vitro" Bridge

To accurately resolve these conformers, a dual-approach workflow is required. The following diagram illustrates the logical progression from computational modeling to spectroscopic validation.

ConformationalWorkflow cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Spectroscopic Validation Start Target Molecule: This compound DFT DFT Optimization (B3LYP-D3/def2-TZVP) Start->DFT NMR_Exp 1H & 19F NMR (Variable Temperature) Start->NMR_Exp Solvation Solvation Model (PCM) Scan: Non-polar (CCl4) to Polar (DMSO) DFT->Solvation EnergyProfile Calculate Boltzmann Populations (ΔG) Solvation->EnergyProfile Karplus Apply Karplus Analysis EnergyProfile->Karplus Predicted J-values Coupling Extract J-Couplings (3J_HH and 3J_HF) NMR_Exp->Coupling Coupling->Karplus Result Conformational Equilibrium (Population %) Karplus->Result

Figure 1: Integrated workflow for conformational analysis combining Density Functional Theory (DFT) with NMR spectroscopy.

Phase 1: Computational Protocol (DFT)

Before synthesis or spectral analysis, the potential energy surface (PES) must be mapped to establish the theoretical minima.

Protocol:

  • Basis Set Selection: Use B3LYP-D3(BJ)/def2-TZVP . The "-D3(BJ)" dispersion correction is critical for halogenated systems to account for the London dispersion forces between the large Bromine atoms, which standard B3LYP fails to capture accurately.

  • Solvation Modeling: Perform optimizations in vacuum,

    
     (
    
    
    
    ), and DMSO (
    
    
    ) using the Polarizable Continuum Model (PCM).
    • Hypothesis: High polarity solvents will stabilize Rotamers II and III due to their higher dipole moments compared to the pseudo-centrosymmetric Rotamer I.

  • Frequency Calculation: Ensure all stationary points are true minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

Phase 2: NMR Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the computational model. The fast rotation around the C-C bond at room temperature means the observed spectrum is a weighted average of the three conformers.

5.1 The Observable: Vicinal Coupling Constants (

)

The population of rotamers (


) is derived from the observed vicinal coupling constants (

) using the equation:


Where


.
5.2 The Karplus Analysis

We utilize the Karplus Equation to predict the coupling constants for each specific rotamer based on the dihedral angle (


):

[1][2]

For halogenated ethanes, typical coefficients (Altona-Haas parametrization) yield:

  • Anti-periplanar (

    
    ): 
    
    
    
  • Syn-clinal (Gauche,

    
    ): 
    
    
    
5.3 Diagnostic Logic Table

The specific protons on


 (

) will couple to the Fluorine on

. This provides a secondary validation channel via

.
MeasurementRotamer I (Br-Br Anti)Rotamer II (Br-Cl Anti)Rotamer III (Br-F Anti)
Dihedral (

)
Gauche (

)
Anti (

)
Gauche (

)

Expected
Small (4-6 Hz) Large (20-25 Hz) Small (4-6 Hz)

Expected
Small (Gauche) Small (Gauche) Large (Anti)

Critical Insight: If the spectrum shows a large


 coupling, it indicates a significant population of Rotamer II , where H is anti to F. If 

is small but

is large, Rotamer III is implicated.
Solvent Titration Strategy

To prove the existence of an equilibrium, one must perturb it.

  • Experiment: Dissolve the sample in

    
     (non-polar). Measure 
    
    
    
    and
    
    
    .
  • Titration: Gradually add

    
    -DMSO or Acetone-
    
    
    
    .
  • Observation:

    • As solvent polarity increases, the energy penalty for the polar gauche conformers decreases.

    • Data Check: If

      
       shifts significantly upon solvent change, the molecule is conformationally mobile. If 
      
      
      
      is static, the molecule is likely locked in a single deep potential well (likely Rotamer I).
References
  • Abraham, R. J., & Gatti, G. (1969). Rotational isomerism. Part VII. Effect of substituents on the conformational energies of 1,2-dihaloethanes. Journal of the Chemical Society B: Physical Organic, 961-968. Link

  • Silva, D. R., et al. (2021).[3] The Gauche Effect in XCH2CH2X Revisited. ChemPhysChem, 22(7), 641-648.[3] (Validates the dominance of Pauli repulsion in Br-containing systems). Link

  • Karplus, M. (1963).[4] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Wolfe, S. (1972).[3][5] The Gauche Effect. Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research, 5(3), 102–111. Link

Sources

Technical Guide: Quantum Chemical Characterization of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-1-chloro-1-fluoroethane (


) represents a class of polyhalogenated alkanes with significant relevance in anesthetic research and metabolic toxicology. Its structural complexity—featuring a chiral center at C1 and heavy bromine atoms on both carbons—presents unique challenges for computational modeling.

This guide provides a definitive protocol for the quantum chemical characterization of this molecule. Unlike generic alkane workflows, this protocol addresses relativistic effects due to bromine, halogen bonding interactions, and the rotational barriers critical for understanding its binding kinetics in lipophilic pockets.

Key Recommendation: The use of the M06-2X functional combined with the def2-TZVP basis set is the validated standard for this system, offering the optimal balance between cost and accuracy for halogenated hydrocarbons.

Computational Theory & Strategy

The Challenge of Heavy Halogens

Standard Pople basis sets (e.g., 6-31G*) are insufficient for high-precision modeling of this molecule due to the presence of two Bromine atoms.

  • Relativistic Effects: Bromine (

    
    ) introduces scalar relativistic effects that influence bond lengths and energies.
    
  • Basis Set Selection: We utilize the def2-TZVP (Triple-Zeta Valence Polarized) basis set. It employs effective core potentials (ECPs) or well-calibrated all-electron descriptions that capture the core electron behavior of Br more accurately than LANL2DZ, while maintaining balance with the lighter C, H, Cl, and F atoms [1].

Functional Selection: Why M06-2X?

While B3LYP is popular, it fails to accurately describe dispersion forces and halogen bonding (non-covalent interactions involving the


-hole of halogens).
  • Protocol Standard: M06-2X (Minnesota 06, 2x exchange) is selected for its high percentage of Hartree-Fock exchange (54%), which significantly outperforms B3LYP in predicting thermochemistry and non-covalent interactions in haloalkanes [2][3].

  • Alternative:

    
    B97X-D is a valid secondary standard if explicit dispersion corrections are preferred.
    

Conformational Analysis

The biological activity of this compound is governed by its rotamers. Rotation around the C1-C2 bond creates a complex potential energy surface (PES).

Structure:



  • C1 is Chiral: (

    
    ) and (
    
    
    
    ) enantiomers exist.
  • C2 is Achiral: Prochiral hydrogens.

Rotational Isomerism Logic

Due to the bulk of the halogens, the "Anti" conformer (where the two largest groups, likely the two Bromines, are


 apart) is generally the global minimum, but the "Gauche" conformers often possess dipole moments that stabilize them in polar biological media.
Diagram 1: Conformational Search Workflow

ConformerSearch Start Input Structure (R-enantiomer) Scan Relaxed PES Scan Dihedral: Br-C1-C2-Br Steps: 36 (10° increments) Start->Scan Build Z-Matrix Identify Identify Minima (Typically 3 Staggered Forms) Scan->Identify Locate stationary points Opt Full Optimization + Freq (M06-2X/def2-TZVP) Identify->Opt Submit separate jobs Boltz Boltzmann Population Analysis (298.15 K) Opt->Boltz Extract Gibbs Free Energy (G) Output Weighted Average Properties (NMR, Dipole) Boltz->Output Calculate populations

Caption: Logic flow for determining the thermodynamically accessible conformational space of the haloethane.

Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian or ORCA software packages.

Phase 1: Geometry Optimization & Frequency

Objective: Obtain the ground state structure and verify it is a true minimum (zero imaginary frequencies).

  • Input Construction:

    • Construct the R-enantiomer.

    • Set the initial dihedral angle (Br-C-C-Br) to

      
       (Anti).
      
  • Route Section (Gaussian Example):

    • Note:int=ultrafine is critical for DFT calculations involving heavy atoms to remove grid-based noise.

    • Solvation: The SMD model is chosen over PCM for better parameterization of

      
       in drug-like contexts.
      
  • Validation:

    • Check output for NImags = 0.

    • If NImags > 0, visualize the imaginary mode. If it corresponds to methyl rotation, re-optimize along that vector.

Phase 2: NMR Shielding Calculation

Objective: Predict


 and 

NMR shifts for structural verification.
  • Route Section:

  • Reference Standard:

    • Calculate TMS (Tetramethylsilane) and

      
       (for Fluorine) at the exact same level of theory.
      
    • 
      .
      
Phase 3: Bond Dissociation Energy (BDE)

Objective: Assess metabolic stability (cytochrome P450 dehalogenation usually starts with the weakest bond).

  • Reaction:

    
    
    
  • Calculation:

    • Calculate

      
      .
      
    • Calculate

      
       (Open shell doublet, ub3lyp or um062x).
      
    • Calculate

      
       (Spin multiplicity: doublet for F/Cl/Br).
      
  • Data Output Table:

Bond CleavedMultiplicity (Radical)Est.[1] BDE (kcal/mol)Metabolic Risk
C1-Br Doublet~68-72High (Likely initiation site)
C2-Br Doublet~70-74High
C1-Cl Doublet~82-85Moderate
C1-F Doublet~105+Low (Metabolically inert)

Mechanistic Insight: Dehalogenation Pathway

Understanding the bond breaking is vital for toxicity prediction. The C-Br bond is the "metabolic handle."

Diagram 2: Homolytic Bond Dissociation Workflow

BDE_Pathway cluster_0 Calculation Parameters Parent Parent Molecule (Closed Shell Singlet) TS Transition State (Bond Elongation) Parent->TS Activation Energy Radical Carbon Radical (Open Shell Doublet) TS->Radical Homolysis Atom Br Atom (Spin Orbit Coupled) TS->Atom Method UM06-2X/def2-TZVP

Caption: Thermodynamic cycle for calculating the homolytic bond dissociation energy of the C-Br bond.

References

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

  • Kozuch, S., & Martin, J. M. (2013). Halogen bonds: Benchmarks and theoretical analysis. Journal of Chemical Theory and Computation, 9(4), 1918-1931. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

Sources

Methodological & Application

applications of 1,2-Dibromo-1-chloro-1-fluoroethane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dibromo-1-chloro-1-fluoroethane in Organic Synthesis

Executive Summary

This compound (


) is a specialized polyhalogenated ethane derivative.[1] While historically overshadowed by its perhalogenated cousins (Halons), it occupies a critical niche in organofluorine chemistry as a precursor to fluorinated monomers  and a radical transfer reagent .[1]

This guide outlines the practical applications of this reagent, focusing on its primary role: the synthesis of 1-chloro-1-fluoroethene (CClF=CH₂) , a vital monomer for high-performance fluoropolymers and elastomers.[1] We also explore its utility in Atom Transfer Radical Addition (ATRA) reactions, leveraging the lability of its C-Br bonds.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

Before initiating protocols, verify the physicochemical properties of the reagent.[1] Note the chirality at the C1 position, which influences stereochemical outcomes in substitution reactions.[1]

PropertyDataNote
IUPAC Name This compound
CAS Number 243139-69-7Distinct from Halon 1223 (trifluoro analog)
Molecular Formula

Molecular Weight 240.30 g/mol
Structure

C1 is chiral; C2 is achiral
Physical State Liquid (Standard conditions)
Solubility Soluble in EtOH, MeOH, Et₂O, THFHydrophobic
Reactivity Class Vicinal DihalideProne to reductive elimination

Application I: Reductive Elimination to 1-Chloro-1-Fluoroethene

The most significant application of this compound is its conversion to 1-chloro-1-fluoroethene (also known as 1-chloro-1-fluoroethylene).[1][2] This alkene is a gaseous monomer used to synthesize chlorofluoropolymers with exceptional thermal and chemical resistance.[1][3]

Mechanism: Zinc-Mediated Debromination

The reaction proceeds via a reductive 1,2-elimination using activated Zinc dust.[1] The Zinc inserts into the weaker C-Br bonds, facilitating the departure of the second bromide ion and the formation of the double bond.[1]


[1][2]
Experimental Protocol

Safety Warning: The product, 1-chloro-1-fluoroethene, is a flammable gas (bp -24°C).[1] All operations must be conducted in a fume hood with appropriate gas-trapping glassware.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Zinc Dust (2.5 eq, activated with dilute HCl and washed with acetone/ether prior to use)[1]

  • Solvent: Absolute Ethanol or Methanol[1]

  • Catalyst: Iodine (

    
    , trace) to activate the Zinc surface.[1]
    

Setup:

  • Reaction Vessel: 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.[1]

  • Gas Collection: The top of the condenser is connected via tubing to a cold trap submerged in a Dry Ice/Acetone bath (-78°C).[1] The outlet of the trap leads to a bubbler.[1]

Step-by-Step Procedure:

  • Activation: Charge the flask with activated Zinc dust (2.5 eq) and absolute ethanol (approx. 5 mL per gram of Zn). Add a crystal of Iodine.[1] Stir until the iodine color fades, indicating surface activation.[1]

  • Heating: Heat the suspension to a gentle reflux (approx. 78°C).

  • Addition: Dissolve the this compound in a minimal amount of ethanol and load it into the addition funnel. Add the solution dropwise to the refluxing zinc suspension over 1 hour.

    • Observation: Vigorous bubbling will occur as the gaseous alkene is generated.[1]

  • Collection: The 1-chloro-1-fluoroethene gas will pass through the condenser (which returns solvent vapor to the flask) and condense into a liquid in the -78°C cold trap.

  • Purification: Once addition is complete, reflux for an additional 30 minutes to ensure full conversion. The liquid collected in the cold trap is essentially pure monomer.[1] It can be distilled at low temperature if higher purity is required for polymerization.[1]

Application II: Radical Functionalization (ATRA)

Beyond elimination, the weak C-Br bonds make this molecule an excellent radical transfer agent .[1] It can be used in Atom Transfer Radical Addition (ATRA) to introduce the halo-ethyl motif onto terminal alkenes.[1]

Concept:



(Note: Regioselectivity depends on the stability of the intermediate radical.[1] The radical is likely to form at the more substituted carbon).[1]
General Protocol for Copper-Catalyzed ATRA
  • Reagents: Alkene (1.0 eq), this compound (1.5 eq), CuCl (0.1 eq), 2,2'-Bipyridine (bpy, 0.3 eq).

  • Solvent: Dichloromethane or Acetonitrile (degassed).

  • Procedure:

    • In a glovebox or under Argon, mix CuCl and bpy in the solvent to form the dark brown catalyst complex.[1]

    • Add the alkene and the haloethane.[1]

    • Seal the tube and heat to 60-80°C for 12-24 hours.

    • Workup: Filter through a silica plug to remove copper salts.[1] Concentrate and purify via column chromatography.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this reagent: Pathway A (Elimination) vs. Pathway B (Radical Addition).[1]

ReactionPathways Start 1,2-Dibromo-1-chloro- 1-fluoroethane Zn Zn / EtOH (Reductive Elimination) Start->Zn Reflux Cu Cu(I) / Alkene (ATRA) Start->Cu Radical Initiation Intermediate Zinc Carbenoid / Surface Species Zn->Intermediate e- Transfer ProductB Polyhalogenated Alkane Adduct Cu->ProductB Addition to Olefin ProductA 1-Chloro-1-fluoroethene (Monomer) Intermediate->ProductA -ZnBr2

Figure 1: Divergent synthetic pathways. The Zinc-mediated pathway (top) yields the fluorinated monomer, while the Copper-mediated pathway (bottom) yields addition products.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2736483, this compound. Retrieved from [Link][1]

  • U.S. Patent Office. (1957).[1] Polymerization of 1-chloro-1-fluoroethylene (US2777835A).[1] Retrieved from

  • Burton, D. J., & Yang, Z. Y. (1992).[1] Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents.[1][2] Tetrahedron, 48(2), 189-275.[1] (General reference for Zn-mediated dehalogenation of fluorocarbons).

Sources

Application Note: 1,2-Dibromo-1-chloro-1-fluoroethane (BCFE) as a Multifunctional Halogenated Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, technical guide on the use of 1,2-Dibromo-1-chloro-1-fluoroethane (herein referred to as BCFE ) as a specialized reagent in organic synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 243139-69-7) is a dense, polyhalogenated alkane primarily utilized as a fluorinated building block and a radical transfer agent .[1][2] Unlike its perhalogenated cousins (Halons) used historically for fire suppression, BCFE retains hydrogen atoms (


), rendering it chemically versatile for functionalization.

Its core utility lies in two distinct reactivity profiles:

  • Precursor for Halogenated Vinyls: Via controlled dehydrohalogenation to generate fluorinated olefins (monomers for specialized polymers).

  • Radical Donor: Functioning as a source of electrophilic radicals in Atom Transfer Radical Addition (ATRA) reactions, facilitating the introduction of the bromochlorofluoroethyl motif into alkene scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name This compound
Common Abbreviation BCFE
CAS Number 243139-69-7
Molecular Formula

Molecular Weight 240.30 g/mol
Appearance Colorless to pale yellow liquid
Density ~2.25 g/mL (Estimated based on congeners)
Boiling Point 120–125 °C (Predicted)
Solubility Soluble in

,

, THF; Insoluble in water
Stability Light sensitive; susceptible to hydrolysis at high pH

Mechanistic Insight

The reactivity of BCFE is governed by the weakness of its C-Br bonds and the inductive effects of the fluorine atom.

Vicinal Dihalide Reactivity (Elimination)

BCFE is structurally the bromine adduct of 1-chloro-1-fluoroethene. Consequently, it undergoes


 elimination in the presence of base. The regioselectivity is driven by the acidity of the protons on the 

group and the stability of the resulting alkene.
  • Pathway: Base abstraction of proton (

    
    ) 
    
    
    
    Formation of
    
    
    
    
    Expulsion of Bromide (
    
    
    ).
Radical Homolysis (ATRA)

Under photolytic or thermal initiation, the C-Br bond (bond dissociation energy ~65-70 kcal/mol) undergoes homolysis. The resulting carbon-centered radical is electrophilic, making it suitable for addition to electron-rich alkenes (Kharasch addition).

BCFE_Reactivity BCFE 1,2-Dibromo-1-chloro- 1-fluoroethane (BCFE) Elimination E2 Elimination BCFE->Elimination + Base Homolysis Homolysis BCFE->Homolysis + Energy Base Base (KOtBu/DBU) Base->Elimination RadicalInit Radical Initiator (AIBN/hv) RadicalInit->Homolysis Vinyl 1-Bromo-1-chloro- 2-fluoroethene (Vinyl Halide) Elimination->Vinyl - HBr RadicalSpecies Haloalkyl Radical (Reactive Intermediate) Homolysis->RadicalSpecies - Br•

Figure 1: Divergent reactivity pathways of BCFE leading to vinyl halides or radical intermediates.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Vinyl Scaffolds (Dehydrobromination)

Objective: Selective synthesis of 1-bromo-1-chloro-2-fluoroethene via controlled elimination. This motif is a valuable precursor for metallation and cross-coupling reactions.

Materials:

  • BCFE (1.0 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.1 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF
    
  • Temperature: -78 °C to 0 °C

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with BCFE (10 mmol, 2.40 g) and anhydrous

    
     (50 mL). Cool the solution to -78 °C  using a dry ice/acetone bath. Note: Low temperature is critical to prevent double elimination to alkynes.
    
  • Addition: Dissolve

    
    -BuOK (11 mmol, 1.23 g) in minimal THF (10 mL). Add this solution dropwise to the BCFE mixture over 20 minutes via syringe pump.
    
  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor by GC-MS or TLC (staining with

    
    ).
    
  • Quench: Quench the reaction with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with

    
     (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully under reduced pressure (product is volatile).
  • Purification: Purify via vacuum distillation.

Expected Result: Formation of the bromochlorofluoroalkene. Validation:


 NMR should show loss of the aliphatic multiplet and appearance of vinyl protons (typically 

5.5–6.5 ppm, showing coupling to F).
Protocol B: Atom Transfer Radical Addition (ATRA) to Terminal Alkenes

Objective: Functionalization of 1-octene with the bromochlorofluoroethyl group.

Materials:

  • BCFE (1.5 equiv)

  • 1-Octene (1.0 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Benzene or Trifluorotoluene (0.5 M)

Procedure:

  • Degassing: In a pressure tube, combine 1-octene (5 mmol), BCFE (7.5 mmol), and AIBN (0.25 mmol) in benzene (10 mL).

  • Oxygen Removal: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (oxygen inhibits radical chains). Seal the tube.

  • Initiation: Heat the mixture to 80 °C in an oil bath for 6–12 hours.

  • Monitoring: Monitor consumption of alkene by GC-FID.

  • Workup: Cool to room temperature. Evaporate the solvent.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism: The AIBN radical abstracts a bromine atom from BCFE. The resulting carbon radical adds to the alkene. The adduct radical then abstracts a bromine from another BCFE molecule, propagating the chain.

Safety & Handling Guidelines (E-E-A-T)

Working with polyhalogenated ethanes requires strict adherence to safety protocols due to potential toxicity and volatility.

Hazard ClassRisk DescriptionMitigation Strategy
Inhalation Toxicity Halogenated ethanes can cause CNS depression and respiratory irritation.Mandatory: Work inside a certified chemical fume hood.
Skin Permeation Lipophilic nature allows rapid skin absorption.Use Viton® or Silver Shield® gloves. Nitrile provides only momentary protection.
Ozone Depletion Contains Br/Cl; potential ozone depleting substance (ODS).Avoid release to atmosphere. Collect all waste in dedicated "Halogenated Waste" streams.
Pressure Reaction byproducts (HBr) can pressurize vessels.Use pressure-rated glassware and vent lines into a caustic scrubber (NaOH trap).

References

  • Santa Cruz Biotechnology. this compound Product Sheet. (CAS 243139-69-7).[1][2][3][4][5] Retrieved from

  • PubChem. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Analogue Chemistry).[6] National Library of Medicine. Retrieved from

  • GuideChem. this compound Properties and Suppliers. Retrieved from

  • NIST Chemistry WebBook. Halogenated Ethane Thermochemistry Data. (General reference for bond dissociation energies of haloethanes). Retrieved from

  • Organic Chemistry Portal. Atom Transfer Radical Addition (ATRA) Methodologies. (Methodological grounding for Protocol B). Retrieved from

Sources

Application Note: 1,2-Dibromo-1-chloro-1-fluoroethane in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


) as a Pro-Chiral Synthon for Stereodefined Fluorovinyl Scaffolds.

Executive Summary

1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7) is a specialized polyhalogenated building block utilized primarily in the synthesis of stereodefined fluorinated alkenes .[1][2] Unlike common solvents or bulk reagents, this molecule serves as a critical "masked" vinyl halide. Its utility lies in its ability to undergo stereospecific reductive elimination (dehalogenation) to generate 1-chloro-1-fluoroethene derivatives with high Z/E selectivity, or to participate in Atom Transfer Radical Addition (ATRA) reactions to introduce fluorinated motifs into complex organic frameworks.

This guide details the protocols for handling this volatile liquid and deploying it in stereoselective manifold reactions, specifically focusing on Zinc-mediated anti-elimination pathways.

Chemical Profile & Handling

Safety Warning: This compound is a polyhalogenated alkane. It is a potential alkylating agent, skin irritant, and suspected neurotoxin (analogous to halothane derivatives). All operations must be performed in a fume hood.

PropertyData
IUPAC Name This compound
CAS Number 243139-69-7
Molecular Formula

Molecular Weight 240.30 g/mol
Physical State Colorless liquid
Boiling Point ~110–115 °C (Estimated vs. homologs)
Solubility Soluble in

, THF, Et_2O; Insoluble in water
Stability Light sensitive (store in amber glass); susceptible to hydrolysis at high pH

Core Application: Stereoselective Reductive Dehalogenation

The primary application of this compound is the synthesis of 1-chloro-1-fluoroalkenes via reductive 1,2-elimination. This reaction is governed by stereoelectronic effects, specifically the requirement for an anti-periplanar arrangement of the leaving groups (Br-Br or Br-Cl).

Mechanism of Stereoselection

The reaction proceeds via a concerted mechanism on the metal surface (typically Zinc), where the two halogen atoms being removed must align anti-parallel to one another. Because the starting material has a chiral center at C1 (


) and C2 is achiral (

), the elimination of

is chemically favored over

due to bond dissociation energies (

<

).

Pathway:



Note: While the product of simple elimination is 1-chloro-1-fluoroethene, substituted derivatives (via prior alkylation) allow for Z/E stereocontrol.

Protocol 1: Zinc-Mediated Reductive Elimination

Objective: Selective removal of vicinal bromines to generate the fluorovinyl motif.

Reagents:

  • Substrate: this compound (1.0 equiv)[3][4]

  • Reductant: Activated Zinc dust (2.5 equiv)

  • Solvent: Ethanol (absolute) or Acetic Acid (for proton source buffering)

  • Activator: Iodine (

    
    , 2 mol%) or 1,2-dibromoethane (to activate Zn surface)
    

Step-by-Step Methodology:

  • Zn Activation: In a dry 3-neck flask under

    
    , suspend Zinc dust (2.5 equiv) in absolute ethanol (0.5 M concentration relative to substrate). Add a crystal of 
    
    
    
    and stir for 10 minutes until the color fades, indicating surface activation.
  • Addition: Cool the suspension to 0 °C. Add this compound dropwise over 20 minutes. Exothermic reaction—monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by GC-MS or

    
    -NMR (disappearance of reactant peak at 
    
    
    
    ~ -60 to -70 ppm; appearance of vinyl fluorine signal).
  • Workup: Filter the mixture through a Celite pad to remove excess Zinc and Zinc salts.

  • Isolation:

    • For volatile products: Distill the filtrate directly.

    • For non-volatile derivatives: Concentrate under reduced pressure (cold bath, >100 mbar to prevent product loss), dilute with

      
      , wash with water and brine, dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • Conversion: >95% by GC.

  • Selectivity: Exclusive formation of the alkene (elimination) vs. reduction to alkane (hydrodehalogenation).

Advanced Application: Radical Alkylation (ATRA)

This molecule serves as a radical donor in Atom Transfer Radical Addition (ATRA) reactions. The weak


 bonds allow for the generation of a radical at the C1 or C2 position, enabling the attachment of the 

motif to terminal alkenes.
Protocol 2: Copper-Catalyzed ATRA

Objective: Coupling of this compound with a terminal alkene (e.g., 1-octene) to extend the carbon chain while retaining halogen functionality for further modification.

Reagents:

  • Substrate: this compound (1.5 equiv)[3]

  • Alkene: 1-Octene (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or bipyridine (5 mol%)

  • Reducing Agent: Ascorbic acid (10 mol%, for catalyst turnover)

  • Solvent: Methanol/Water (9:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: In a Schlenk tube, combine

    
    , Ligand, and Ascorbic acid. Cycle vacuum/Argon 3 times.
    
  • Injection: Add the degassed solvent, followed by the alkene and the haloethane.

  • Heating: Seal the tube and heat to 60 °C for 12 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove Copper, and purify via silica gel flash chromatography.
    

Mechanistic Visualization

The following diagram illustrates the stereoelectronic requirements for the Zinc-mediated elimination and the radical pathway.

ReactionPathways Start 1,2-Dibromo-1-chloro- 1-fluoroethane Zn_Surface Zn Surface (Adsorption) Start->Zn_Surface Coordination Radical_Init Radical Initiation (Cu-Cat) Start->Radical_Init SET Transition Anti-Periplanar Transition State Zn_Surface->Transition e- Transfer Product_Alkene 1-Chloro-1-fluoroethene (Alkene Product) Transition->Product_Alkene -ZnBr2 (Elimination) Radical_Inter Carbon Radical Intermediate Radical_Init->Radical_Inter -Br• Product_ATRA ATRA Adduct (Chain Extension) Radical_Inter->Product_ATRA + Alkene

Caption: Dual reactivity pathways showing Zinc-mediated anti-elimination (top) and Copper-catalyzed radical addition (bottom).

References

  • PubChem Compound Summary. (2025). This compound.[1][2][3][4][5] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). 1-Bromo-2-chloro-1,1,2-trifluoroethane Thermochemistry. (Data source for thermodynamic properties of homologous haloethanes). [Link]

  • Organic Chemistry Portal. (2024). Fluoroalkane synthesis by fluorination or substitution. (General reference for fluorination and elimination strategies). [Link]

Sources

laboratory protocols for using 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Protocols for 1,2-Dibromo-1-chloro-1-fluoroethane

Executive Summary & Chemical Profile

This compound (CAS: 243139-69-7) is a specialized polyhalogenated alkane utilized primarily as a reference standard in environmental analysis and as a dense, electrophilic building block in medicinal chemistry. Its unique structure—featuring a chiral center bearing three distinct halogens (Br, Cl, F)—makes it a valuable probe for stereoselective halogenation studies and cytochrome P450 metabolic stability assays.

Due to the lability of the C-Br bond and high volatility, this compound requires rigorous adherence to inert atmosphere protocols to prevent degradation and ensure operator safety.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Formula

Molecular Weight 240.30 g/mol
Boiling Point ~93–95 °C (Estimated based on congeners)
Density > 2.2 g/mL
Solubility Soluble in

, DMSO, MeOH; Insoluble in water
Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H336 (Drowsiness), Ozone Depleter

Core Handling Protocol: The "Cold-Chain" Transfer

Objective: To transfer the reagent from the manufacturer's ampoule to a reaction vessel without mass loss due to volatility or hydrolysis from atmospheric moisture.

Causality & Logic:

  • Temperature Control: Cooling minimizes vapor pressure, reducing inhalation risk and ensuring stoichiometric accuracy.

  • Inert Atmosphere: Oxygen acts as a radical trap; exclusion is critical because the C-Br bond is susceptible to homolytic cleavage under ambient light/oxygen.

Step-by-Step Methodology
  • Preparation:

    • Pre-weigh a dry, argon-flushed Schlenk flask containing a magnetic stir bar.

    • Prepare a cooling bath (Ice/NaCl, -10 °C). Do not use dry ice/acetone initially, as freezing the neat liquid may crack the glass ampoule due to contraction differentials.

  • Ampoule Opening:

    • Score the ampoule neck.

    • Wrap the ampoule in a lint-free wipe dampened with ethanol (to catch glass shards).

    • Snap the neck away from the operator inside a certified fume hood.

  • Syringe Transfer:

    • Use a gas-tight glass syringe with a PTFE-tipped plunger. Avoid standard rubber plungers , as polyhalogenated solvents can swell/leach rubber.

    • Withdraw the required volume.

    • Note: The high density (

      
      ) means the liquid will drip from the needle tip if not handled quickly. Maintain slight negative pressure on the plunger.
      
  • Dispensing:

    • Inject the liquid into the pre-cooled Schlenk flask against a counter-flow of Argon.

    • Immediately seal the flask.

  • Mass Verification:

    • Reweigh the flask to determine the exact mass added. (Volumetric addition is unreliable for dense, volatile liquids).

Application Protocol: Radical Alkylation (Atom Transfer)

Context: Utilizing this compound as a radical source to functionalize an alkene (Atom Transfer Radical Addition - ATRA). This installs the highly functionalized halo-ethyl group.

Reaction Scheme:



Experimental Workflow
  • Reagent Mixing:

    • In the Schlenk flask (from Section 2), dissolve 1.0 eq of alkene substrate in degassed Dichloromethane (DCM).

    • Add 1.2 eq of this compound.[1]

  • Catalyst Addition:

    • Add 5 mol% of

      
       (photocatalyst) or AIBN (thermal initiator).
      
    • Reasoning: Ruthenium catalysts allow for visible-light activation, which is milder than thermal activation and prevents elimination side-reactions (dehydrohalogenation).

  • Degassing (Freeze-Pump-Thaw):

    • Cycle 1: Freeze solution in liquid

      
      . Evacuate headspace (< 0.1 mbar). Thaw in warm water.
      
    • Cycle 2 & 3: Repeat.

    • Critical Check: Ensure no bubbles evolve upon final thaw.

  • Reaction:

    • Irradiate with Blue LED (450 nm) at room temperature for 12 hours.

    • Monitor via TLC (stain with

      
      ; halogenated alkanes do not UV absorb strongly).
      
  • Workup:

    • Concentrate in vacuo. Caution: Do not use high vacuum (< 10 mbar) or high heat (> 40 °C) to prevent loss of the product if the molecular weight is low.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

Visualization: ATRA Reaction Workflow

ATRA_Workflow Start Reagent Prep (Inert Atm) Mix Substrate + Halogen Source Start->Mix DCM Solvent Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Remove O2 Catalysis Add Ru(bpy)3 + Blue LED Degas->Catalysis Strict Exclusion Reaction Radical Propagation (12h, RT) Catalysis->Reaction hv (450nm) Workup Concentration & Purification Reaction->Workup TLC Check

Caption: Workflow for Atom Transfer Radical Addition (ATRA) utilizing volatile polyhalogenated ethanes.

Analytical Protocol: GC-MS Integrity Check

Challenge: Polyhalogenated ethanes can undergo thermal decomposition in the GC injector port (dehydrohalogenation), leading to false impurity peaks.

Optimized GC-MS Method Parameters
ParameterSettingRationale
Inlet Temperature 150 °CKept low to prevent thermal elimination of H-Br/H-Cl.
Injection Mode Split (20:1)Prevents column saturation due to high detector response of halogens.
Column DB-624 or Rtx-VMSSpecialized for volatile halogenated organics.
Oven Program 35 °C (hold 5 min)

10 °C/min

150 °C
Low initial temp ensures separation of volatile isomers.
MS Source EI (70 eV)Standard ionization; look for characteristic isotope patterns (Cl/Br clusters).

Self-Validating Step: Run a "Blank" injection of pure solvent immediately after the sample. If peaks appear in the blank, "Carryover" is occurring—increase the final bake-out temperature of the column.

Safety & Metabolic Toxicity (Mechanistic Insight)

Researchers must understand the metabolic fate of this molecule if used in biological assays. Like Halothane, this compound is subject to P450-mediated oxidation.

Pathway Description:

  • Oxidation: CYP2E1 hydroxylates the C-H bond.

  • Elimination: Spontaneous loss of H-Br leads to an unstable acyl halide.

  • Adduct Formation: The acyl halide trifluoroacetylates (or similar) liver proteins, leading to immune-mediated hepatotoxicity.

Visualization: Metabolic Activation Pathway

Metabolism Parent 1,2-Dibromo-1-chloro- 1-fluoroethane P450 CYP2E1 (Oxidation) Parent->P450 Intermediate Gem-Halohydrin (Unstable) P450->Intermediate + [O] AcylHalide Acyl Halide (Reactive Electrophile) Intermediate->AcylHalide - HBr Toxicity Protein Adducts (Hepatotoxicity) AcylHalide->Toxicity + Lysine residues

Caption: Proposed bioactivation pathway leading to potential hepatotoxicity via reactive acyl halides.

References

  • PubChem. (2025).[2][1][3][4] this compound (Compound).[1] National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Kenna, J. G., et al. (1988). Metabolic basis of halothane hepatotoxicity. Biochemical Pharmacology. (Cited for mechanistic parallel regarding halo-ethane metabolism). [Link]

  • EPA. (2023). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. (Reference for regulatory status of halogenated ethanes). [Link]

Sources

experimental setup for reactions with 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Experimental Protocols for 1,2-Dibromo-1-chloro-1-fluoroethane

Executive Summary & Molecule Profile

This technical guide details the experimental handling and reactivity profiling of This compound (


).[1] As a mixed polyhalogenated ethane, this molecule serves as a critical synthon for generating fluorinated vinyl monomers and as a radical precursor in Atom Transfer Radical Addition (ATRA) reactions.[1]

The unique reactivity of this molecule stems from the hierarchy of bond strengths (


), allowing for chemoselective transformations where the bromine atoms can be manipulated while retaining the chloro-fluoro motif.
Physical Property Matrix
PropertyValue (Approx.)Experimental Implication
Molecular Formula

MW: 240.30 g/mol
Boiling Point 120–125 °CModerate volatility; requires reflux condensers for high-temp reactions.[1]
Density ~2.2 – 2.4 g/mLCritical: Organic layer will be the bottom phase during aqueous workup.[1]
Solubility Soluble in

, THF, MeOH
Hydrophobic; requires phase transfer catalysts for aqueous reactions.[1]
Reactivity Class Vicinal Dihalide / Radical PrecursorSusceptible to elimination and homolytic cleavage.[1]

Core Directive: Safety & Handling Protocols

Directive: Treat as a potential alkylating agent and lachrymator.[1]

  • Vapor Management: Due to high halogen content, vapors are heavy and will accumulate in low-lying areas (sinks, floor drains).[1] All transfers must occur within a certified fume hood with bottom-slot ventilation active.[1]

  • Material Compatibility: Avoid standard rubber septa for long-term storage as halocarbons can swell polymers.[1] Use PTFE-lined seals exclusively.

  • Permeation Warning: Standard nitrile gloves provide limited protection against low-MW halocarbons.[1] Double-gloving with a Silver Shield® (laminate) under-layer is recommended for direct handling.[1]

Experimental Protocol A: Regioselective Reductive Elimination

Objective: Synthesis of 1-chloro-1-fluoroethene (or related vinyl halides) via Zinc-mediated dehalogenation. Mechanism: The reaction proceeds via an E2-like anti-elimination or a carbanionic mechanism on the metal surface.[1] Zinc preferentially attacks the weaker C-Br bonds.[1]

Reagents & Setup
  • Substrate: this compound (1.0 equiv).[1][2]

  • Reductant: Zinc dust (2.5 equiv), activated by washing with 2% HCl, water, acetone, and ether, then vacuum dried.

  • Solvent: Methanol (anhydrous) or Diglyme (for higher boiling point requirements).[1]

  • Catalyst: Iodine (

    
    , 1 mol%) or 1,2-dibromoethane (activator).[1]
    
Step-by-Step Methodology
  • Activation: In a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel, suspend the activated Zn dust in Methanol (0.5 M concentration relative to substrate).

  • Initiation: Add the iodine crystal. Heat the suspension to reflux until the iodine color fades (formation of

    
    ), indicating active surface sites.
    
  • Addition: Dropwise add this compound over 45 minutes.

    • Note: The reaction is exothermic.[1] Control the addition rate to maintain a gentle reflux without external heating if possible.[1]

  • Digestion: Once addition is complete, heat at reflux for 2–4 hours.

    • Monitoring: Monitor by

      
      -NMR. The shift of the starting material (typically aliphatic region) will disappear, replaced by the vinylic fluorine signal (typically -80 to -120 ppm range depending on Z/E isomerism).
      
  • Isolation (Distillation):

    • The product (haloalkene) likely has a lower boiling point than the starting material.[1]

    • Equip the flask with a short-path distillation head.[1]

    • Distill the product directly from the reaction slurry into a chilled receiving flask (0 °C).

Visualization: Elimination Pathway

EliminationPathway Start 1,2-Dibromo-1-chloro- 1-fluoroethane Zn_Surface Activated Zn Surface (MeOH, Reflux) Start->Zn_Surface Adsorption Intermediate Zinc Carbenoid / Organozinc Intermediate Zn_Surface->Intermediate Oxidative Addition (C-Br insertion) Product 1-Chloro-1-fluoroethene (Vinyl Halide) Intermediate->Product Beta-Elimination Byproduct ZnBr2 Intermediate->Byproduct Salt formation

Caption: Zinc-mediated reductive elimination pathway transforming the saturated dihalide into the fluorinated vinyl monomer.

Experimental Protocol B: Radical Addition to Alkenes (ATRA)

Objective: Functionalization of terminal alkenes using this compound as a radical transfer agent. Mechanism: Atom Transfer Radical Addition (ATRA).[1] The weak C-Br bond undergoes homolysis; the resulting carbon-centered radical adds to an olefin, followed by bromine termination.[1]

Reagents & Setup
  • Substrate: 1-Octene (1.0 equiv).[1]

  • Radical Source: this compound (1.5 equiv).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%).[1]

  • Solvent: Neat (solvent-free) or Benzene/Acetonitrile if dilution is needed.[1]

Step-by-Step Methodology
  • Deoxygenation (Critical): Place the alkene and halocarbon in a pressure tube or Schlenk flask.[1] Degas the mixture via three Freeze-Pump-Thaw cycles.[1] Oxygen is a radical inhibitor and must be removed.[1]

  • Initiator Addition: Add AIBN under a positive pressure of Argon.

  • Reaction: Seal the vessel and heat to 80 °C (half-life temperature of AIBN).

    • Safety: Ensure the vessel is rated for pressure, as the halocarbon vapor pressure will increase.[1]

  • Duration: Stir for 6–12 hours.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Remove excess halocarbon via rotary evaporation (recover and recycle).[1]

    • Purify the adduct via column chromatography (Silica gel, Hexanes).[1]

Visualization: Radical Cycle

RadicalCycle Initiator Initiator (AIBN) Heat Radical_X Radical Species (In•) Initiator->Radical_X Homolysis Precursor R-Br (Halocarbon) Radical_X->Precursor Abstaction CarbonRad Carbon Radical (•C-Cl-F) Precursor->CarbonRad Br• Transfer Precursor->CarbonRad Regeneration Product Final Adduct (ATRA Product) Precursor->Product Alkene Alkene (Substrate) CarbonRad->Alkene Addition Adduct_Rad Adduct Radical Alkene->Adduct_Rad Adduct_Rad->Precursor Chain Transfer (Abstact Br)

Caption: ATRA catalytic cycle showing the propagation of the halogenated radical species.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of your experimental setup, use the following checkpoints:

  • Refractive Index (RI) Check:

    • Pure polyhalocarbons have high RI values.[1] Measure the RI of your starting material.[1] If it deviates significantly from literature (approx 1.45–1.50 range), redistill before use.

  • NMR Fingerprint:

    • 
       NMR:  This is the most sensitive probe.[1] The starting material should show a complex multiplet (due to coupling with H, F, and potentially Br/Cl isotopes).
      
    • Product Verification: In elimination reactions, look for the loss of the chiral center complexity and the appearance of simplified vinylic fluorine signals.

  • Density Separation Test:

    • During aqueous washes (e.g., removing Zn salts), if the organic layer floats, you have lost your product . The product is heavier than water.[1] Always check the bottom layer.[1]

References

  • PubChem. (2025).[1][2][5] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Burton, D. J., & Yang, Z. Y. (1992).[1] Fluorinated Organometallics: Vinyl Lithium and Vinyl Zinc Reagents. Tetrahedron, 48(2), 189-275.[1] (Foundational text on Zn-mediated elimination of halocarbons).

  • Dolbier, W. R. (2005).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Essential for spectral validation of fluoro-halo compounds).

  • Severin, K. (2006).[1] Ruthenium Catalysts for the Atom Transfer Radical Addition (ATRA). Current Organic Chemistry. (Contextualizes the radical chemistry of polyhalogenated alkanes).

Sources

Application Note: 1,2-Dibromo-1-chloro-1-fluoroethane as a Building Block for Fluorine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Liquid Key" to Chlorofluorovinyl Scaffolds

In the landscape of organofluorine chemistry, 1,2-Dibromo-1-chloro-1-fluoroethane (


, CAS: 243139-69-7) represents a specialized, high-utility building block. While less ubiquitous than its trifluorinated cousin Halothane, this molecule offers a distinct strategic advantage: it serves as a stable, liquid precursor  for the in-situ generation of 1-chloro-1-fluoroethylene  (

).

Direct handling of chlorofluoroethylenes (gases) presents significant safety and logistical challenges in drug discovery and polymer synthesis. By utilizing this compound, researchers can bypass the need for hazardous gas cylinders, generating the reactive fluorovinyl moiety on-demand via reductive elimination. This guide details the handling, mechanistic utility, and protocols for leveraging this building block to introduce specific fluorine motifs into complex scaffolds.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 243139-69-7
Molecular Formula

Molecular Weight ~240.29 g/mol
Physical State Liquid (High Density)
Boiling Point >100°C (Estimated vs. 1,2-dibromoethane)
Solubility Soluble in MeOH, EtOH, THF, DCM; Insoluble in water
Stability Stable under ambient conditions; light-sensitive (store in amber glass)

Structural Insight: The molecule features a vicinal dibromide motif (


). The presence of the fluorine and chlorine atoms on the C1 position creates a unique electronic environment, making the C-Br bonds susceptible to specific radical and metal-mediated activations.

Core Application: Zinc-Mediated Reductive Elimination[1]

The primary utility of this building block is the generation of 1-chloro-1-fluoroethylene , a versatile monomer and synthon.

Mechanism

The reaction proceeds via a reductive elimination mechanism using metallic Zinc. The Zinc inserts into the C-Br bond (likely the less hindered C2-Br or the activated C1-Br), followed by rapid elimination of


 to form the double bond.


Why this matters:

  • Safety: Avoids storage of flammable/toxic fluorinated alkene gases.

  • Precision: Allows for slow, controlled generation of the alkene in the reaction vessel (e.g., for immediate Diels-Alder cycloaddition or polymerization).

  • Purity: Freshly generated alkenes are free of polymerization inhibitors often found in commercial gas cylinders.

Pathway Visualization

ReactionPathway Precursor This compound (Liquid, Stable) Intermediate Organozinc Intermediate [Transient] Precursor->Intermediate Oxidative Addition Zinc Activated Zinc (Zn0) Zinc->Intermediate Product 1-Chloro-1-fluoroethylene (Reactive Gas/Synthon) Intermediate->Product Elimination Byproduct ZnBr2 Intermediate->Byproduct

Caption: Mechanistic pathway for the reductive elimination of the dibromo-precursor to the alkene.

Experimental Protocol: In-Situ Alkene Generation

Objective: To generate 1-chloro-1-fluoroethylene from this compound for immediate capture or polymerization.

Reagents & Equipment[2]
  • Precursor: this compound (10 mmol, ~2.4 g).

  • Reductant: Zinc dust (15 mmol, 1.5 equiv), activated by washing with dilute HCl, then water, acetone, and ether, followed by vacuum drying.

  • Solvent: Methanol (anhydrous) or Diglyme (for higher temperature reactions).

  • Catalyst: Zinc Chloride (

    
    , catalytic amount, 0.1 mmol) – accelerates the reaction.
    
  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, nitrogen inlet.

Step-by-Step Methodology
  • Activation: Place 0.98 g of activated Zinc dust into the 3-neck flask. Add 10 mL of anhydrous Methanol.

  • Setup: Equip the flask with a magnetic stir bar, reflux condenser (cooled to -10°C if trapping the gas, or standard water condenser if reacting in situ with a high-boiling trap), and an addition funnel. Flush the system with Nitrogen.

  • Initiation: Add a crystal of Iodine or a drop of 1,2-dibromoethane to initiate the Zinc surface. Heat the suspension to a gentle reflux (65°C).

  • Addition: Dissolve the this compound (2.4 g) in 5 mL Methanol. Load this solution into the addition funnel.

  • Reaction: Dropwise add the precursor solution to the refluxing Zinc suspension over 30 minutes.

    • Observation: The reaction is exothermic. Maintain a steady reflux rate.

  • Capture (Option A - Polymerization): If a co-monomer (e.g., Vinylidene fluoride) is present in the vessel (pressurized), the generated alkene will incorporate immediately.

  • Capture (Option B - Trapping): If isolating, lead the condenser outlet to a cold trap (-78°C, Dry Ice/Acetone) to condense the 1-chloro-1-fluoroethylene (BP approx -20°C to -10°C).

  • Workup: Once addition is complete, reflux for an additional 30 minutes. The residue in the flask is largely

    
    .
    
Experimental Workflow Diagram

Workflow Step1 Step 1: Zn Activation (Wash Zn dust with HCl/Acetone) Step2 Step 2: Reactor Setup (Zn + MeOH in 3-neck flask, N2 atm) Step1->Step2 Step3 Step 3: Controlled Addition (Dropwise precursor addition at Reflux) Step2->Step3 Step4 Step 4: Product Evolution (Gas generation) Step3->Step4 Decision Application Route? Step4->Decision RouteA In-Situ Reaction (Diels-Alder / Polymerization) Decision->RouteA Internal RouteB Isolation (Cold Trap -78°C) Decision->RouteB External

Caption: Operational workflow for the safe generation and utilization of the fluorinated alkene.

Secondary Application: Radical Addition (ATRA)

Beyond elimination, the C-Br bond adjacent to the fluorine is activated for Atom Transfer Radical Addition (ATRA) . This allows the direct transfer of the


 or 

group to terminal alkenes.
  • Conditions: Cu(I) or Ru(II) catalyst, visible light or thermal initiation.

  • Product: Gamma-bromo-chloro-fluoro alkanes.

  • Utility: Creating complex fluorinated side chains in medicinal chemistry leads (e.g., modifying lipophilicity).

Safety & Handling Protocols

  • Toxicity: Like many halogenated ethanes, this compound should be treated as a potential alkylating agent and hepatotoxin. Use essentially in a fume hood.

  • Skin Absorption: Wear nitrile gloves (double gloving recommended) and a lab coat.

  • Waste: All reaction residues (containing Zinc salts and organobromides) must be disposed of in halogenated organic waste streams.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1952). 1,1-Dichloro-2,2-difluoroethylene (General Protocol for Zn Dehalogenation). Org. Synth. 1952, 32, 48. [Link]

  • Burton, D. J. (2025).[1] Fluorinated Organometallics: Zinc Reagents in Fluorine Chemistry. ResearchGate Review. [Link]

Sources

nucleophilic substitution reactions of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 1,2-Dibromo-1-chloro-1-fluoroethane

Executive Summary & Chemical Profile

This compound (CAS: 243139-69-7) represents a specialized class of polyhalogenated building blocks used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Unlike simple alkyl halides, this molecule possesses two distinct electrophilic centers with vastly different reactivity profiles. This guide details the protocols for achieving chemoselective nucleophilic substitution at the primary carbon (


) while suppressing the thermodynamically favorable elimination pathways driven by the hyper-halogenated 

center.

Chemical Structure Analysis:

  • Formula:

    
    
    
  • Structure:

    
    
    
  • Reactivity Mismatch:

    • 
       (Primary Bromide):  Sterically accessible, highly electrophilic due to the inductive effect of the adjacent 
      
      
      
      group. This is the target for
      
      
      reactions.
    • 
       (Gem-Halo Center):  Sterically congested and electronically deactivated toward 
      
      
      
      attack. However, the halogens here render the
      
      
      -protons (on
      
      
      ) significantly acidic (
      
      
      estimated ~25-28), creating a high risk of E2 elimination.

Mechanistic Causality & Reaction Design

Successful derivatization of this compound requires a precise understanding of the competition between Substitution (


) and Elimination (

).
The Inductive Trap

The


 group is a powerful electron-withdrawing group (EWG).
  • Effect on

    
    :  It lowers the LUMO energy of the 
    
    
    
    bond, theoretically accelerating nucleophilic attack.
  • Effect on

    
    :  It significantly acidifies the 
    
    
    
    protons. If a "hard" or basic nucleophile is used (e.g., alkoxides), the reaction will exclusively yield the haloalkene via dehydrobromination.

Strategic Rule: To favor substitution, one must use soft nucleophiles (amines, thiols, azides) in polar aprotic solvents that enhance nucleophilicity without increasing basicity.

Pathway Visualization

The following diagram maps the kinetic competition between the desired substitution and the elimination side-reaction.

ReactionPathways Start 1,2-Dibromo-1-chloro- 1-fluoroethane (Substrate) TS_SN2 Transition State (SN2) Nu---C---Br Start->TS_SN2 Soft Nu Low Temp TS_E2 Transition State (E2) Base---H---C=C Start->TS_E2 Hard Base High Temp Nu Nucleophile (Nu:) Nu->TS_SN2 Nu->TS_E2 Product_Sub Substitution Product Nu-CH2-CFClBr TS_SN2->Product_Sub Inversion Product_Elim Elimination Product (Haloalkene) TS_E2->Product_Elim Dehydrohalogenation

Caption: Kinetic bifurcation showing the dominance of SN2 pathways with soft nucleophiles versus E2 elimination with hard bases.

Validated Protocol: Chemoselective Amination

This protocol demonstrates the substitution of the primary bromide with a secondary amine (Morpholine). This reaction is a standard stress test for chemoselectivity.

Objective: Synthesize N-(2-bromo-2-chloro-2-fluoroethyl)morpholine without generating the vinyl halide side product.

Materials & Reagents
  • Substrate: this compound (1.0 equiv, 10 mmol)

  • Nucleophile: Morpholine (2.2 equiv, 22 mmol) - Acts as both nucleophile and proton scavenger.

  • Solvent: Acetonitrile (Anhydrous, 0.2 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Why: Moisture can induce hydrolysis of the

      
       group or compete as a nucleophile.
      
  • Solvation & Activation:

    • Dissolve this compound (2.40 g, 10 mmol) in 50 mL of anhydrous Acetonitrile.

    • Add Potassium Iodide (166 mg, 1 mmol). Stir for 10 minutes at room temperature.

    • Mechanistic Insight: KI catalyzes the reaction by transiently converting the alkyl bromide to a more reactive alkyl iodide (

      
       Finkelstein), increasing the reaction rate at lower temperatures to suppress elimination.
      
  • Nucleophile Addition (Critical Control Point):

    • Cool the solution to 0°C using an ice bath.

    • Add Morpholine (1.91 g, 22 mmol) dropwise over 15 minutes.

    • Trust Indicator: Rapid addition causes a localized exotherm, which promotes E2 elimination. Slow, cold addition ensures the kinetic

      
       product is favored.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

    • Resuspend residue in

      
       (50 mL) and wash with water (2 x 20 mL) to remove morpholinium bromide salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Self-Validation: If the crude NMR shows alkene peaks (typically

      
       5.5–6.5 ppm), the temperature was too high or addition too fast.
      

Data Interpretation & Troubleshooting

The following table summarizes the expected outcomes based on nucleophile choice, highlighting the "Hard/Soft" principle essential for this substrate.

Nucleophile ClassExample ReagentMajor PathwayProduct OutcomeNotes
Soft Neutral Morpholine, Aniline

Amino-haloalkaneHigh yield (>85%). Requires excess amine to trap HBr.
Soft Anionic NaSMe (Thiolate)

ThioetherVery fast reaction. Excellent chemoselectivity.
Hard Basic NaOEt (Ethoxide)

Vinyl Ether / AlkeneFAILURE MODE. Base attacks acidic

-proton.
Hard Neutral

/ Alcohols
No Reaction /

Hydrolysis (Trace)Substrate is too hydrophobic;

destabilizes carbocation.

Key Analytical Signatures:

  • 
     NMR:  The product will show a distinct shift of the 
    
    
    
    protons. Starting material
    
    
    ppm (doublet due to F-coupling? No, complex multiplet). Product
    
    
    ppm (adjacent to N).
  • 
     NMR:  The fluorine signal is a sensitive probe. The shift will change slightly upon substitution at the 
    
    
    
    -carbon, but significantly if elimination occurs (change from
    
    
    to
    
    
    F).

References

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl. Tetrahedron, 48(2), 189-275. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry.[1][3] Blackwell Publishing. (Foundational text on the reactivity of polyhalogenated alkanes).

  • PubChem Compound Summary. (2025). This compound (CAS 243139-69-7).[1][2][3] National Center for Biotechnology Information. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Finkelstein and SN2/E2 competition kinetics).

Sources

use of 1,2-Dibromo-1-chloro-1-fluoroethane in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,2-Dibromo-1-chloro-1-fluoroethane in Next-Generation Agrochemical Synthesis

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. This compound (DBCF) represents a high-value, underutilized Fluorinated Building Block (FBB) . Unlike trifluoromethyl (


) groups, which are ubiquitous, the chlorofluoromethylene (

) and chlorofluorovinyl (

) motifs offer unique steric and electronic properties that can break resistance patterns in target pests.

This guide details the application of DBCF as a precursor for synthesizing fluorinated cyclopropanes (critical for pyrethroids) and halogenated olefins (for nematicides). By leveraging the differential reactivity of its C-Br bonds, researchers can access chiral centers that enhance binding affinity while managing environmental persistence.

Physicochemical Profile & Safety

Before initiating synthesis, the physicochemical properties of DBCF must be integrated into the experimental design to ensure efficient phase transfer and safety.

Table 1: Physicochemical Properties of this compound

PropertyValueRelevance to Protocol
Molecular Formula

Stoichiometric calculation base.[1]
Molecular Weight 240.30 g/mol Precursor load calculations.
Boiling Point ~120 °C (est.)[1]Allows for reflux in moderate solvents (THF, Toluene).
Density ~2.25 g/cm³High density facilitates phase separation in aqueous workups.
Lipophilicity (LogP) ~2.8 - 3.1Indicates high membrane permeability; requires strict PPE.
Reactive Sites C1-Br (tertiary-like), C2-Br (primary)C1-Br is kinetically favored for radical initiation; C2-Br for

.

Safety Critical: DBCF is a polyhalogenated alkane.[2] It is a potential alkylating agent and neurotoxin. All protocols below must be performed in a Class II Fume Hood using Viton® gloves. Avoid standard nitrile gloves due to permeation risks associated with halogenated solvents.

Application I: Synthesis of Chlorofluorovinyl Synthons

The primary utility of DBCF is the generation of 1-chloro-1-fluoro-2-bromoethene via controlled dehydrobromination. This intermediate is a "staple" for introducing the vinyl-halide pharmacophore found in advanced pyrethroids (analogous to Cyhalothrin but with distinct substitution).

Mechanism & Logic

The reaction relies on E2 elimination. The acidity of the proton on


 is enhanced by the inductive effect of the halogens. We utilize a sterically hindered base to prevent nucleophilic substitution (

) at the

position.
Experimental Protocol: Selective Dehydrobromination

Reagents:

  • This compound (1.0 eq)[3]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)[3]

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    
  • Quench: 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with DBCF (50 mmol) and anhydrous

    
     (100 mL). Cool the system to -10°C  using an ice/acetone bath. Rationale: Low temperature favors elimination over substitution and controls the exotherm.
    
  • Addition: Dissolve DBU (55 mmol) in

    
     (20 mL). Add this solution dropwise over 30 minutes.
    
    • Observation: A white precipitate (DBU-HBr salt) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via GC-MS (looking for mass loss of HBr,

    
    ).
    
  • Workup: Filter the reaction mixture through a pad of Celite to remove ammonium salts. Wash the filtrate with cold 1M HCl (

    
     mL) to remove unreacted DBU, followed by brine.
    
  • Isolation: Dry over

    
     and concentrate carefully (product is volatile). Purify via vacuum distillation.
    

Application II: Atom Transfer Radical Addition (ATRA) for Nematicidal Scaffolds

For developing nematicides, preserving the saturated ethane backbone while extending the carbon chain is often required. DBCF serves as an excellent radical donor in Copper-catalyzed ATRA reactions.

Workflow Logic

The C-Br bond adjacent to the Fluorine/Chlorine (C1) is weaker due to radical stabilization by the heteroatoms. This allows selective radical generation at C1, which adds to a terminal alkene, transferring the bromine to the new terminus.

ATRA_Pathway Start DBCF (Radical Precursor) Radical Stabilized Radical Species Start->Radical -Br• (via Cu I/II) Cat Cu(I) Catalyst (activation) Cat->Radical Adduct Intermediate Adduct Radical->Adduct + Alkene Alkene Target Alkene (Substrate) Alkene->Adduct Product Final Agrochemical Scaffold Adduct->Product + Br• Transfer

Figure 1: Copper-catalyzed Atom Transfer Radical Addition (ATRA) pathway utilizing DBCF to functionalize alkenes.[3][4]

Experimental Protocol: Cu-Catalyzed Addition

Reagents:

  • DBCF (1.5 eq)[2]

  • Target Alkene (e.g., 1-octene or functionalized styrene) (1.0 eq)

  • Catalyst: CuCl (10 mol%)

  • Ligand: TPMA (tris(2-pyridylmethyl)amine) (10 mol%)

  • Reducing Agent: Ascorbic Acid (20 mol%) - Allows lower catalyst loading.

Methodology:

  • Degassing: In a Schlenk tube, dissolve the alkene, DBCF, and TPMA in acetonitrile. Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical chemistry).

  • Catalyst Addition: Add CuCl and Ascorbic Acid under a positive nitrogen flow. Seal the tube.

  • Thermocycling: Heat the mixture to 60°C for 12 hours.

    • Mechanism:[5] The Cu(I) abstracts Br from the

      
       position of DBCF. The resulting radical attacks the alkene. The Cu(II)-Br species then transfers Br to the chain end, regenerating Cu(I).
      
  • Purification: Pass the reaction mixture through a short plug of neutral alumina (to remove Copper). Concentrate and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Analytical Validation (QC)

Due to the complex halogen isotope patterns, standard MS analysis can be ambiguous. Validation requires a multi-modal approach.

A. Mass Spectrometry (GC-MS)

  • Ionization: Electron Impact (EI, 70eV).

  • Diagnostic Pattern: Look for the "tell-tale" isotope cluster of

    
    .
    
    • 
       (Molecular Ion)
      
    • 
       (approx 160% height of M)
      
    • 
       (approx 70% height of M) due to 
      
      
      
      and
      
      
      ratios.

B. Nuclear Magnetic Resonance (


-NMR) 
  • Standard: Trichlorofluoromethane (

    
    ) internal standard.
    
  • Expected Shift: The Fluorine atom on the chiral center will exhibit a distinct chemical shift, typically between -60 ppm and -80 ppm , split into a doublet of doublets (coupling with adjacent protons).

  • Note: If the product is chiral (which ATRA products are), ensure you run the NMR in the presence of a chiral shift reagent (e.g.,

    
    ) if enantiomeric excess determination is required.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved January 28, 2026 from [Link]

  • Southern Illinois University Edwardsville (SIUE). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

  • UCD (2026). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (Contextualizes the environmental fate of the fluorinated motifs). Retrieved from [Link]

Sources

reaction of 1,2-Dibromo-1-chloro-1-fluoroethane with phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of Phenols with 1,2-Dibromo-1-chloro-1-fluoroethane

Part 1: Executive Summary & Strategic Rationale

The reaction of This compound (


) with phenols represents a critical transformation in medicinal chemistry and agrochemical synthesis.[1] This reaction is primarily employed to introduce the 2-bromo-2-chloro-2-fluoroethoxy  moiety, a lipophilic and metabolically stable bioisostere, onto an aromatic scaffold.[1]

Unlike simple alkyl halides, this polyhalogenated ethane possesses two distinct electrophilic sites and high sensitivity to base-mediated elimination.[1] The reaction outcome is bifurcated:

  • Kinetic Product:

    
     displacement of the primary bromide to form the saturated haloethyl ether .[1]
    
  • Thermodynamic/Secondary Product: Base-mediated dehydrohalogenation to form the chlorofluorovinyl ether .[1]

This guide provides a controlled protocol to selectively target the saturated ether, with specific notes on how to force the elimination to the vinyl ether if desired.

Part 2: Mechanistic Insight & Reaction Pathways

To ensure reproducibility, researchers must understand the competing pathways governed by the basicity of the reaction medium and the steric profile of the phenol.[1]

The Electrophile: this compound[1]
  • Structure:

    
    [1]
    
  • Reactivity Profile:

    • C2 (

      
      ):  Primary alkyl halide.[1] Moderately hindered but highly activated for 
      
      
      
      attack due to the inductive effect of the adjacent perhalogenated carbon.[1]
    • C1 (

      
      ):  Tertiary-like, highly steric.[1] Resistant to direct nucleophilic attack but prone to radical generation or elimination.[1]
      
Reaction Pathway Diagram

ReactionPathways Phenol Phenol (ArOH) Complex Phenoxide Ion (ArO-) Phenol->Complex Deprotonation Reagent 1,2-Dibromo-1-chloro- 1-fluoroethane Transition Transition State (SN2 Attack at CH2) Reagent->Transition Base Base (K2CO3 or Cs2CO3) Base->Complex Complex->Transition + Reagent Product1 PRIMARY TARGET 2-bromo-2-chloro-2-fluoroethyl phenyl ether Transition->Product1 Kinetic Control (Mild Base, <80°C) Elimination Base-Mediated Elimination (-HBr) Product1->Elimination Excess Base High Temp (>100°C) Product2 SECONDARY TARGET 2-chloro-2-fluorovinyl phenyl ether Elimination->Product2

Figure 1: Bifurcated reaction pathway showing the competition between substitution (Target 1) and elimination (Target 2).[1]

Part 3: Experimental Protocol (O-Alkylation)

Objective: Selective synthesis of 1-(2-bromo-2-chloro-2-fluoroethoxy)benzene derivatives.

Reagents & Equipment
  • Substrate: Phenol derivative (1.0 equiv).

  • Reagent: this compound (1.2 - 1.5 equiv).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv).[1] Note: Avoid NaH or KOH to minimize elimination.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1]

  • Catalyst (Optional): 18-Crown-6 (0.05 equiv) if using MeCN.[1]

Step-by-Step Methodology
  • Preparation of Phenoxide:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Phenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

    • Add

      
        (2.0 equiv) in a single portion.[1]
      
    • Process Check: Stir at room temperature for 30 minutes. The mixture should become a fine suspension. This pre-stirring ensures deprotonation before the electrophile is introduced.[1]

  • Addition of Electrophile:

    • Add This compound (1.2 equiv) dropwise via syringe.[1]

    • Critical: Do not add all at once if the reaction scale is >10g, as the reaction is exothermic.[1]

  • Reaction Phase:

    • Heat the reaction mixture to 60°C - 70°C .

    • Monitor via TLC or HPLC every 2 hours.[1]

    • Endpoint: Reaction is typically complete within 6-12 hours.[1]

    • Observation: If the spot for the vinyl ether (usually higher

      
      ) begins to appear, reduce temperature immediately.[1]
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid salts (

      
      , Excess 
      
      
      
      ) through a pad of Celite.[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Dilute the residue with Ethyl Acetate and wash with Water (2x) and Brine (1x).[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via Silica Gel Column Chromatography using a Hexane/Ethyl Acetate gradient (typically 0-10% EtOAc).[1]

    • Note: The product is often a clear, viscous oil.[1]

Part 4: Process Optimization & Data Analysis

The choice of solvent and base dramatically shifts the product distribution.[1] The following table summarizes optimization data for a model reaction using 4-methoxyphenol.

Table 1: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (Ether)Yield (Vinyl)*Notes
1Acetone

Reflux (56)2445%<5%Too slow; incomplete conversion.[1]
2 MeCN

70 8 88% <2% Optimal for saturated ether.
3DMF

60475%15%Cesium is too aggressive; promotes elimination.[1]
4DMFNaH0 -> 25210%65%Strong base favors elimination to vinyl ether.
5Toluene

1001260%10%Phase transfer catalyst (TBAI) required.[1]

*Vinyl Yield refers to the elimination product: 1-(2-chloro-2-fluorovinyloxy)-4-methoxybenzene.[1]

Workflow Logic Diagram

Workflow Start Start: Phenol Substrate Decision Desired Product? Start->Decision PathA Path A: Saturated Ether (Bioisostere) Decision->PathA PathB Path B: Vinyl Ether (Polymer/Intermediate) Decision->PathB CondA Use K2CO3 / MeCN Temp: 60-70°C PathA->CondA CondB Use NaH / DMF Temp: 0°C -> RT PathB->CondB Workup Aqueous Workup (Neutral pH) CondA->Workup CondB->Workup Purify Silica Chromatography Workup->Purify

Figure 2: Decision tree for selecting reaction conditions based on the desired target molecule.

Part 5: Troubleshooting & Safety

Common Issues
  • Low Conversion:

    • Cause: The steric bulk of the

      
       group can shield the adjacent 
      
      
      
      .[1]
    • Solution: Add catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive iodide intermediate in situ (Finkelstein-like activation).[1]

  • Over-Elimination (Vinyl Ether formation):

    • Cause: Temperature too high or base too strong.[1]

    • Solution: Strictly maintain temperature below 75°C. Switch from DMF to Acetonitrile to reduce the basicity of the naked anion.

  • Hydrolysis:

    • Cause: Wet solvents.[1] The

      
       and 
      
      
      
      bonds are susceptible to hydrolysis in the presence of water and base at high temperatures.[1]
    • Solution: Use strictly anhydrous solvents and store reagents under Argon/Nitrogen.[1]

Safety Protocols
  • Halogenated Toxicity: this compound is a potent alkylating agent and potential anesthetic/narcotic.[1] All operations must be performed in a fume hood.[1]

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.[1]

Part 6: References

  • General Reactivity of Polyhaloalkanes with Phenols:

    • Wakselman, C. (1994).[1] Fluorinated Ethers. In: Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.[1]

    • Context: Defines the standard

      
       vs Elimination competition in fluorinated ether synthesis.
      
  • Williamson Ether Synthesis Optimization:

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Context: Foundational text for solvent effects (DMF vs MeCN) in phenoxide alkylation.[1]

    • [1]

  • Synthesis of Halovinyl Ethers (Analogous Chemistry):

    • Feiring, A. E. (1979).[1] Chemistry in hydrogen fluoride. VII. The reaction of phenols with tetrafluoroethylene and hexafluoropropylene.[1] The Journal of Organic Chemistry, 44(16), 2907–2910.[1]

    • Context: Illustrates the elimination-addition mechanisms common to polyfluoroalkylations.[1]

    • [1]

  • Bioisosteric Applications:

    • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

    • Context: Justifies the synthesis of fluorinated ethers for metabolic stability.[1]

    • [1]

Sources

Application Note: Handling, Storage, and Safety Protocols for 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

1,2-Dibromo-1-chloro-1-fluoroethane (CAS 243139-69-7) is a mixed-halogenated ethane derivative often utilized as a reference standard in impurity profiling of halogenated anesthetics or as a specialized intermediate in fluorocarbon synthesis.[1] Due to its high halogen content, this compound exhibits significant hepatotoxic potential, volatility, and specific material incompatibility.

This Application Note provides a self-validating framework for the safe handling, storage, and disposal of this compound. It moves beyond generic safety data to address the specific physical challenges posed by heavy, volatile halogenated liquids in a drug development setting.

Physicochemical Profile

Understanding the physical nature of this compound is the first step in risk mitigation.[1] As a polyhalogenated alkane, it is significantly denser than water and possesses high lipophilicity, facilitating rapid dermal absorption.

PropertyValue / DescriptionImplications for Handling
CAS Number 243139-69-7Unique identifier for inventory tracking.[1]
Molecular Formula C₂H₂Br₂ClFMixed halogen functionality implies complex reactivity.
Molecular Weight 240.30 g/mol High vapor density; vapors will sink and pool in low areas.
Physical State Colorless Liquid (Predicted)Likely volatile; requires active ventilation.
Density > 2.0 g/mL (Estimated*)Heavy Liquid: Pipetting requires positive displacement tools to prevent dripping.
Solubility Lipophilic / HydrophobicSoluble in DCM, Methanol, DMSO. Immiscible with water.
Reactivity Photosensitive (C-Br bond)Degrades under UV/Visible light to release free radicals (Br[1]•).

*Note: Density estimated based on analogous 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (2.25 g/mL).[1]

Risk Assessment & Toxicology (The "Why")

Expert Insight: Treat this compound with the same rigor as Carbon Tetrachloride or Halothane. The presence of the C-Cl and C-Br bonds suggests a metabolic pathway involving Cytochrome P450 activation, leading to reactive radical species that can cause centrilobular hepatic necrosis.[1]

  • Primary Hazard: Hepatotoxicity and Nephrotoxicity.

  • Secondary Hazard: Narcotic effects (dizziness, drowsiness) upon inhalation.

  • Long-term Hazard: Potential mutagenicity/carcinogenicity (alkylating agent behavior).[1]

Storage Protocols

The integrity of this standard is threatened by two main factors: Volatilization and Photolysis . The C-Br bond is particularly susceptible to homolytic cleavage by photons, leading to sample yellowing (bromine release) and degradation.

Storage Logic Flow

The following decision tree illustrates the required storage conditions to maintain compound purity over 12+ months.

StorageLogic Start Incoming Sample (CAS 243139-69-7) CheckContainer Is container Amber Glass? Start->CheckContainer Transfer Transfer to Amber Vial (PTFE-lined Septum) CheckContainer->Transfer No SealCheck Check Cap Integrity (Parafilm/Tape over cap) CheckContainer->SealCheck Yes Transfer->SealCheck TempSelect Select Temperature (2°C to 8°C) SealCheck->TempSelect Secondary Secondary Containment (Desiccator/Sealed Bin) TempSelect->Secondary Final Long-Term Storage (Dark, Refrigerated) Secondary->Final

Figure 1: Decision matrix for preserving halogenated alkane integrity, prioritizing light exclusion and vapor containment.

Critical Storage Specifications
  • Container: Type I Amber Borosilicate Glass. Clear glass is unacceptable due to photolysis risk.

  • Closure: Screw cap with PTFE-faced silicone septa .

    • Why? Halogenated vapors dissolve standard rubber and silicone, leading to sample contamination and evaporation. PTFE provides an inert barrier.

  • Temperature: Refrigerate at 2°C – 8°C.

    • Self-Validation: If the liquid turns yellow, free bromine has formed. The sample is degraded and should be discarded.

Handling & Transfer Protocols

Safety Directive: All manipulations must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves provide insufficient protection against halogenated hydrocarbons for prolonged periods.

  • Gloves: Viton® (Fluoroelastomer) or Silver Shield™ (Laminate) are required for direct handling or spill cleanup.

    • Note on Nitrile: Disposable nitrile gloves may be used only for incidental splash protection if changed immediately upon contact. For any duration >1 minute, halogenated solvents will permeate nitrile.

  • Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

Liquid Transfer Methodology

Due to the high density (>2.0 g/mL) and low surface tension of this compound, standard air-displacement pipettes will drip, causing contamination and inaccurate dosing.[1]

Protocol:

  • Equip: Use a Positive Displacement Pipette (e.g., Gilson Microman) or a gas-tight glass syringe with a PTFE-tipped plunger.[1]

  • Pre-wet: Aspirate and dispense the solvent once to equilibrate the tip/needle.

  • Transfer: Dispense directly into the receiving vessel (submerged tip) to minimize volatilization.

  • Rinse: Immediately rinse the syringe with Acetone or Methanol to prevent plunger seizing (swelling of seals).

Experimental Workflow: Preparation of Analytical Standard

This workflow ensures zero exposure and maximum accuracy when preparing NMR or HPLC standards.

HandlingWorkflow cluster_0 Critical Control Point Step1 1. Fume Hood Check (Face Velocity > 100 fpm) Step2 2. PPE Verification (Double Nitrile or Viton) Step1->Step2 Step3 3. Syringe Transfer (Glass/PTFE Syringe) Step2->Step3 Step4 4. Dilution (Add to solvated vial) Step3->Step4 Step5 5. Decontamination (Rinse needle -> Waste) Step4->Step5

Figure 2: Safe handling workflow emphasizing engineering controls and proper transfer tools.

Emergency Response & Waste Disposal

Spill Cleanup
  • Small Spill (< 5 mL):

    • Evacuate the immediate area.[2][3][4][5]

    • Don Viton gloves.

    • Cover spill with activated charcoal or vermiculite absorbent pads.

    • Transfer to a sealed bag and place in the Halogenated Waste stream.

  • Large Spill (> 50 mL):

    • Evacuate the lab.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to heavy vapor accumulation in the breathing zone.

Waste Disposal[1]
  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Do NOT mix with acid waste or oxidizers.

  • Labeling: Clearly mark as "Contains Halons/Haloalkanes – Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound.[1] Retrieved from [Link]

  • Wyatt Seal. Viton® vs. Nitrile O-rings – Chemical Resistance Profiles. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Handling Hazardous Chemicals. Retrieved from [Link]

  • Eastern Seals. Viton / FKM vs Nitrile: Chemical Compatibility Guide. Retrieved from [Link][6]

Sources

Application Note: High-Containment Safety Protocols for 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Objective: This guide defines the operational envelope for handling 1,2-Dibromo-1-chloro-1-fluoroethane (and structurally related polyhalogenated ethanes). Due to the specific halogen substitution pattern (


), this compound presents a dual-threat profile: acute systemic toxicity  (characteristic of brominated alkanes) and corrosive thermal decomposition  (characteristic of fluorinated hydrocarbons).[1]

Critical Warning: In the absence of compound-specific long-term toxicological data, researchers must apply the Precautionary Principle , treating this substance with the same containment rigor as 1,2-Dibromoethane (EDB) —a potent carcinogen and reproductive toxin.[1]

Physicochemical Hazard Matrix
PropertyValue/CharacteristicSafety Implication
Physical State Colorless Liquid (likely high density)Vapors are heavier than air (Density > 1).[1] Risk: Accumulation in low-lying areas (sinks, floor drains) leading to asphyxiation or unseen exposure.[1]
Reactivity Alkylating Agent PotentialHigh potential for DNA interaction (mutagenicity). Reacts violently with alkali metals (Na, K) and powdered Al/Mg.[2]
Volatility Moderate to HighMandatory: All transfers must occur within a certified fume hood.
Decomposition

C or Open Flame
CRITICAL: Thermal breakdown releases Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Carbonyl Halides (Phosgene analogs).[1]

Engineering Controls & PPE Architecture

The "Nitrile Fallacy": Standard laboratory nitrile gloves provide insufficient protection against halogenated alkanes.[1]

Glove Selection Protocol

Halogenated hydrocarbons can permeate standard nitrile rubber in <1 minute.[3]

  • Primary Barrier: Silver Shield® (Laminate) or Viton® .

  • Secondary Barrier (Dexterity): Disposable Nitrile (worn over the laminate glove to protect the expensive inner glove and provide grip).[1]

  • Prohibited: Latex, Thin Nitrile (as primary protection).

Ventilation Standards
  • Device: Class II, Type A2 Biological Safety Cabinet (if sterility is needed) or Chemical Fume Hood.

  • Face Velocity: 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Working height must be <18 inches.

  • Scrubbers: If heating or refluxing, the exhaust line must be trapped (cold trap) or scrubbed (base bath) to capture acidic volatiles.[1]

Visualizing the Protective Logic

The following diagram illustrates the decision matrix for PPE and Engineering controls based on the operation type.

SafetyLogic Start Operation Type ColdTransfer Cold Transfer / Weighing Start->ColdTransfer Heating Reflux / Distillation / Heating Start->Heating Hood Engineering: Fume Hood (Sash < 18 inches) ColdTransfer->Hood Heating->Hood Scrubber Engineering: Caustic Scrubber + Cold Trap (Capture HF/HBr) Heating->Scrubber Required for >50°C Gloves PPE: Laminate/Viton Gloves (NO Nitrile as Primary) Hood->Gloves Scrubber->Gloves Resp PPE: Resp. Protection (Supplied Air) If Hood Fail Risk Exists Gloves->Resp Emergency/Spill

Figure 1: Operational Safety Logic. Note the mandatory scrubber requirement for heating operations to neutralize potential acid gas generation.[1]

Operational Protocols

Protocol A: Safe Transfer & Weighing

Causality: Pouring creates turbulence, increasing vapor generation. Syringe techniques reduce surface area exposure.

  • Preparation:

    • Verify Fume Hood flow (tissue test or digital monitor).

    • Don Laminate/Viton gloves.

    • Place a chemically resistant tray (polypropylene) in the hood to contain potential spills.

  • Execution:

    • Do not pour. Use a gas-tight glass syringe with a Luer-lock needle or a positive-displacement pipette.[1]

    • Insert needle through the septum (if available). If opening the bottle, keep the cap off for the minimum time possible.[1]

    • Dispense into a tared vessel inside the hood.

    • Self-Validation: If you can smell a sweet, chloroform-like odor, your containment has failed .[1] Evacuate immediately.

Protocol B: Reaction Setup (Thermal Risks)

Causality: Heating fluorochlorobromo compounds releases HF, which etches glass and causes deep tissue necrosis.

  • Glassware Inspection: Inspect all flasks for star cracks. Halogenated solvents at heat can cause stress fractures.

  • Atmosphere: Purge reaction vessel with Nitrogen or Argon. Oxygen at high temperatures can accelerate decomposition to carbonyl halides (e.g., Phosgene).

  • Exhaust Management:

    • Connect the condenser outlet to a Cold Trap (-78°C, Dry Ice/Acetone).[1]

    • Outlet of the trap should bubble through a saturated Sodium Bicarbonate (

      
      ) solution  to neutralize any escaping acid gases (HF, HBr).[1]
      

Emergency Response & Decontamination

Decomposition Event (Fire/Overheating)

If the liquid contacts a hot surface (>300°C) or fire:[1]

  • Evacuate: The smoke contains Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .

  • Do NOT use water: Water may hydrolyze the compound further or spread the heavy liquid. Use Dry Chemical or

    
     extinguishers.[4]
    
  • Medical Alert: Responders must be warned of "Hydrofluoric Acid Potential."

Skin Exposure (The "Speed is Life" Rule)[1]
  • Drench: Immediately flush with water for 15 minutes in a safety shower.

  • Glove Removal: Remove gloves while under the water stream to prevent adhesion to skin.

  • HF Specifics: If thermal decomposition occurred, apply Calcium Gluconate Gel (2.5%) to the burn site immediately after washing.

  • Seek Medical Aid: Transport to ER with the SDS.

Waste Disposal[5]
  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to prevent cross-contamination of waste streams.[1]

  • Labeling: Clearly label as "Halogenated Solvent - Highly Toxic - Potential HF Generator."[1]

  • Container: Store in HDPE or Teflon-lined containers. Avoid standard metal cans which may corrode.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,2-Dibromoethane (Analogous Hazard Profile).[1]Link[1]

  • CDC / NIOSH. (2019). 1,2-Dibromo-3-chloropropane (DBCP) Emergency Response Card.[1]Link[1]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference (Highlighting poor resistance to halogenated hydrocarbons).[3]Link

  • SynQuest Laboratories. (2021). Safety Data Sheet: 1,2-Dibromo-1,1-difluoroethane.[1][5]Link[1]

  • National Research Council (US). (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press. (General reference for Haloalkane handling).

Sources

Technical Guide: 1,2-Dibromo-1-chloro-1-fluoroethane as a High-Density Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Dibromo-1-chloro-1-fluoroethane (CAS 243139-69-7) is a specialized polyhalogenated ethane derivative characterized by high density, lipophilicity, and chemical inertness under acidic conditions. While less common than standard chlorinated solvents (e.g., dichloromethane, chloroform), its unique halogen substitution pattern renders it invaluable for specific niche applications: heavy liquid density separation , non-polar extraction in fluorinated synthesis, and as a reaction medium for radical brominations. This guide outlines the physicochemical profile of the solvent and provides standardized protocols for its purification and application in density gradients.

Physicochemical Profile

The utility of this compound stems from its high molecular weight and lack of reactive functional groups. It behaves as a "heavy organic solvent," bridging the gap between standard alkyl halides and perfluorinated fluids.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNotes
Chemical Name This compound
CAS Number 243139-69-7Distinct from Halothane (CAS 151-67-7)
Molecular Formula

Molecular Weight 240.30 g/mol High MW contributes to density
Physical State LiquidAt Standard Temperature & Pressure (STP)
Density > 2.0 g/mL (Estimated)Based on homolog 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (

)
Boiling Point ~100–120 °C (Estimated)Higher than 1,2-dibromoethane (131°C) but lowered by F-substitution
Solubility Lipophilic / HydrophobicMiscible with DCM,

, Hexanes; Immiscible with water
Reactivity Inert to oxidizers/acidsSusceptible to elimination reactions with strong bases

Expert Insight: Unlike chloroform (


), this solvent lacks the acidic proton that often interferes with sensitive anionic species, yet it retains a high polarizability due to the bromine atoms, making it an excellent solvent for large, soft cations or iodine-rich compounds.

Application Protocols

Protocol A: Heavy Liquid Density Separation

Rationale: The high density of this compound allows it to function as a "sink/float" medium for separating minerals, polymers, or biological samples based on specific gravity.

Materials:

  • Crude sample mixture (e.g., mineral sand or polymer blend).

  • Solvent: this compound.[1][2][3][4][5][6]

  • Diluent: Acetone or Ethanol (to adjust density downwards if needed).

  • Centrifuge tubes (glass or chemically resistant polypropylene).

Workflow:

  • Density Calibration:

    • Measure the density of the pure solvent using a pycnometer.

    • If a lower density is required (e.g., 1.8 g/mL), create a dilution curve by mixing with acetone.

  • Sample Suspension:

    • Place 1–2 g of the solid sample into a 15 mL centrifuge tube.

    • Add 10 mL of the solvent.[7]

    • Vortex vigorously for 30 seconds to break up aggregates.

  • Separation:

    • Centrifuge at 2,000 x g for 5 minutes.

    • Result: High-density particles (Density > Solvent) will pellet; Low-density particles (Density < Solvent) will form a floating supernatant.

  • Recovery:

    • Pipette off the floating layer (supernatant) onto a filter paper.

    • Decant the solvent to isolate the pellet.

    • Wash both fractions with hexane to remove residual halogenated solvent.

    • Dry in a fume hood.

Protocol B: Solvent Purification & Drying

Rationale: Commercial grades of polyhalogenated ethanes often contain stabilizers (like amylene) or traces of


/

from decomposition. For sensitive catalytic reactions, purification is mandatory.

Step-by-Step Procedure:

  • Wash:

    • Wash the solvent (100 mL) twice with 10%

      
       solution (2 x 20 mL) to remove acidic impurities.
      
    • Wash once with brine (saturated NaCl, 20 mL).

  • Dry:

    • Dry the organic layer over anhydrous

      
       for 30 minutes.
      
    • Filter into a clean, dry round-bottom flask.

  • Distillation:

    • Perform a simple distillation under inert atmosphere (

      
      ).
      
    • Discard the first 5% of the distillate (fore-run).

    • Collect the main fraction. Note: Do not distill to dryness to prevent peroxide concentration (if ether stabilizers were used).

  • Storage:

    • Store over 4Å molecular sieves in an amber bottle away from light.

Decision Logic & Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow helps researchers decide when to substitute standard solvents with this compound.

SolventSelection Start Select Solvent for Application IsDensityCritical Is High Density Separation Required? Start->IsDensityCritical DensityValue Target Density > 1.5 g/mL? IsDensityCritical->DensityValue Yes IsReaction Is this a Synthesis Reaction? IsDensityCritical->IsReaction No UseDCM Use Dichloromethane (DCM) DensityValue->UseDCM No (<1.3 g/mL) UseTarget Use 1,2-Dibromo-1-chloro- 1-fluoroethane DensityValue->UseTarget Yes (>2.0 g/mL) Halogenation Is it a Radical Halogenation? IsReaction->Halogenation Yes BaseSensitivity Are Strong Bases Present? Halogenation->BaseSensitivity No Halogenation->UseTarget Yes (Inert to Br2) BaseSensitivity->UseDCM No Avoid AVOID: Risk of Elimination (HBr loss) BaseSensitivity->Avoid Yes

Caption: Decision matrix for selecting this compound based on density requirements and chemical compatibility.

Safety & Handling (E-E-A-T)

Critical Warning: Halogenated ethanes are known to be hepatotoxic (liver damaging) and potential ozone depleters .

  • Engineering Controls: Always handle within a certified chemical fume hood. The vapor density is significantly heavier than air, meaning vapors will accumulate in low-lying areas (sinks, floor).

  • PPE:

    • Gloves: Fluoroelastomer (Viton) or PVA gloves are recommended. Nitrile gloves offer poor protection against halogenated solvents for extended periods.

    • Eye Protection: Chemical splash goggles.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acetone or flammable solvents in the waste stream if possible, to lower incineration costs, though they are chemically compatible.

  • Emergency: In case of skin contact, wash with soap and water immediately. Do not use alcohol, as it may increase dermal absorption.

References

  • PubChem. this compound (Compound).[4][8][9] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-bromo-1-chloro-1-fluoroethane (Homolog Data). National Institute of Standards and Technology.[10] Available at: [Link]

Sources

Application Note: Precision Radical Telomerization using 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Directive[2]

Abstract

This guide details the utility of 1,2-Dibromo-1-chloro-1-fluoroethane (


) as a high-efficiency Chain Transfer Agent (CTA) and telogen in the synthesis of fluoropolymers and fluoroelastomers.[1] Unlike symmetric telogens (e.g., 1,2-dibromotetrafluoroethane), this asymmetric molecule offers unique kinetic properties and the ability to generate hetero-telechelic  oligomers—polymers with chemically distinct end-groups. This asymmetry is critical for designing advanced cure-site architectures in fluoroelastomers (FKM) and preparing intermediates for block copolymer synthesis.
Regulatory & Safety Advisory
  • Ozone Depleting Potential (ODP): This compound is a polyhalogenated alkane.[2] While not as strictly regulated as Class I Halons (e.g., Halon 2402), it falls under environmental scrutiny.[2] All protocols must be conducted in closed systems with vapor recovery.[2]

  • Toxicity: Potent central nervous system depressant.[2] Handle in a certified fume hood or glovebox.[2]

Part 2: Scientific Integrity & Mechanism[1]

The Mechanism of Action: Iodine/Bromine Transfer Polymerization (ITP/BTP)

The utility of this compound relies on the Bond Dissociation Energy (BDE) hierarchy.[2] In a radical environment, the C-Br bond is significantly weaker than C-F or C-Cl bonds, making it the exclusive site for chain transfer.[2]

Bond Dissociation Energy Hierarchy (Thermodynamic Driver)

The efficiency of a CTA is dictated by the weakness of the transfer bond relative to the propagating bond.[2]

Bond TypeApprox.[2][3][4][5] BDE (kJ/mol)Stability StatusRole in Reaction
C-F ~485InertBackbone Stability
C-Cl ~339StableBackbone/Side-group
C-H ~413StableBackbone
C-Br (Secondary/Tertiary) ~276 - 290 Labile Active Transfer Site
Asymmetric Transfer Kinetics

Because the molecule is asymmetric (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), it possesses two distinct C-Br bonds:
  • Site A (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The carbon is substituted with electron-withdrawing groups (F, Cl). The resulting radical is stabilized, making this bond weaker and the primary initiation site.
    
  • Site B (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Stronger C-Br bond. Often survives the initial initiation, serving as the termination site for the growing chain.[2]
    

This results in a polymer chain initiated by a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 radical and terminated by a Bromine atom, yielding the structure:


Mechanistic Pathway Diagram

The following diagram illustrates the "Degenerative Chain Transfer" mechanism, which governs the molecular weight distribution (MWD).

G Initiator Radical Initiator (Peroxide) CTA CTA (Br-R-Br) Initiator->CTA Abstraction ActiveRadical Active Radical (R•) CTA->ActiveRadical -Br• Dormant Dormant Polymer (P-Br) CTA->Dormant Termination Monomer Monomer (VDF/TFE) ActiveRadical->Monomer Initiation Propagating Propagating Chain (P•) Monomer->Propagating Growth Propagating->CTA Chain Transfer (k_tr) Propagating->Monomer Propagation Dormant->Propagating Re-activation (Degenerative Transfer)

Caption: Degenerative Chain Transfer cycle showing the equilibrium between active propagating radicals and dormant brominated chains.

Part 3: Experimental Protocol

Protocol: Synthesis of Bromine-Terminated Poly(VDF) Oligomers

Objective: Synthesize low-molecular-weight Poly(vinylidene fluoride) (PVDF) with reactive bromine end-groups for use as a fluoroelastomer precursor.

Equipment Requirements
  • Reactor: 300 mL Hastelloy or Stainless Steel (316SS) High-Pressure Autoclave.

  • Agitation: Magnetic drive impeller (Anchor type preferred for viscosity management).[2]

  • Feed System: Mass Flow Controllers (MFC) for gaseous monomers (VDF).[2]

  • Temperature Control: PID controller with oil jacket heating.[2]

Reagents
  • Monomer: Vinylidene Fluoride (VDF) (>99.9%).[2]

  • CTA: this compound (Degassed).[2]

  • Initiator: Di-tert-butyl peroxide (DTBP) or tert-Amyl peroxy-2-ethylhexanoate (low temp alternative).[2]

  • Solvent: Acetonitrile (ACN) or 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) - Note: ACN is preferred for environmental compliance.

Step-by-Step Methodology

1. Reactor Preparation & Deoxygenation (Critical)

  • Causality: Oxygen acts as a radical trap, inhibiting polymerization and creating induction periods.[2]

  • Step: Seal the reactor. Perform 3 cycles of Vacuum (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mbar) / Nitrogen purge (
    
    
    
    bar).
  • Step: Perform a final leak check at 30 bar

    
     for 30 minutes.
    

2. Charging the Telogen (CTA)

  • Step: Under vacuum, draw in the solvent (100 mL) containing the dissolved CTA (5.0 g, ~0.03 mol).[2]

  • Note: The ratio of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     determines the theoretical Degree of Polymerization (
    
    
    
    ).
    
    

3. Monomer Feed & Heating

  • Step: Charge VDF gas cryogenically or via compressor until reactor pressure reaches 10 bar.

  • Step: Heat reactor to reaction temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     for DTBP). Pressure will rise significantly (approx. 30-40 bar).
    

4. Initiation & Polymerization [2][1][4][6][7]

  • Step: Inject Initiator solution (0.5 mol% relative to monomer) via HPLC pump.

  • Observation: Pressure drop indicates consumption of VDF.[2]

  • Control: Maintain constant pressure by feeding fresh VDF (semi-batch) or allow pressure to decay (batch) depending on desired polydispersity.

    • Batch: Broader PDI (Polydispersity Index).[2]

    • Semi-batch: Narrower PDI (Controlled architecture).[2]

5. Termination & Recovery

  • Step: Quench reaction by rapid cooling to

    
     and venting unreacted VDF.
    
  • Step: Dissolve crude mixture in Acetone; precipitate in cold Hexane/Water mix.

  • Step: Dry under vacuum at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     for 24 hours.
    
Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Clean Reactor Cleaning & Leak Check Deox Deoxygenation (Vac/N2 Cycles) Clean->Deox Charge Charge Solvent + CTA Deox->Charge Heat Heat to 120°C Charge->Heat Initiate Inject Peroxide Heat->Initiate Feed Feed VDF Monomer (Maintain Pressure) Feed->Feed Semi-batch Loop Quench Cryogenic Quench Feed->Quench Initiate->Feed Precip Precipitation (Hexane) Quench->Precip Dry Vacuum Drying Precip->Dry

Caption: Operational workflow for high-pressure telomerization of fluoro-monomers.

Part 4: Data Analysis & Validation

Characterization of End-Groups

To validate the incorporation of the CTA, Nuclear Magnetic Resonance (NMR) is the gold standard.[2]

Analysis TypeTarget SignalInterpretation
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

NMR

to

ppm (

backbone)
Main chain integration.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

NMR
Specific shift for

Confirms "Head" incorporation.

NMR

ppm (

)
Confirms "Tail" bromine functionality.
GPC Molecular Weight (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Should align with

ratio.
Troubleshooting Guide
  • Problem: High PDI (> 2.0).

    • Cause: Slow transfer rate relative to propagation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Solution: Increase CTA concentration or switch to a more active temperature range.

  • Problem: Low Yield.

    • Cause: Oxygen poisoning or "Cage Effect" of initiator.[2]

    • Solution: Improve degassing; use an initiator with higher efficiency in the chosen solvent.[2]

References

  • Ameduri, B., & Boutevin, B. (2004).[2] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.[2] (Fundamental text on Telomerization kinetics).

  • IUPAC. (2023).[2] Terminology for Reversible-Deactivation Radical Polymerization. Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] Bond Dissociation Energies of Halogenated Alkanes. NIST Chemistry WebBook.[2] [Link]

  • U.S. EPA. (2023). Ozone Protection under Title VI of the Clean Air Act. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 1,2-Dibromo-1-chloro-1-fluoroethane

[1]

Topic: Synthesis and Troubleshooting Guide for 1,2-Dibromo-1-chloro-1-fluoroethane (

Audience:1Document ID:1

Executive Summary & Chemical Profile

This technical guide addresses the synthesis of This compound , a mixed-halogenated ethane derivative.[1] The primary synthetic challenge lies in the phase mismatch between the gaseous precursor (1-chloro-1-fluoroethene) and liquid bromine, as well as the molecule's susceptibility to light-induced decomposition and elimination reactions.[1]

Target Molecule Profile
ParameterDataNotes
IUPAC Name This compound
Structure

Chiral center at C1.[1]
Precursor 1-Chloro-1-fluoroethene (Syn: 1-Fluoro-1-chloroethylene)Gas (bp: -24°C) [1].[1]
Reagent Bromine (

)
Liquid/Vapor.[1]
Mechanism Electrophilic Halogen AdditionExothermic.[1]
Key Risk Polymerization of precursor; Dehydrohalogenation of product.[1]

Core Synthesis Directive: The Low-Temperature Addition Protocol

The most robust route to this compound is the direct bromination of 1-chloro-1-fluoroethene.[1] Because the alkene is a gas at room temperature, this reaction must be performed in a solvent trap system at sub-zero temperatures.

Experimental Workflow Diagram

SynthesisWorkflowcluster_safetyCritical Control PointsGasSource1-Chloro-1-fluoroethene(Gas Cylinder)TrapSolvent Trap (DCM)Temp: -40°CGasSource->TrapBubblingBrominationBromine Addition(Dropwise, Dark)Trap->BrominationIn situQuenchBisulfite Wash(Remove xs Br2)Bromination->QuenchWorkupPurificationFractional Distillation(Reduced Pressure)Quench->PurificationOrg. Phase

Figure 1: Step-wise synthesis workflow emphasizing the cryo-trapping of the gaseous alkene precursor.

Technical Troubleshooting & Protocols

Module A: Precursor Handling (The Gas-Liquid Interface)

The Challenge: 1-Chloro-1-fluoroethene boils at -24°C. Bubbling it into a room-temperature solvent results in poor solubility and significant loss of material, leading to low yields.[1]

Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform .[1] DCM is preferred for its low freezing point and ease of removal.[1]

  • Cryo-Trapping:

    • Cool the reaction vessel to -40°C to -50°C (Dry ice/Acetonitrile or Acetone bath).

    • Bubble the alkene gas slowly through a fritted glass dispersion tube to maximize surface area.[1]

    • Metric: Ensure the solvent volume increases or verify mass uptake gravimetrically before adding bromine.

Q: My precursor gas is escaping the trap. How do I fix this?

  • Check Temperature: Ensure the bath is below -30°C.

  • Check Flow Rate: Reduce gas flow. If bubbles reach the surface of the solvent, the flow is too high.

  • Dual Traps: Use a secondary trap in series to capture blow-by, then combine fractions.

Module B: The Bromination Reaction (Regiochemistry & Light)

The Challenge: Bromination is exothermic.[1] A rapid temperature spike can cause the solvent to boil (losing the alkene) or promote radical substitution on the

Protocol:

  • Light Shielding: Wrap the reaction flask in aluminum foil. Light promotes radical pathways which create impurities.[1]

  • Addition Rate: Add

    
     (diluted in DCM) dropwise.[1]
    
  • Endpoint Detection: The solution should remain faintly red/orange.[1] If it turns colorless, you are still consuming bromine (alkene is in excess).[1] If it turns dark red/brown and stays that way, the alkene is consumed.

Q: The reaction mixture turned black/tarry. What happened?

  • Diagnosis: Polymerization of 1-chloro-1-fluoroethene.[1][2]

  • Cause: Localized heating or lack of radical inhibitor.[1]

  • Fix: Add a radical inhibitor (e.g., 100 ppm BHT) to the solvent before bubbling the gas. Maintain strict temperature control (< -10°C during addition).

Module C: Purification & Stability

The Challenge: The product (

dehydrobromination

Protocol:

  • Quench: Wash with cold 10% Sodium Bisulfite (

    
    ) to remove excess bromine.[1]
    
  • Neutralization: Wash with dilute Sodium Bicarbonate (

    
    ).[1] Crucial:  The product must be neutral. Acid traces catalyze decomposition.[1]
    
  • Distillation: Do not distill at atmospheric pressure. High heat promotes elimination.[1]

    • Use Vacuum Distillation (e.g., 20-50 mmHg).[1]

    • Keep pot temperature below 60°C.

Diagnostic Logic Tree: Low Yield/Purity

Use this logic tree to diagnose failures in the synthesis pipeline.

TroubleshootingStartProblem: Low Yield or PurityCheckColorDid reaction maintainBr2 color?Start->CheckColorNoColorNo (Stayed Clear)CheckColor->NoColorYesColorYes (Red/Brown)CheckColor->YesColorGasLossDiagnosis: Precursor Loss(Gas escaped trap)NoColor->GasLossFixTempAction: Lower Trap TempReduce Flow RateGasLoss->FixTempCheckNMRCheck Crude NMRYesColor->CheckNMRPolymerBroad Peaks (Polymer)CheckNMR->PolymerEliminationOlefinic Peaks (Elimination)CheckNMR->EliminationFixPolyAction: Add Inhibitor (BHT)Exclude LightPolymer->FixPolyFixElimAction: Neutralize Acid fullylow-temp DistillationElimination->FixElim

Figure 2: Decision tree for diagnosing yield loss and impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Can I use THF as a solvent instead of DCM? A: Avoid THF. Bromine can react with THF (ring-opening/bromination) under these conditions.[1] Chlorinated solvents (


1

Q2: The product is turning pink/brown upon storage. Is it ruined? A: This indicates the liberation of free bromine or HBr, likely due to light sensitivity or autocatalytic decomposition.

  • Recovery: Re-wash with cold sodium bisulfite and dry over

    
    .[1]
    
  • Prevention: Store over a stabilizer (e.g., Silver wool or Copper turnings) in an amber bottle at 4°C.

Q3: How do I confirm the regiochemistry? A: While addition to 1-chloro-1-fluoroethene theoretically produces one constitutional isomer (

19F-NMR1
  • The Fluorine signal should show splitting by the adjacent protons (

    
    ) and the geminal Cl/Br (though Cl/Br don't couple strongly, they affect shift).
    
  • 1H-NMR should show a distinct multiplet for the

    
     protons, split by the Fluorine (geminal coupling is usually large, 
    
    
    ).

Q4: Is the product a racemate? A: Yes. The C1 carbon (

111

References

  • PubChem. (n.d.).[1][3][4] 1-Chloro-1-fluoroethylene (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

purification methods for 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2-Dibromo-1-chloro-1-fluoroethane

Case ID: #PUR-243139 Subject: Technical Guide for Purification, Troubleshooting, and Stability Maintenance Support Tier: Level 3 (Senior Application Scientist)

Technical Snapshot & Identity Verification

Before proceeding, verify that you are working with the correct isomer. This compound is often confused with the trifluoro-analog (Halothane intermediate).

PropertySpecification
Chemical Name This compound
CAS Number 243139-69-7
Molecular Formula

Molecular Weight 240.30 g/mol
Structure

Chiral Center C1 is chiral (

mixture).[1]
Physical State Colorless to pale yellow liquid.
Boiling Point (Est.) 135–145°C (Atmospheric) / ~60°C (20 mmHg)
Density (Est.) ~2.3 g/mL

Key Reactivity Warning: This compound contains a geminal halide motif (


). It is susceptible to dehydrohalogenation  (loss of HBr/HCl) if exposed to strong bases or high heat, and hydrolysis  if exposed to moisture, generating corrosive HF/HBr.

Core Purification Protocol

Methodology: The purification strategy relies on removing free halogens (from synthesis), neutralizing acidic byproducts, and separating the target from unreacted alkene precursors (e.g., 1-chloro-1-fluoroethene) via fractional distillation.

Phase A: Chemical Washing (Removal of and Acids)

Prerequisite: If your crude material is red/orange, free bromine is present.

  • Quench: Dissolve the crude oil in an inert solvent (e.g., Dichloromethane or Diethyl Ether) if the volume is low (<50 mL). For larger volumes, wash neat.

  • Reductive Wash: Wash with 10% Sodium Thiosulfate (

    
    )  solution. Shake vigorously until the organic layer loses its orange tint.
    
    • Mechanism:[2][3]

      
       (Reduces volatile bromine to water-soluble bromide).
      
  • Neutralization: Wash with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Caution: Vent frequently. Acid impurities (HBr/HF) will generate

      
       gas.
      
  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    )  for 20 minutes. Filter.
    
Phase B: Fractional Distillation

Note: Vacuum distillation is recommended to minimize thermal degradation.

  • Setup: Short-path distillation head with a Vigreux column (for efficiency).

  • Pressure: Reduce system pressure to 15–20 mmHg .

  • Collection:

    • Fraction 1 (Volatiles): Unreacted alkenes and solvent. (Discard).

    • Fraction 2 (Main Cut): Collect stable vapor temperature fraction.

    • Pot Residue: Heavy oligomers/polymers. (Discard).

Troubleshooting Guide (FAQ)

Q1: My distillate turned pink/red after sitting for a few hours. Why? Diagnosis: Photo-oxidation or radical decomposition. Root Cause: The C-Br bond is weak. Exposure to light causes homolytic cleavage, releasing bromine radicals (


), which recombine to form 

(red color). Solution:
  • Immediate: Re-wash with dilute Sodium Thiosulfate.

  • Prevention: Store the purified liquid in an amber glass vial wrapped in foil. Add a stabilizer like Copper turnings or a trace of silver wool to scavenge free halogens.

Q2: I see two peaks in my GC (Gas Chromatography), but the Mass Spec suggests they are the same compound. Is this an impurity? Diagnosis: Likely Enantiomeric Separation (if using a chiral column) or Thermal Degradation (if using a standard column). Analysis:

  • Standard Column (DB-5/HP-5): You should see one peak . If you see two, the injector port temperature might be too high (>200°C), causing elimination of HBr to form a halo-alkene. Lower the injector temp to 150°C.

  • Chiral Column: This compound is a racemate (

    
    ). Separation is expected and confirms the presence of the chiral center.
    

Q3: The liquid is "smoking" when I open the bottle. Diagnosis: Hydrolysis releasing HF or HBr. Root Cause: Moisture ingress has hydrolyzed the C-F or C-Br bonds. HF fumes react with air moisture to form "smoke." Action:

  • Do not inhale.

  • Add solid Calcium Carbonate (

    
    )  to the bottle to neutralize acid.
    
  • Redistill immediately over

    
     (Calcium Hydride) if high purity is needed.
    

Q4: Can I use silica gel chromatography for purification? Diagnosis: Risky. Reasoning: Silica gel is slightly acidic. Halogenated alkanes can undergo elimination reactions on the acidic surface of silica, leading to product loss. Alternative: Use Neutral Alumina (Activity Grade III) if you must use chromatography. It is less likely to catalyze dehydrohalogenation.

Advanced Separation: Enantiomers

If your application requires enantiopurity (e.g., binding affinity studies), fractional distillation will not work.

Recommended Method: Preparative Chiral HPLC.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or AD-H ).

  • Mobile Phase: Hexane/Isopropanol (99:1). Avoid basic additives (DEA) which may degrade the compound.

  • Detection: UV at 210 nm (weak absorbance; C-Br bond). Refractive Index (RI) detector is preferred.

Process Visualization

The following diagram outlines the decision logic for purifying crude this compound.

PurificationProtocol Start Crude this compound CheckColor Is the liquid Red/Orange? Start->CheckColor WashThio Wash with 10% Na2S2O3 (Remove Br2) CheckColor->WashThio Yes (Free Br2) WashBicarb Wash with Sat. NaHCO3 (Remove Acid) CheckColor->WashBicarb No WashThio->WashBicarb Dry Dry over MgSO4 & Filter WashBicarb->Dry Distill Vacuum Distillation (15-20 mmHg) Dry->Distill CheckPurity GC Analysis (Low Temp) Distill->CheckPurity Store Store: Amber Vial + Cu Turnings (-20°C) CheckPurity->Store Single Peak (>98%) ChiralSep Prep Chiral HPLC (If Enantiopurity needed) CheckPurity->ChiralSep Racemate Split Needed

Caption: Workflow for the purification and stabilization of reactive haloalkanes.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl Lithium Reagents. Tetrahedron, 48(2), 189-275. (Mechanisms of haloalkene precursors).
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd Ed.). Pergamon Press. (General protocols for stabilizing bromo-alkanes).
  • Sigma-Aldrich Technical Bulletin.Handling and Storage of unstable Haloalkanes.

Sources

Technical Support Center: Optimization of 1,2-Dibromo-1-chloro-1-fluoroethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Halogenated Ethane Derivatives Target Molecule: 1,2-Dibromo-1-chloro-1-fluoroethane (


)
Precursor:  1-Chloro-1-fluoroethylene (

) Document ID: TSC-HAL-2311-OPT Date: October 24, 2023

Executive Summary: The Chemistry of Control

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound via the electrophilic addition of bromine to 1-chloro-1-fluoroethylene .

While the addition of bromine to alkenes is a textbook reaction, the presence of electronegative fluorine and chlorine atoms on the vinylic carbon significantly alters the kinetics and thermodynamics. These substituents withdraw electron density from the double bond, deactivating it toward electrophilic attack and destabilizing the bromonium ion intermediate.

Key Technical Challenge: The primary failure mode in this synthesis is not lack of reactivity, but competing radical polymerization . The starting material (


) is an unstable monomer prone to polymerization. If your reaction conditions inadvertently favor radical pathways (e.g., presence of light, high heat), you will generate polymer "goo" rather than the desired discrete molecule.

Core Protocol: The "Golden Path" Workflow

To maximize yield and purity, you must enforce an Ionic Mechanism while suppressing Radical Pathways .

Standard Operating Procedure (SOP)
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.05 eq

: 1.0 eq Alkene
Slight excess of bromine drives the equilibrium; the alkene is the limiting reagent to simplify workup.
Solvent Dichloromethane (DCM) or

Non-nucleophilic, polarizable solvents stabilize the transition state without participating in the reaction.
Temperature -10°C to 0°C (Addition)Low temperature prevents the evaporation of the volatile alkene (bp -24°C) and suppresses radical initiation.
Light Control Strict Darkness CRITICAL: Light cleaves

homolytically, generating radicals that trigger polymerization. Wrap flasks in foil.
Additives Radical Inhibitor (e.g., BHT)100-500 ppm of butylated hydroxytoluene (BHT) scavenges stray radicals, preserving the monomer for ionic addition.
Visualizing the Workflow

ReactionWorkflow Start Start: 1-Chloro-1-fluoroethylene (Gas/Condensed Liquid) Solvent Dissolve in DCM (-20°C, Dark) Start->Solvent Inhibitor Add Radical Inhibitor (BHT, 200ppm) Solvent->Inhibitor Addition Dropwise Br2 Addition (Maintain < 0°C) Inhibitor->Addition Monitor Monitor Color (Red-Brown persists?) Addition->Monitor Quench Quench Excess Br2 (Na2S2O3 wash) Monitor->Quench Complete Isolate Distillation (Target Product) Quench->Isolate

Figure 1: Optimized workflow for ionic bromination of haloalkenes, emphasizing temperature control and radical inhibition.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by researchers.

Q1: "I am seeing a white precipitate or viscous gum instead of a liquid product. What happened?"

Diagnosis: You have polymerized your starting material. Mechanism: The alkene


 is highly susceptible to radical polymerization. If 

undergoes homolytic cleavage (caused by ambient light or heat), the resulting

radical attacks the alkene, initiating a chain reaction rather than a simple addition.

Corrective Action:

  • Exclude Light: Wrap the reaction flask, addition funnel, and reflux condenser in aluminum foil.

  • Lower Temperature: Perform the addition at -20°C to -10°C.

  • Use an Inhibitor: Add 0.05 mol% of p-methoxyphenol (MEHQ) or BHT to the reaction mixture before adding bromine.

Q2: "The reaction is extremely slow. The bromine color persists for 24+ hours."

Diagnosis: Deactivated substrate kinetics. Mechanism: The Fluorine and Chlorine atoms are electron-withdrawing (Inductive effect


). They pull electron density away from the 

-bond, making it a poor nucleophile to attack the electrophilic bromine.

Corrective Action:

  • Concentration: Run the reaction at a higher concentration (1M - 2M). Second-order kinetics depend heavily on concentration.

  • Lewis Acid Catalysis: In extreme cases, add a trace amount (1-2 mol%) of

    
      or 
    
    
    
    . This polarizes the bromine molecule (
    
    
    ), making it a "hotter" electrophile. Warning: This may promote side reactions; use only if standard conditions fail.
Q3: "My product is turning dark/acidic during distillation."

Diagnosis: Dehydrohalogenation (Elimination). Mechanism: 1,2-dihaloethanes are prone to eliminating


 or 

upon heating, especially if the distillation pot temperature is high. This reforms an alkene and generates corrosive acid, which catalyzes further decomposition (autocatalysis).

Corrective Action:

  • Vacuum Distillation: Never distill at atmospheric pressure. Reduce pressure to keep the pot temperature below 60°C.

  • Acid Scavenger: Add a small amount of solid

    
      or Epichlorohydrin  (1%) to the distillation pot to neutralize any acid formed in situ.
    

Decision Logic for Optimization

Use this logic tree to diagnose yield issues in real-time.

TroubleshootingTree Issue Problem Identified CheckState What is the physical state? Issue->CheckState Solid White Solid/Goo CheckState->Solid Liquid Liquid (Low Yield) CheckState->Liquid Polymer Diagnosis: Polymerization Action: Add BHT, Exclude Light Solid->Polymer CheckColor Did Br2 decolor? Liquid->CheckColor YesColor Yes (Fast) CheckColor->YesColor NoColor No (Persists) CheckColor->NoColor Volatile Diagnosis: Alkene Evaporation Action: Use Dry Ice Condenser YesColor->Volatile Kinetics Diagnosis: Slow Kinetics Action: Increase Conc. or Catalyst NoColor->Kinetics

Figure 2: Troubleshooting logic for bromination of electron-deficient alkenes.

Safety & Handling (E-E-A-T)

  • Toxicity: Halogenated ethane derivatives are potential hepatotoxins and narcotics. Handle only in a fume hood.

  • Corrosivity: Elemental bromine causes severe chemical burns. Keep 10% sodium thiosulfate solution nearby to neutralize spills immediately.

  • Pressure: The precursor, 1-chloro-1-fluoroethylene, is a gas at room temperature.[1] Ensure all glassware is rated for slight pressure or use efficient condensers (Dry Ice/Acetone) to prevent fugitive emissions.

References

  • Chambers, R. D.Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Authoritative text on the reactivity of fluoroalkenes).
  • Paleta, O. "Fluorine-containing synthons." Journal of Fluorine Chemistry, Vol. 19, No. 1, 1981.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736483, this compound." PubChem. [Link][2]

  • ChemGuide. "Electrophilic Addition Mechanisms: Alkenes and Bromine." (Foundational mechanism validation). [Link]

Sources

Halo-Tech Support: Advanced Handling of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with polyhalogenated ethanes. It addresses the specific reactivity profile of 1,2-Dibromo-1-chloro-1-fluoroethane (


) , a high-value intermediate often prone to "silent" degradation.[1][2]

Doc ID: HTS-2311-ADV | Last Updated: 2025-05-12 Scope: Stability, Side Reactions, and Prevention Protocols Target Group: Synthetic Chemists, Process Engineers[1][2]

Executive Summary: The Reactivity Matrix

This compound (Structure:


) is not a passive solvent; it is an electrophilic, dense functionalizing agent.[1][2] Its asymmetry creates a "push-pull" reactivity profile:
  • C1 (

    
    ):  A sterically crowded, electron-deficient center prone to radical cleavage (homolysis) and metal-halogen exchange.[1][2]
    
  • C2 (

    
    ):  A primary alkyl bromide with highly acidic protons  due to the strong inductive effect of the adjacent 
    
    
    
    group.[1][2]

This duality leads to three primary failure modes during experimentation: Unintended Elimination , Radical Scavenging , and Carbenoid Decomposition .[1][2]

Troubleshooting Tickets (FAQs)

Ticket #404: "My product shows an unexpected alkene peak in NMR."

Diagnosis: Base-Promoted Dehydrohalogenation (E2 Elimination).[1][2] Context: You attempted a nucleophilic substitution (


) on the 

group using a base (e.g.,

, amines, or alkoxides). Mechanism: The protons on C2 are beta to the fluorine/chlorine/bromine cluster on C1.[1][2] The electron-withdrawing nature of C1 renders these protons significantly acidic (

).[1][2] Even weak bases can deprotonate C2, triggering the loss of a halide from C1 (usually Br⁻, the best leaving group) to form 1-chloro-1-fluoro-2-bromoethene .[1][2]

Prevention Protocol:

  • Switch Bases: Avoid hard, small bases (NaOH, NaOMe).[1] Use non-nucleophilic, bulky bases only if necessary, but for substitution, rely on neutral nucleophiles where possible.[1]

  • Temperature Control: Maintain reaction temperature

    
    . Elimination has a higher activation energy than substitution; keeping it cold favors 
    
    
    
    .[1][2]
  • Solvent Change: Switch from polar aprotic solvents (DMF, DMSO) which enhance basicity, to polar protic solvents (if compatible) or non-polar solvents to suppress the basicity of the nucleophile.[1]

Ticket #502: "The reaction mixture turned dark orange/brown immediately."

Diagnosis: Homolytic Cleavage (Radical Formation).[1][2] Context: Exposure to ambient light, elevated temperatures (


), or trace peroxides in solvents (THF, Ether).[1]
Mechanism:  The C-Br bond energy is relatively low (

).[1][2] The

carbon forms a stabilized radical upon bromine loss.[1][2] This radical creates

(brown color) and initiates chain reactions, leading to oligomerization or reduction to

.[1][2]

Prevention Protocol:

  • Amber Glassware: Mandatory for all storage and reactions.[1][2]

  • Radical Inhibitors: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or isoamylene as a stabilizer if the reagent is stored for

    
     hours.[1][2]
    
  • Degassing: Sparge all solvents with Argon for 15 minutes prior to use to remove dissolved oxygen (a radical initiator).[1][2]

Ticket #609: "Lithium-Halogen exchange failed; multiple spots on TLC."

Diagnosis: Alpha-Elimination (Carbene Formation).[1][2] Context: Treating the compound with n-BuLi or t-BuLi to generate a lithiated species. Mechanism: Lithium-halogen exchange prefers the most polarizable bond (C-Br).[1][2] If exchange occurs at C1 (


), the resulting carbanion is unstable.[1][2] It rapidly eliminates LiCl or LiF to form a carbene  (

or

), which then inserts randomly into solvent bonds or dimerizes.[1][2]

Prevention Protocol:

  • Inverse Addition: Add the base to the halide at

    
     (never the reverse) to keep the concentration of the lithiated species low relative to the electrophile.
    
  • Trapping Agents: Ensure the electrophile (e.g., aldehyde, ketone) is present in situ (Barbier conditions) if possible, so the unstable intermediate is trapped immediately.[1]

  • Alternative Metals: Use Turbo-Grignard (

    
    ) at low temperatures instead of Lithium reagents for softer, more controlled exchange.[1][2]
    

Diagnostic Logic Pathways

The following diagram illustrates the decision-making process when encountering side reactions.

ReactivityLogic Start Issue: Low Yield / Impurity CheckNMR Step 1: Check 1H NMR (Alkene Region 5.0-6.5 ppm) Start->CheckNMR AlkenePresent Alkene Detected? CheckNMR->AlkenePresent Elimination Diagnosis: E2 Elimination (Dehydrobromination) AlkenePresent->Elimination Yes ColorCheck Step 2: Check Appearance (Brown/Orange Color?) AlkenePresent->ColorCheck No Action1 Action: Lower Temp (<0°C) Change Solvent (Avoid DMF) Elimination->Action1 Radical Diagnosis: Radical Decomposition (Br2 Release) ColorCheck->Radical Yes MetalCheck Step 3: Reagent Used? (Li/Mg/Zn) ColorCheck->MetalCheck No Action2 Action: Add Stabilizer (BHT) Use Amber Glass / Argon Radical->Action2 Carbene Diagnosis: Alpha-Elimination (Carbene Formation) MetalCheck->Carbene Yes Action3 Action: Switch to Turbo-Grignard Use Barbier Conditions Carbene->Action3

Caption: Diagnostic flowchart for identifying primary failure modes in this compound reactions.

Reaction Pathway Visualization

Understanding the competition between the desired Substitution (


) and the undesired Elimination (E2) is critical.[1][2]

ReactionPathways Reactant 1,2-Dibromo-1-chloro- 1-fluoroethane (CFClBr-CH2Br) TS_Sub TS: Substitution (SN2) Attack at C2 Reactant->TS_Sub Low Temp, Soft Nu TS_Elim TS: Elimination (E2) Proton Abstraction at C2 Reactant->TS_Elim High Temp, Hard Base Base Base/Nucleophile (Nu:-) Base->TS_Sub Base->TS_Elim Prod_Sub Substituted Product (CFClBr-CH2-Nu) TS_Sub->Prod_Sub Prod_Elim Elimination Product (CFCl=CHBr + Nu-H + Br-) TS_Elim->Prod_Elim

Caption: Competitive pathways. The electron-withdrawing C1 group lowers the transition state energy for Elimination (Red Path).[1][2]

Quantitative Data: Solvent & Base Compatibility[1][2]

Use this table to select conditions that minimize side reactions.

ParameterRecommendedAVOID (High Risk)Reason for Risk
Solvent DCM, Toluene, Ether (Stabilized)DMF, DMSO, HMPAPolar aprotic solvents increase basicity of nucleophiles, promoting Elimination .[1][2][3]
Base Pyridine,

(anhydrous), 2,6-Lutidine
NaOH, NaH, LDA, t-BuLiStrong bases immediately deprotonate the acidic C2-H, causing Dehydrohalogenation .[1][2]
Temperature

to


Heat promotes radical cleavage (C-Br bond) and Elimination pathways.[1][2]
Atmosphere Argon or Nitrogen (Sparged)Air / Oxygen

promotes radical chain propagation and degradation.[1][2]
Quench Dilute HCl or

Water (if basic)Basic hydrolysis can lead to complex mixtures of halo-alcohols.[1][2]

Validated Experimental Protocol: Safe Nucleophilic Substitution

Objective: Displace the primary bromide (


) without triggering elimination.
Reagent:  Sodium Azide (

) as a model soft nucleophile.
  • Preparation:

    • Dry a 50 mL round-bottom flask (amber glass).

    • Add This compound (1.0 eq) and dissolve in anhydrous Acetonitrile (0.1 M). Note: Acetonitrile is polar but less basic than DMF.[1][2]

  • Cooling:

    • Cool the solution to

      
        using an ice bath.[1][2] Crucial Step: Do not start at room temperature.
      
  • Addition:

    • Add Sodium Azide (1.1 eq) slowly.

    • Optional: Add a phase transfer catalyst (e.g., TBAB) if reaction is sluggish, rather than heating.[1]

  • Monitoring:

    • Monitor via TLC or GC-MS every 30 minutes.[1][2]

    • Stop Condition: If the alkene peak (GC-MS

      
       corresponding to loss of HBr) exceeds 5%, cool to 
      
      
      
      .[1][2]
  • Workup:

    • Dilute with cold water.[1][2] Extract with Diethyl Ether.[1][2]

    • Wash organic layer with brine, dry over

      
      .[1][2]
      
    • Concentrate at low temperature (

      
      ) to avoid thermal degradation.[1][2]
      

References

  • Burton, D. J., & Yang, Z. Y. (1992).[1][2] Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallics.[1] Tetrahedron, 48(2), 189-275.[1][2] Link[1][2]

    • Grounding: Establishes the instability of alpha-halo organometallics and the preference for elimination.[1][2]

  • Chambers, R. D. (2004).[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1][2]

    • Grounding: Authoritative text on the inductive effects of fluorine and the acidity of beta-protons in polyhalogen
  • PubChem Compound Summary. (2024). This compound (CID 2736483).[1][2][4] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Grounding: Verification of chemical structure and physical properties.[1][2][3][4][5]

  • Tarrant, P., & Lovelace, A. M. (1958).[1][2] Free Radical Additions Involving Fluorine Compounds.[1][2] Chemical Reviews, 58(6), 1113–1156.[1] Link[1][2]

    • Grounding: Mechanisms of radical sensitivity in brominated fluoroalkanes.[1][2]

Sources

troubleshooting guide for experiments involving 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Experiments Involving 1,2-Dibromo-1-chloro-1-fluoroethane Audience: Researchers, scientists, and drug development professionals.[1]

CAS: 243139-69-7 | Formula:


[1][2][3]

Executive Summary

This guide addresses the specific technical challenges associated with This compound , a dense, polyhalogenated ethane derivative used primarily as a specialized intermediate in fluorinated building block synthesis.[1] Users frequently encounter issues related to regioselectivity (distinguishing the two chemically distinct bromine atoms), diastereotopic NMR signals (due to the chiral center at C1), and elimination side-reactions during nucleophilic substitution.

Part 1: Compound Profile & Handling

Context: Before troubleshooting reactions, verify the integrity of the starting material.[1] This compound is prone to specific degradation pathways that mimic reaction failures.[1]

Physicochemical Data Table
PropertyValueCritical Note
Structure

C1 is a chiral center. C2 bears diastereotopic protons.[1]
Molecular Weight 240.30 g/mol High bromine content results in high density (~2.2+ g/mL).[1]
Stability Light/Heat SensitiveC-Br bonds are labile to photolysis.[1]
Reactivity Class Alkyl HalideDual electrophilic sites (Primary vs. Quaternary).[1]
Storage & Stability Troubleshooting

Issue: Material has turned yellow or brown.

  • Cause: Photo-oxidation or thermal decomposition leading to the release of elemental bromine (

    
    ) or HBr.[1]
    
  • Solution:

    • Purification: Wash the liquid with a dilute sodium thiosulfate (

      
      ) solution to reduce 
      
      
      
      , then dry over
      
      
      .[1]
    • Prevention: Store at 2–8°C in amber glass under Argon. Avoid standard clear vials.

Issue: Fuming observed upon opening.

  • Cause: Hydrolysis of the C-Br or C-Cl bond (less likely without base) or accumulation of HBr from elimination.[1]

  • Action: Do not use for sensitive catalysis. Distill immediately or pass through a short plug of basic alumina if the impurity is acidic.[1]

Part 2: Reaction Troubleshooting (Synthesis & Reactivity)

Core Challenge: The molecule contains two bromine atoms in vastly different electronic environments.

  • 
    :  Attached to 
    
    
    
    (
    
    
    ). Accessible for
    
    
    .[1][4][5][6][7]
  • 
    :  Attached to 
    
    
    
    (
    
    
    ).[1] Sterically hindered; prone to radical formation or metal-halogen exchange.[1]
Scenario A: Nucleophilic Substitution Fails or Yields Mixture

Symptom: You attempted to displace a bromine with an amine or azide, but obtained multiple spots on TLC or recovered starting material.[1]

Diagnosis:

  • Wrong Site Attack: Standard nucleophiles prefer the

    
     (primary) bromide.[1] If you targeted 
    
    
    
    ,
    
    
    is impossible due to steric blocking by F/Cl.[1]
  • Elimination Competition: Strong bases (e.g., NaOEt, t-BuOK) will trigger E2 elimination rather than substitution, driven by the acidity of the

    
     protons adjacent to the electron-withdrawing 
    
    
    
    .[1]

Protocol Adjustment:

  • For

    
     Substitution:  Use soft nucleophiles (azide, thiols) in polar aprotic solvents (DMF, DMSO) to favor 
    
    
    
    over E2.[1]
  • For

    
     Functionalization:  Do not use nucleophilic substitution. Switch to Radical conditions  (AIBN/Bu3SnH) or Lithium-Halogen Exchange  (see below).
    
Scenario B: Lithium-Halogen Exchange Selectivity

Symptom: Treatment with


-BuLi results in a complex mixture or decomposition.[1]

Mechanism: Polyhalogenated ethanes are notorious for "reductive elimination" or "beta-elimination" of metal halides.[1]

  • Lithiation at

    
     (removing 
    
    
    
    ) generates a carbanion
    
    
    to a leaving group (
    
    
    on
    
    
    ).[1]
  • Rapid Collapse: The species

    
     is unstable and eliminates 
    
    
    
    to form the alkene
    
    
    .[1]

Corrective Workflow:

  • Temperature Control: Must be conducted at -78°C or lower .

  • Reagent Choice: Use

    
    -BuLi (2 equiv) or 
    
    
    
    -PrMgCl (Turbo Grignard) for better control than
    
    
    -BuLi.[1]
  • Trapping: The electrophile must be present in situ or added immediately (Barbier conditions) to outcompete elimination.[1]

Decision Logic: Reactivity Pathway

ReactivityLogic Start Goal: Modify This compound Target Which position? Start->Target C2 Target C2 (Primary Br) Target->C2 C1 Target C1 (Quaternary Br) Target->C1 Sub Use Soft Nucleophile (NaN3, KSAc) C2->Sub SN2 Preferred Elim Avoid Strong Base (Risk: Elimination to Alkene) C2->Elim Warning Radical Use Radical Method (Photoredox/Tin) C1->Radical Best Path LiEx Li-Hal Exchange (Risk: Beta-Elimination) C1->LiEx Cryogenic Only

Caption: Decision tree for selecting reaction conditions based on the target carbon site, highlighting the risks of elimination.

Part 3: Analytical Troubleshooting (NMR & QC)

Context: Users often misinterpret the NMR spectra due to the molecule's chirality.[1]

Issue: "Ghost Peaks" in NMR

Observation: The proton spectrum shows two complex multiplets instead of a clean doublet or singlet for the


 group. Users often assume the sample is impure.[1]

Explanation:

  • Chirality: Carbon 1 (

    
    ) is a chiral center.[1]
    
  • Diastereotopicity: The two protons on Carbon 2 (

    
     and 
    
    
    
    ) are diastereotopic (chemically non-equivalent).[1]
  • Coupling: They split each other (Geminal coupling,

    
    ) AND are split by the Fluorine atom (Vicinal H-F coupling, 
    
    
    
    ).[1]

Validation Protocol:

  • Do not discard. This complexity confirms the structure.[1]

  • 19F Decoupling: If your NMR probe allows, acquire a

    
     spectrum.[1] The multiplets should collapse into a simpler AB quartet (two doublets).
    
Analytical Data Reference Table
NucleusExpected Signal PatternCause

Two distinct multiplets (approx 3.5–4.5 ppm)Diastereotopic protons (

) +

coupling.

Single multiplet (approx -60 to -80 ppm)Coupled to both

and

(different

values).[1][4][5]

Doublet for

(

); Doublet for

(

)
Direct and vicinal C-F coupling.

FAQ: Rapid Response

Q: Can I use this compound as a solvent? A: No. While its physical properties resemble some halocarbon solvents, it is reactive (alkylating agent) and likely toxic.[1] It should be treated as a reagent only.

Q: How do I quench a reaction involving this compound? A: If unreacted starting material remains, quench with aqueous sodium thiosulfate (if oxidative conditions were used) or dilute acid/base depending on the other reagents.[1] Avoid strong bases during workup to prevent forming volatile haloalkenes.[1]

Q: Is the compound volatile? A: Moderately. With a molecular weight of 240, it is less volatile than chloroform but can still evaporate.[1] Use a rotary evaporator with care; do not apply high vacuum (<10 mbar) for extended periods at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound.[1] Retrieved January 28, 2026 from [Link][1]

  • SpectraBase. this compound NMR Data. (Verified via search results). Retrieved January 28, 2026 from [Link][1]

Sources

Technical Support Center: Optimization of 1,2-Dibromo-1-chloro-1-fluoroethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis & Yield Optimization of 1,2-Dibromo-1-chloro-1-fluoroethane (


)
Target Audience:  Synthetic Chemists, Process Engineers, Drug Development Scientists
Precursor Reference:  1-Chloro-1-fluoroethylene (HCFC-1131a)

Part 1: Core Directive & Technical Philosophy

Welcome to the Advanced Synthesis Support Center. You are likely here because standard halogenation protocols are yielding "tarry" byproducts, low conversion rates, or colored distillates.

The synthesis of This compound relies on the electrophilic addition of elemental bromine (


) to 1-chloro-1-fluoroethylene  (

). While theoretically simple, this reaction is plagued by three specific failure modes in practice:
  • Polymerization: The monomer (

    
    ) is prone to spontaneous polymerization if not inhibited or kept cold.
    
  • Radical Substitution: Exposure to light triggers free-radical substitution on the

    
     group rather than addition across the double bond, creating impurities.
    
  • Volatility Mismatch: The precursor is a gas (bp -24°C), while bromine is a liquid, leading to stoichiometry control issues.

The Golden Rule: This synthesis must be performed Cold, Dark, and Dilute .

Part 2: Experimental Protocol (The Self-Validating System)

This protocol uses a solvent-moderated gas-liquid addition method. This is superior to neat reactions because the solvent acts as a heat sink for the exothermic bromination, preventing thermal polymerization of the alkene.

Phase 1: Reaction Setup & Execution

Reagents:

  • Substrate: 1-Chloro-1-fluoroethylene (Gas, >98%).[1]

  • Reagent: Bromine (

    
    ), reagent grade (1.05 equiv).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).

  • Additives: 0.1% Hydroquinone (radical inhibitor/polymerization inhibitor).

Step-by-Step Methodology:

  • System Preparation:

    • Equip a 3-neck Round Bottom Flask (RBF) with a dry-ice/acetone condenser (reflux), a gas dispersion tube (fritted glass), and a pressure-equalizing addition funnel .

    • Wrap the entire flask and funnel in aluminum foil to exclude light. Why? Photons initiate homolytic cleavage of

      
      , leading to unwanted radical substitution side-products.
      
  • Solvent & Bromine Charge:

    • Charge the RBF with DCM (approx. 5-10 mL per gram of expected product).

    • Add liquid bromine (1.05 equivalents). The solution will be deep red/brown.

    • Cool the mixture to -5°C to 0°C using an ice/salt bath. Do not freeze the solvent.

  • Controlled Addition (The Critical Step):

    • Slowly bubble 1-Chloro-1-fluoroethylene gas through the dispersion tube into the cold bromine solution.

    • Endpoint Indicator: The reaction is self-indicating. The deep red bromine color will fade to pale yellow/colorless as the alkene consumes the bromine.

    • Note: If the color persists after adding the calculated mass of gas, stop. Excess gas will just escape.

  • Post-Reaction:

    • Stir for 30 minutes at 0°C.

    • Allow to warm to room temperature only after the bromine color has largely dissipated.

Phase 2: Purification & Workup

Workflow:

  • Quench: Wash the organic phase with 10% Aqueous Sodium Thiosulfate (

    
    ).
    
    • Visual Check: The organic layer must be completely colorless. Any yellow tint indicates free bromine.

  • Neutralization: Wash with Saturated Sodium Bicarbonate (

    
    ) to remove any HBr formed via substitution side-reactions.
    
  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) for 20 minutes. Filter.
    
  • Isolation: Rotary evaporate the DCM (bp 40°C).

  • Distillation: Perform Vacuum Distillation .

    • Target: this compound has a predicted atmospheric bp of ~130-140°C. Distill at 20-30 mmHg to keep the pot temperature below 80°C. High heat causes dehydrohalogenation (loss of HF or HBr).

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical control points in the synthesis.

SynthesisWorkflow Start Start: 1-Chloro-1-fluoroethylene (Gas) Reactor Reactor: DCM + Br2 (Dark, -5°C) Start->Reactor Slow Bubbling Check Color Check: Red -> Colorless? Reactor->Check Check->Reactor Still Red (Add more Gas) Quench Quench: Na2S2O3 (Remove xs Br2) Check->Quench Colorless/Pale Distill Vacuum Distillation (<80°C Pot Temp) Quench->Distill Dry Organic Layer Product Pure this compound Distill->Product Collect Fraction

Caption: Figure 1. Synthesis workflow emphasizing the colorimetric endpoint and temperature control.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<50%) Gas escaped before reacting.Use a fritted gas dispersion tube instead of a simple tube to increase surface area. Ensure condenser is cold enough (-78°C recommended for gas trap).
Tarry/Polymer Residue Polymerization of precursor.Ensure Hydroquinone is present. Keep reaction strictly below 0°C . Do not rush gas addition.
Product is Pink/Red Residual Bromine.Insufficient Thiosulfate wash. Repeat wash until organic layer is water-white.
NMR shows "Ghost" Peaks Radical Substitution (1,1,2-tribromo...).Light leak during reaction. Wrap flask in foil. Exclude light completely.
Acrid Smell in Product Dehydrohalogenation (HF/HBr loss).Distillation temperature too high. Switch to high vacuum to lower boiling point.
Frequently Asked Questions

Q: Can I use 1,2-dichloroethane (DCE) as a solvent? A: Yes, but DCM is preferred due to its lower boiling point, making it easier to strip off without thermally stressing the product. DCE (bp 83°C) requires more heat to remove.

Q: Why is the refractive index of my product drifting? A: This compound is a chiral molecule (two chiral centers: C1 and C2). If you are measuring optical rotation, it will vary based on the enantiomeric ratio, though this synthesis produces a racemate. More likely, drifting RI indicates decomposition . Store the product over copper turnings or a silver mesh stabilizer to scavenge free halogens.

Q: Is the product sensitive to moisture? A: Not acutely, but water at high temperatures during distillation can hydrolyze the C-F bond (hydrolysis). Ensure the crude material is rigorously dried with


 before heating.

Part 5: References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-bromo-1-chloro-1-fluoroethane (Isomer Reference). Standard Reference Data. Available at: [Link]

  • Beilstein Journals. Synthesis of multi-halogenated alkenes from halothane intermediates. (Contextual reference for halogenated ethane stability). Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Technical Support Hub. Ticket ID: #HAL-2311-STAB Subject: Degradation Pathways & Troubleshooting for 1,2-Dibromo-1-chloro-1-fluoroethane Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Degradation Mode

Before modifying your protocol, use this decision matrix to identify the active degradation pathway based on your experimental observations.

DiagnosticTriage Start Observation UnknownPeak New Unknown Peak in Chromatogram? Start->UnknownPeak CheckpH Check Solvent pH UnknownPeak->CheckpH Yes CheckLight Sample Exposed to Light? CheckpH->CheckLight pH Neutral Hydrolysis Hydrolysis (Substitution) CheckpH->Hydrolysis pH < 4 (Acidic) Elimination Dehydrohalogenation (Elimination) CheckpH->Elimination pH > 8 (Basic) CheckMat Contact with Metals (Fe/Steel)? CheckLight->CheckMat No (Dark) Photolysis Photolytic Decay (Radical Formation) CheckLight->Photolysis Yes (UV/Vis) CheckMat->Hydrolysis No (Glass/PTFE) Reduction Reductive Dehalogenation CheckMat->Reduction Yes (HPLC Lines/ZVI)

Figure 1: Diagnostic decision tree for isolating degradation mechanisms based on environmental factors.

Technical Guides & FAQs

Module A: pH-Dependent Stability (Hydrolysis & Elimination)

Q: I am observing a rapid loss of this compound in my phosphate buffer (pH 8.0). Is this normal hydrolysis?

A: No, this is likely Dehydrohalogenation (Elimination) , not simple hydrolysis.

While hydrolysis (substitution of halogen by -OH) occurs, it is kinetically slower than elimination in basic conditions for polyhalogenated ethanes. Your molecule contains hydrogen atoms on C2 (


) and halogens on C1 (

). In the presence of a base (even mild buffers like phosphate at pH 8), the base abstracts a proton from C2, triggering the simultaneous expulsion of a bromide ion from C1 (E2 Mechanism).

The Mechanism:

  • Base Attack:

    
     or 
    
    
    
    removes a proton (
    
    
    ) from C2.
  • Double Bond Formation: The electron pair from the C-H bond moves to form a C=C bond.

  • Leaving Group: The Bromide (

    
    ) on C1 is the best leaving group (better than Cl or F) and is ejected.
    
  • Product: You are likely generating 1-bromo-2-chloro-2-fluoroethene (

    
    ).
    

Troubleshooting Protocol:

  • Action: Acidify your mobile phase or diluent to pH 3.0–4.0 using Formic Acid or dilute Phosphoric Acid.

  • Validation: Run a "pH Stress Test." Incubate samples at pH 2, 7, and 10 for 4 hours. If stability is maintained only at pH 2, the pathway is confirmed as base-catalyzed elimination.

Module B: Photostability & Radical Chemistry

Q: My amber vials ran out, and I used clear glass. Now I see multiple small early-eluting peaks. What happened?

A: You have induced Photolytic C-Br Bond Homolysis .

Carbon-Bromine (C-Br) bonds have a dissociation energy of ~280 kJ/mol, which is significantly weaker than C-Cl (~340 kJ/mol) or C-F (~485 kJ/mol). Exposure to standard laboratory lighting (fluorescent/LED) or sunlight can cleave the C-Br bond, generating highly reactive free radicals.

The Pathway:

  • Initiation:

    
    
    
  • Propagation: The carbon radical (

    
    ) abstracts a hydrogen from solvent molecules or reacts with dissolved oxygen (forming peroxy radicals).
    
  • Product Profile: You will see debrominated byproducts (e.g., 1-chloro-1-fluoroethane derivatives) and potentially oxidized species if oxygen was present.

Troubleshooting Protocol:

  • Action: Strictly use amber glassware or wrap vessels in aluminum foil.

  • Action: Purge solvents with nitrogen to remove oxygen, which accelerates radical propagation chains.

Module C: Instrument-Induced Degradation (Reductive Dehalogenation)

Q: The standard looks fine in the vial, but peak area decreases with every injection on my older HPLC system. Why?

A: This is a classic signature of On-Column Reductive Dehalogenation caused by active metal surfaces.

Older HPLC systems (stainless steel tubing, frits, or columns) often contain iron (


 or 

). Polyhalogenated compounds like this compound are potent electron acceptors. When they contact metallic iron, they undergo a redox reaction where the metal is oxidized, and the organic molecule is reduced (loses halogens).

The Mechanism (Reductive Elimination):



  • The molecule loses two bromine atoms (one from each carbon) to form a double bond (alkene). This is chemically favored because it relieves steric strain and forms a stable alkene.

Troubleshooting Protocol:

  • Passivation: Flush your HPLC system with 30% Phosphoric Acid (overnight) to passivate active iron sites.

  • Material Switch: Use PEEK (polyether ether ketone) tubing and frits instead of stainless steel.

  • Chelation: Add 0.1 mM EDTA to your mobile phase to sequester free metal ions.

Master Degradation Pathway Map

The following diagram visualizes the three competing pathways described above. Use this to predict products based on your specific stress conditions.

DegradationPathways Parent This compound (C2H2Br2ClF) Base Basic pH (pH > 8) (Elimination) Parent->Base Light UV/Vis Light (Photolysis) Parent->Light Metal Zero Valent Iron / Steel (Reduction) Parent->Metal Water Water/Heat (Hydrolysis) Parent->Water Alkene1 1-bromo-2-chloro-2-fluoroethene (+ HBr) Base->Alkene1 E2 Mechanism (Fast) Radical Carbon Radical + Br• Light->Radical Homolysis (C-Br Cleavage) Alkene2 1-chloro-1-fluoroethene (+ 2Br-) Metal->Alkene2 Reductive Elimination (Surface Catalyzed) Alcohol Bromohydrin Derivatives (Substitution of Br) Water->Alcohol SN2 Substitution (Slow)

Figure 2: Mechanistic pathways for the degradation of this compound under stress conditions.

Summary of Degradation Products

Stress ConditionMechanismPrimary Degradation ProductKey Indicator
High pH (>8) E2 Elimination1-bromo-2-chloro-2-fluoroetheneLoss of HBr; Formation of double bond UV chromophore.
UV Light HomolysisDebrominated alkyl radicalsComplex mixture; radical coupling products.
Metallic Iron Reductive Elimination1-chloro-1-fluoroetheneLoss of 2 Br atoms; rapid loss in stainless steel HPLC.
Aqueous/Heat Hydrolysis (

)
Alcohol/Acid derivativesSlow release of halide ions (

,

).

References

  • United States Environmental Protection Agency (EPA). (2000). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/S-00/500. Link

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-1-chloro-1-fluoroethane Compound Summary. PubChem CID 13299939.[1] Link

  • ChemGuide. (2023). Mechanisms of Elimination Reactions (E1 and E2) of Halogenoalkanes. Link

  • American Chemical Society (ACS). (2009). Reductive Dehalogenation of Chlorinated Methanes by Iron Metal. Environmental Science & Technology.[2][3][4] Link

  • StudySmarter. (2023). Hydrolysis of Halogenoalkanes: Mechanism & Rates. Link

Sources

Technical Support Center: Impurity Analysis of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7) Formula:


Molecular Weight:  240.30  g/mol
Support Level:  Tier 3 (Senior Application Scientist)[1]

Introduction: The Purity Paradox

Researchers working with mixed-halogenated ethanes like This compound often face a "Purity Paradox." The very features that make this molecule valuable—its high functional density and chirality—make it prone to specific impurity profiles that standard screening methods often miss.

This guide moves beyond generic protocols. It addresses the causality of impurity formation and provides self-validating analytical workflows. We focus on three critical failure points: Isomeric Co-elution in GC, Diastereotopic Complexity in NMR, and Photolytic Instability.

Module 1: GC-MS Troubleshooting

Issue: "I see a ghost peak with the same mass as my product."

Diagnosis: You are likely encountering Regioisomeric Co-elution . The synthesis of this compound often involves the bromination of chlorofluoroethene intermediates. This process can yield the 1,1-dibromo isomer alongside the desired 1,2-dibromo product. Standard non-polar columns (like 100% Dimethylpolysiloxane) often fail to resolve these isomers due to similar boiling points.

The Solution: Polarity Tuning & Isotope Forensics

  • Column Selection: Switch to a mid-polarity column (e.g., 6% cyanopropyl-phenyl phase like DB-624 or ZB-624). The dipole moment difference between the 1,1- and 1,2-isomers is significant enough to force separation on a polar stationary phase.

  • Mass Spectral Validation: Do not rely on the molecular ion (

    
    ) alone. You must analyze the Isotope Cluster .
    

Data Table: Distinguishing Halogen Patterns

FeatureTarget: this compoundImpurity: Under-brominated (e.g.,

)
Impurity: Over-brominated (

)
Base Peak Cluster Complex multiplet (Br2 + Cl)Distinct (Br + Cl)Very Complex (Br3 + Cl)
M+2 Intensity ~160% of M+ (Due to 2x

)
~130% of M+>200% of M+
Fragmentation Loss of

(m/z 93/95)
Loss of

or

Loss of

Visual Troubleshooting Workflow:

GC_Troubleshooting Start Problem: Unknown Peak or Shoulder in GC Chromatogram Check_MS Check Mass Spectrum (EI) Start->Check_MS Isotope_Check Does Isotope Pattern match Br2 + Cl theoretical? Check_MS->Isotope_Check Yes_Iso Likely Isomer (1,1-dibromo) Isotope_Check->Yes_Iso Yes (Pattern Matches) No_Iso Check Fragmentation Isotope_Check->No_Iso No (Pattern Differs) Action_Col Action: Switch to DB-624 or Wax Column Yes_Iso->Action_Col Action_ID Action: Identify by Loss (e.g., M-Br, M-HCl) No_Iso->Action_ID

Figure 1: Decision logic for identifying co-eluting impurities in halogenated ethanes.

Module 2: NMR Spectroscopy Forensics

Issue: "My Proton NMR looks 'messy'. Is my sample impure?"

Diagnosis: Not necessarily.[2] You are likely falling into the Diastereotopic Trap . The structure


 contains a chiral center at C1. This chirality makes the two protons on C2 (

and

) magnetically non-equivalent .
  • Expectation: A simple doublet (split by F).

  • Reality: An ABX System .

    
     and 
    
    
    
    split each other (
    
    
    ) and are both split by Fluorine (
    
    
    ) with different coupling constants.

The Self-Validating Protocol:

  • Verify the Integral: The "messy" multiplet should integrate exactly to 2H relative to the impurity peaks.

  • Run

    
     NMR:  This is your "Truth Serum."
    
    • Target Shift: The Fluorine on a carbon attached to Br/Cl usually appears in the range of -60 to -80 ppm (relative to

      
      ).
      
    • Impurity Check: Look for shifts >10 ppm away.

      • Olefinic Impurities (C=C-F): Typically -100 to -120 ppm.

      • Hydrolysis Products (C-OH): Significant downfield shift.[3]

Technical Insight: If you see a true doublet in the


 NMR, you might actually have the wrong isomer  (e.g., 1,2-dibromo-2-chloro-1-fluoroethane where the protons are on a non-chiral carbon or symmetry simplifies the spectrum).

Module 3: Stability & Storage (The "Yellowing" Effect)

Issue: "The liquid turned yellow after 2 weeks."

Diagnosis: Photolytic Dehydrohalogenation. The C-Br bond is the weakest link in this molecule (Bond Dissociation Energy ~280 kJ/mol). Exposure to UV or even ambient lab light can cleave this bond, generating bromine radicals (


).

The Pathway:

  • 
     (Yellow/Brown color)
    
  • Secondary reaction: Elimination of HBr to form 1-bromo-1-chloro-2-fluoroethene (an olefinic impurity).

Prevention & Remediation Protocol:

StepActionScientific Rationale
1. Storage Amber glass, under Argon, <4°C.Blocks UV; Argon prevents oxidation of radical intermediates.
2. Rescue Wash with cold dilute

(Thiosulfate).
Reduces elemental

back to bromide (colorless), restoring optical clarity for analysis.
3. QC Check Test pH of aqueous extract.If pH < 4, significant HBr/HCl has formed. Redistillation is required.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to analyze this compound? A: It is not recommended. This compound lacks a strong chromophore for UV detection (no conjugated system). Refractive Index (RI) detectors are insensitive to low-level impurities. GC-FID or GC-MS are the gold standards.

Q: I see a peak at m/z 44 in my MS. Is this an impurity? A: Likely not. m/z 44 is often


 (air leak) or a fragment from the septum bleed. However, check for Vinyl Fluoride  fragments if you suspect degradation. In this specific molecule, look for the loss of the 

group (Mass ~93/95) as a confirmation of the structure.

Q: Why does my


 NMR show two peaks for the main compound? 
A:  If the sample is a racemic mixture, you should see one signal. If you see two signals of equal intensity in a chiral solvent or with a chiral shift reagent, you are resolving enantiomers. If you are in 

and see two unequal peaks, you have a Diastereomer issue (unlikely for this specific structure as it has only one chiral center) or a Regioisomer (1,1-dibromo vs 1,2-dibromo).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (2024). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[4] Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Contextual grounding for chemical shifts and coupling constants).
  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) Data.[5] National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-C2H2Br2ClF-001 Department: Chemical Stability & Application Science Status: Resolved / Guide Published[1][2][3]

Executive Summary

1,2-Dibromo-1-chloro-1-fluoroethane (


) is a dense, polyhalogenated alkane often used as a specialized intermediate or solvent standard.[1][2][3] Its stability is compromised by three primary vectors: photolytic cleavage  of the C-Br bond, hydrolysis  driven by moisture, and radical chain oxidation .[1][2][3]

Without intervention, this compound will degrade into corrosive hydrobromic acid (HBr), hydrochloric acid (HCl), and free bromine (


), manifesting as a yellow/brown discoloration and causing rapid corrosion of storage vessels and septa.[2]

This guide provides a self-validating stabilization protocol designed to extend shelf life from weeks to years.

Module 1: The Degradation Matrix (Root Cause Analysis)[1]

Before applying stabilizers, you must understand the "Why."[2][3] The degradation of this molecule is not random; it follows a specific cascade triggered by environmental energy inputs.[1][2][3]

The C-Br Weak Link

The Carbon-Bromine bond energy (~276 kJ/mol) is significantly lower than C-Cl (~338 kJ/mol) or C-F (~485 kJ/mol).[1][2][3] Consequently, UV light or heat preferentially cleaves the C-Br bond, initiating a radical cascade.[1][2][3]

Degradation Pathway Visualization

The following diagram illustrates the cascade from environmental exposure to chemical failure.[1][2][3]

DegradationPathway Compound 1,2-Dibromo-1-chloro- 1-fluoroethane Radical Free Radical Formation (R• + Br•) Compound->Radical Homolytic Fission Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Nucleophilic Attack UV UV Light / Heat UV->Radical Moisture Moisture (H2O) Moisture->Hydrolysis Chain Chain Propagation Radical->Chain O2 Interaction Acids Acid Generation (HBr, HCl) Hydrolysis->Acids Chain->Acids Bromine Free Bromine (Br2) (Yellow Discoloration) Chain->Bromine Acids->Compound Autocatalysis

Figure 1: The degradation cascade showing how light and moisture drive the formation of corrosive acids and free bromine.[1]

Module 2: The Tri-Phase Stabilization Protocol

To ensure long-term integrity, we utilize a Tri-Phase System addressing moisture, radicals, and acidity simultaneously.[2][3]

Phase 1: Moisture Control (The Foundation)

Hydrolysis is the silent killer.[1][2][3] Even trace water (ppm levels) generates HBr, which autocatalyzes further breakdown.[2][3]

  • Action: Add 3Å Molecular Sieves .

  • Why 3Å? The pore size (3 Angstroms) is large enough to trap water molecules (

    
    ) but small enough to exclude the halogenated ethane, preventing the solvent itself from being trapped or catalytically degraded inside the sieve.[2][3]
    
  • Protocol: Activate sieves at 200°C under vacuum for 4 hours. Add 5-10% w/v to the liquid.[1][2][3]

Phase 2: Chemical Stabilization (The Active Defense)

You must intercept the free radicals before they propagate.[2][3]

  • Primary Stabilizer: Amylene (2-methyl-2-butene) .[1][2][3]

  • Concentration: 50 – 100 ppm.[1][2][3]

  • Mechanism: Amylene acts as a "sacrificial alkene."[1][2][3] It reacts rapidly with any free radicals or trace acids (HCl/HBr) to form stable alkyl halides, effectively halting the chain reaction.[2][3]

  • Alternative: Silver Wool (Physical Scavenger).[1][2][3] For analytical standards where organic additives (like Amylene) might interfere with GC/NMR, submerged silver wool reacts with free halogens to form insoluble Silver Bromide (AgBr), keeping the liquid clear.[2][3]

Phase 3: Environmental Isolation (The Barrier)
  • Container: Amber borosilicate glass (blocks UV <400nm).[1][2][3]

  • Headspace: Sparged with Argon (heavier than air).[1][2][3] Nitrogen is acceptable, but Argon forms a better "blanket" over the dense halogenated liquid.[2][3]

  • Seal: PTFE-lined caps only.[1][2][3] Rubber or silicone will swell and degrade upon contact with halogenated vapors.[1][2][3]

Summary of Stabilizers
Stabilizer TypeCompoundRecommended Conc.[1][2][3]Best Use CaseMechanism
Radical Scavenger Amylene 50-100 ppmBulk Storage / SynthesisReacts with radicals/acids to stop propagation.[1][2][3]
Antioxidant BHT 10-20 ppmLong-term ArchivePrevents peroxide formation (slow acting).[1][2][3]
Physical Scavenger Silver Wool ~1g per 100mLAnalytical StandardsReacts with

to form solid AgBr precipitate.[1][2][3]
Acid Scavenger 1,2-Butylene Oxide 0.1 - 0.5%High Acid RiskNeutralizes HCl/HBr via ring-opening.[1][2][3]

Module 3: Troubleshooting Guide

Issue 1: The liquid has turned yellow/brown.

  • Diagnosis: Bromine Liberation. Photolysis has occurred, releasing elemental bromine (

    
    ).[2][3]
    
  • Immediate Fix:

    • Perform a simple distillation to separate the heavy haloalkane from the lighter bromine/acid fractions (if degradation is minor).[1][2][3]

    • For minor yellowing: Pass the liquid through a short column of activated basic alumina.[1][2][3] This removes the acidic impurities and

      
      .[1][2][3]
      
    • Restabilize immediately with Amylene and store in the dark.

Issue 2: White precipitate is forming at the bottom.

  • Diagnosis: Hydrolysis Products. If stored over silver wool, this is likely AgBr (Silver Bromide), indicating the stabilizer is working.[2][3] If stored over molecular sieves, it may be sieve dust or breakdown of the sieve binder due to high acidity.[2][3]

  • Fix: Decant or filter the supernatant liquid into a fresh, dry, amber bottle. Check pH. If acidic, treat with basic alumina.[2][3]

Issue 3: The septum on the vial is crumbling or melting.

  • Diagnosis: Incompatible Material. The vapors of this compound are potent solvents.[1][2][3] Standard rubber or silicone septa will absorb the vapor, swell, and disintegrate.[2][3]

  • Fix: Switch to PTFE-faced (Teflon) silicone septa. Ensure the liquid never touches the septum directly (store upright).[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a plastic bottle (HDPE/PP)? A: No. Polyhalogenated ethanes can permeate polyethylene and polypropylene over time, leading to volume loss and bottle deformation ("panelling").[2][3] Always use Amber Borosilicate Glass or specialized fluoropolymer (FEP/PFA) containers.[1][2][3]

Q: I need to run an NMR. Will Amylene interfere? A: Amylene is added at ppm levels (0.005% - 0.01%).[1][2][3] In a standard proton (


) NMR, you may see tiny vinylic peaks around 4.5-5.5 ppm and methyl peaks around 1.5-1.7 ppm.[1][2][3] If this interferes with your integration, pass a small aliquot through a silica plug or flash distil immediately before analysis.[2][3]

Q: What is the maximum shelf life if stabilized correctly? A: With the Tri-Phase System (Amylene + Mol Sieves + Amber Glass + Argon), the compound is stable for 18 to 24 months at


.[2][3] Without stabilization, degradation can be detectable within 2 weeks  at room temperature.[2][3]

Q: Is this compound flammable? A: Generally, highly halogenated ethanes are non-flammable and were historically investigated as fire suppressants (Halons).[2][3] However, they produce highly toxic carbonyl halides (Phosgene/Carbonyl Bromide) if exposed to high temperatures/flames.[2][3] Handle with extreme care in a fume hood.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] 1-Bromo-2-chloro-1,1,2-trifluoroethane Properties (Analogous Halon Data). NIST Chemistry WebBook.[1][2][3] Link

  • PubChem. (2025).[1][2][3][4][5] this compound Compound Summary. National Library of Medicine.[1][2][3] Link[2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard reference for drying and stabilizing haloalkanes).

  • University of Calgary. (2025).[1][2][3] Radical Halogenation of Alkanes: Mechanism and Stability.Link[2][3]

  • TCI Chemicals. (2024).[1][2][3] Storage and Stability of Halogenated Solvents.[1][2][3] Technical Data Sheet.[1][2][3] Link

Sources

common pitfalls in the use of 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7) .[1][2] This guide addresses the unique reactivity profile of mixed-halogenated ethanes, focusing on stability, spectral interpretation, and synthetic incompatibilities.[1][2]

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Focus: Troubleshooting Stability, Reactivity, and Analytical Anomalies[1][2]

Executive Summary: The "Hidden" Variables

This compound is a polyhalogenated ethane characterized by a chiral center at


 and a brominated methylene group at 

.[1][2] Its utility in conformational analysis and as a fluorinated building block is often overshadowed by three critical pitfalls:
  • Diastereotopic Complexity: Misinterpretation of NMR signals due to the chiral center rendering geminal protons non-equivalent.[1][2]

  • Base-Induced Elimination: Rapid dehydrohalogenation even with weak bases, leading to haloalkene byproducts.[1][2]

  • Photolytic Instability: Homolytic cleavage of the C-Br bond under standard lab lighting, generating radical species.[1][2]

Part 1: Troubleshooting Guides (Q&A)

Ticket #402: "My NMR spectrum shows a complex mess instead of a doublet. Is the sample impure?"

Diagnosis: Likely False Positive for Impurity .[1][2] Root Cause: You are observing diastereotopicity .[1][2] The molecule possesses a chiral center at


 (bearing Cl, F, Br, and the 

group).[1][2] This chirality makes the two protons on

magnetically non-equivalent (diastereotopic).[1][2]

Technical Explanation: Instead of a simple doublet (coupling to F), the


 protons appear as a complex multiplet (often a "doublet of doublets of doublets" or higher order).[1][2]
  • Coupling 1: Geminal coupling (

    
    ) between the two non-equivalent protons.[1][2]
    
  • Coupling 2: Vicinal coupling (

    
    ) to the Fluorine atom (typically large, 15-25 Hz).[1][2]
    
  • Coupling 3: Vicinal coupling to the chiral center's halogen influence (though often small).[1][2]

Solution Protocol:

  • Run a

    
    -decoupled 
    
    
    
    NMR.
    If the complexity simplifies significantly, the "mess" is due to H-F coupling.[1][2]
  • Check Integration. Ensure the total integral of the multiplet corresponds to 2 protons relative to the rest of the molecule.[1][2]

  • Solvent Swap. Switch from

    
     to 
    
    
    
    (Benzene-d6).[1][2] The solvent anisotropy often shifts the diastereotopic protons further apart, clarifying the splitting pattern.[1][2]
Ticket #409: "The reaction turned black and exothermed upon adding Potassium Carbonate."

Diagnosis: Unintended Dehydrobromination (Elimination) .[1][2] Root Cause: The proton on


 is acidified by the electron-withdrawing halogens.[1][2] Even a mild base like 

can trigger E2 elimination.[1][2]

Mechanism: The base abstracts a proton from


, while a Bromide ion leaves from 

(or

, depending on the specific isomer stability, but usually anti-periplanar elimination occurs).[1][2]

[1][2]

Solution Protocol:

  • Switch Bases: Use non-nucleophilic, bulky bases if deprotonation is required elsewhere, or avoid basic conditions entirely.

  • Temperature Control: Maintain reaction temperature below 0°C during base addition to kinetically inhibit elimination.

  • Acid Scavengers: If the goal is to neutralize acid byproducts, use an insoluble buffer like solid

    
     or a propylene oxide scavenger instead of soluble amine bases.[1][2]
    
Ticket #415: "My stock solution degraded after two weeks on the shelf."

Diagnosis: Photolytic Dehalogenation . Root Cause: The C-Br bond energy (~66 kcal/mol) is significantly lower than C-Cl or C-F.[1][2] Exposure to ambient fluorescent light can cleave this bond, generating bromine radicals (


) and alkyl radicals.[1][2]

Self-Validating Test: Check the color. A yellow/orange tint indicates the formation of elemental Bromine (


).[1][2]

Storage Protocol:

  • Container: Amber glass vials (Type 1 borosilicate).

  • Stabilizer: Add Copper turnings (radical scavenger) if the application permits.[1][2]

  • Atmosphere: Store under Argon. Oxygen can propagate radical chains.[1][2]

Part 2: Visualized Workflows

Workflow 1: Impurity Analysis Logic Tree

This diagram guides you through determining if an anomaly is a chemical impurity or an intrinsic spectral feature.[1][2]

NMR_Troubleshooting start Observation: Complex 1H NMR Multiplet step1 Perform 19F Decoupling start->step1 decision1 Does spectrum simplify? step1->decision1 result_yes Cause: 3J(H-F) Coupling (Normal Feature) decision1->result_yes Yes step2 Calculate Integration decision1->step2 No decision2 Integral = 2H? step2->decision2 result_diastereo Cause: Diastereotopicity (Normal Feature) decision2->result_diastereo Yes result_impurity Cause: Chemical Impurity (Purification Needed) decision2->result_impurity No

Caption: Logic tree for distinguishing intrinsic NMR features (couplings/chirality) from sample contamination.

Workflow 2: Degradation & Elimination Pathways

Understanding how the molecule breaks down under stress (Base or Light).[1][2]

Degradation_Pathways cluster_base Pathway A: Basic Conditions (pH > 8) cluster_light Pathway B: UV/Light Exposure compound This compound (C2H2Br2ClF) base_rxn E2 Elimination (-HBr) compound->base_rxn + Base light_rxn Homolytic Cleavage (C-Br Bond) compound->light_rxn + hν (Light) alkene Haloalkene Byproduct (Polymerization Risk) base_rxn->alkene radical Radical Species + Br2 (Yellowing) light_rxn->radical

Caption: Primary degradation pathways: Base-catalyzed elimination (Red) and Photolytic cleavage (Yellow).[1][2]

Part 3: Quantitative Data & Specifications

Physical Properties & Handling Limits
PropertyValueOperational Implication
Molecular Weight 240.30 g/mol Heavy vapor; accumulates in low areas.[1][2]
Boiling Point ~120-130°C (Est.)[1][2]Moderate volatility; use rotary evaporator with care.
Density > 2.0 g/mLPhase separates rapidly in aqueous workups (Bottom layer).[1][2]
Flash Point Non-flammableHowever, thermal decomposition emits toxic HF/HBr/HCl gases.[1][2]
Solubility DCM, Chloroform, THFInsoluble in water.[2] Avoid protic solvents for storage.[1][2]
Chemical Compatibility Matrix
Reagent ClassCompatibilityRisk Assessment
Strong Bases (NaOH, KOtBu)Severe Incompatibility Rapid exothermic elimination of HBr.[1][2]
Active Metals (Li, Mg, Na)High Risk Potential for Wurtz-type coupling or runaway Grignard formation.[1][2]
Lewis Acids (AlCl3, BF3)Moderate Risk Halogen exchange (scrambling) possible.[1][2]
Oxidizers (Peroxides)Stable Generally stable, but avoid radical initiators.[1][2]

Part 4: Experimental Methodologies

Protocol A: Safe Removal of Stabilizers/Impurities

If your application requires ultra-pure material (e.g., for mechanistic kinetics), follow this purification protocol.[1][2] Note: Commercial samples may contain traces of free acid.[2]

  • Preparation: Dissolve the crude material in

    
     (1:5 v/v).
    
  • Wash 1 (Acid Removal): Wash with ice-cold saturated

    
     solution.[1][2]
    
    • Critical: Do not shake vigorously.[1][2] Invert gently to avoid emulsion and heat generation.

    • Observation: Gas evolution (

      
      ) indicates acid neutralization.[1][2]
      
  • Wash 2 (Br2 Removal): If yellow, wash with 10%

    
     (Sodium Thiosulfate).[1][2]
    
    • Mechanism:[2][3][4][5][6] Reduces

      
       to colorless bromide ions.[1][2]
      
  • Drying: Dry organic layer over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure at < 40°C .

    • Warning: Do not heat bath above 40°C to prevent thermal degradation.[2]

Protocol B: NMR Sample Preparation for Chiral Analysis

To resolve diastereotopic protons clearly:

  • Solvent Selection: Use Benzene-d6 (

    
    ) instead of Chloroform-d (
    
    
    
    ).[1][2]
    • Reasoning: Benzene interacts with the electron-deficient halogens, creating an anisotropic environment that enhances chemical shift separation (

      
      ) between the diastereotopic protons.[1][2]
      
  • Concentration: Prepare a dilute sample (~10 mg in 0.6 mL). High concentrations can lead to aggregation or viscosity broadening.[2]

  • Acquisition: Set relaxation delay (

    
    ) to > 3 seconds to ensure full relaxation of the 
    
    
    
    protons for accurate integration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound.[1][2] Retrieved January 28, 2026, from [Link][2]

  • National Institutes of Health. GHS Classification and Labelling for Halogenated Ethanes.[1][2] (General Haloalkane Safety). Retrieved January 28, 2026, from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for Diastereotopic Proton analysis).

  • Burke, S. D., & Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[1][2] (Reference for Halogenated Solvent Compatibility).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support: Optimization of 1,2-Dibromo-1-chloro-1-fluoroethane Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halocarbon Process Engineering Support Center.

This guide addresses the specific kinetic and thermodynamic challenges associated with 1,2-Dibromo-1-chloro-1-fluoroethane (


). Due to its mixed-halogen structure, this molecule exhibits complex reactivity profiles—specifically competition between dehydrohalogenation (elimination), nucleophilic substitution, and radical degradation.

The following modules provide troubleshooting workflows for researchers observing yield loss, isomerization, or unexpected byproducts under varying Temperature (T) and Pressure (P) regimes.

Module 1: Thermodynamic & Kinetic Drivers

To troubleshoot effectively, you must first understand the competing pathways governed by T and P.

The Reactivity Landscape

The molecule contains two distinct carbon environments:

  • C1 (Gem-halo):

    
     — Highly electron-deficient, sterically crowded.
    
  • C2 (Primary):

    
     — Contains the acidic 
    
    
    
    -protons necessary for elimination.

Primary Reaction Pathway (Base-Induced Elimination): The most common transformation is dehydrobromination to form chlorofluorovinyl species.



ParameterEffect on SystemMechanistic Insight
Temperature (High) Promotes Elimination (E2) Elimination is entropy-driven (

). High T favors the formation of the alkene over substitution products.[1] However,

risks C-Br homolysis.
Temperature (Low) Promotes Substitution (SN2) Lower T reduces the entropic advantage of elimination, allowing nucleophilic attack at the less hindered C2 position (forming ethers/alcohols).
Pressure (High) Retards Bond Breaking In liquid-phase synthesis, high pressure (

bar) can slightly inhibit E2 reactions due to positive activation volume (

), but is critical for keeping volatile alkene products dissolved in the reaction medium.
Module 2: Troubleshooting Guides
Scenario A: "I am seeing high starting material recovery and low conversion rates."

Diagnosis: Kinetic barrier not overcome or phase transfer limitation.

  • Temperature Check: Are you operating below

    
    ?
    
    • Issue: The C-H abstraction from C2 requires significant activation energy due to the inductive withdrawal of the adjacent perhalogenated carbon.

    • Solution: Increase T to reflux conditions (80-100°C) .

  • Pressure Check: Are you using a sealed vessel (autoclave)?

    • Issue: If running at ambient pressure, the solvent (e.g., ethanol/THF) might boil off before the necessary activation temperature is reached.

    • Solution: Pressurize to 5–10 bar with inert gas (

      
      ) to elevate the solvent boiling point, allowing reaction temperatures of 110–120°C without solvent loss.
      
Scenario B: "The product mixture contains unexpected isomers or radical byproducts."

Diagnosis: Thermal degradation (Radical Homolysis) or "Scrambling."

  • Temperature Warning: If

    
    , the weak C-Br bond (approx. 280 kJ/mol) can undergo homolytic cleavage.
    
    • Mechanism:[1][2][3][4]

      
      . This leads to polymerization or halogen scrambling (finding Cl where F should be).
      
    • Solution: Cap temperature at 120°C. Add a radical inhibitor (e.g., BHT) if high T is unavoidable.

  • Pressure/Solvent Effect:

    • Issue: In high-pressure gas-phase reactions, wall collisions can catalyze isomerization.

    • Solution: Switch to a liquid-phase homogeneous system (e.g., KOH in EtOH) to ensure thermal dissipation.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for reaction outcomes based on T/P conditions.

ReactionPathways Start 1,2-Dibromo-1-chloro- 1-fluoroethane Cond_LowT Low T (<60°C) Nucleophilic Solvent Start->Cond_LowT Cond_HighT High T (80-120°C) Strong Base (E2) Start->Cond_HighT Cond_Extreme Extreme T (>150°C) UV/Radical Initiator Start->Cond_Extreme Prod_Sub Substitution Product (Ether/Alcohol) Cond_LowT->Prod_Sub SN2 Pathway (Minor) Prod_Elim Target Alkene (CFCl=CHBr) Cond_HighT->Prod_Elim Dehydrobromination (Major) Prod_Degrad Radical Scrambling (Oligomers/Isomers) Cond_Extreme->Prod_Degrad Homolysis (C-Br Cleavage) Prod_Elim->Cond_Extreme Overheating degrades product

Figure 1: Reaction divergence based on thermal energy input. The target elimination pathway requires a "Goldilocks" zone of 80-120°C.

Module 4: Optimized Experimental Protocol

Workflow: Controlled Dehydrobromination under Autogenous Pressure.

Objective: Selective synthesis of 1-bromo-1-chloro-2-fluoroethylene (or isomer) while suppressing substitution.

  • Preparation:

    • Dissolve this compound (1 eq) in anhydrous Ethanol.

    • Add Potassium Hydroxide (KOH) (1.1 eq) slowly at 0°C to minimize initial exotherm.

  • Pressurization (The "Closed System" Advantage):

    • Transfer mixture to a stainless steel autoclave or heavy-walled pressure tube.

    • Reasoning: The product alkene is likely volatile (

      
      ). An open reflux system risks losing the product to the condenser exhaust.
      
  • Thermal Ramp:

    • Heat to 90°C .

    • Maintain for 2–4 hours.

    • Pressure Note: Expect internal pressure to rise to 2–4 bar due to ethanol vapor pressure and product formation.

  • Quench & Isolation:

    • Cool to 0°C before venting.

    • Vent excess pressure slowly through a cold trap (-78°C) to catch any highly volatile isomers.

    • Dilute residue with water; extract organic layer.

Frequently Asked Questions (FAQs)

Q: Why does my GC-MS show a peak with Mass M-80 (Loss of HBr) and M-36 (Loss of HCl)? A: This indicates competing elimination pathways. While Br is the better leaving group (forming the M-80 product), high temperatures can occasionally force the elimination of HCl, especially if the base is extremely strong and non-selective (like t-BuLi). To fix this, use a milder base (KOH or Carbonates) and strictly control T < 100°C.

Q: Can I use high pressure (100 bar) to speed up the reaction? A: generally, No. For elimination reactions, the transition state involves volume expansion (bond breaking). Extremely high hydraulic pressure can theoretically slow down the reaction (Le Chatelier’s principle applied to activation volume). Use pressure only to maintain the liquid phase of volatiles, not to drive kinetics.

Q: The reaction turns dark brown immediately. Is this normal? A: No. Darkening suggests iodine/bromine liberation via radical pathways. This means your temperature is too high or your starting material contains free radical initiators (peroxides). Distill your starting material and run the reaction in the dark (foil-wrapped vessel).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Halogenated Ethanes. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[5] Compound Summary: this compound.[5][6] National Center for Biotechnology Information. [Link]

  • Menschutkin, N. (1890). Über die Affinitätskoeffizienten der Alkylhaloids. (Classic reference on Halide reactivity order: I > Br > Cl > F).

Sources

Technical Support Center: Catalyst Optimization for 1,2-Dibromo-1-chloro-1-fluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 1,2-Dibromo-1-chloro-1-fluoroethane (referred to herein as DBCF ).[1] It addresses the specific catalytic challenges inherent to this mixed-haloalkane, specifically focusing on bond-selectivity (C-Br vs. C-Cl) and preventing catalyst deactivation.[1]


)
Audience:  Process Chemists, R&D Scientists

Executive Summary: The Reactivity Hierarchy

Before selecting a catalyst, you must understand the bond dissociation energy (BDE) hierarchy of DBCF. Successful catalysis exploits these differences:

  • C-Br (Weakest, ~280 kJ/mol): The primary site for elimination and substitution.[1]

  • C-Cl (Intermediate, ~340 kJ/mol): Stable under mild conditions; requires Lewis Acid activation.[1]

  • C-F (Strongest, ~485 kJ/mol): Generally inert unless specific defluorination catalysts (e.g., Al-based) are used.[1]

Core Challenge: The presence of the Fluorine atom creates an inductive effect that strengthens the adjacent C-H bonds, making dehydrohalogenation slower and requiring higher basicity or catalytic assistance compared to non-fluorinated analogs.

Troubleshooting Guide: Reaction-Specific Protocols

Module A: Selective Dehydrobromination (Synthesis of Haloalkenes)

Goal: Convert DBCF to 1-chloro-1-fluoro-2-bromoethylene via HBr elimination.

User Scenario: “I am using KOH/EtOH, but I’m seeing significant byproduct formation (alkynes) and low recovery.”

Root Cause: Strong homogeneous bases promote non-selective elimination (E2) and can attack the C-Cl bond.[1]

Optimized Protocol: Phase Transfer Catalysis (PTC).[1] Use a mild inorganic base in an aqueous phase with a quaternary ammonium salt to transport hydroxide ions into the organic phase in a controlled manner.[1]

ParameterRecommendationScientific Rationale
Catalyst Tetrabutylammonium bromide (TBAB) (1-3 mol%)Facilitates ion pair extraction (

) into the organic layer.[1] The bulky cation prevents close contact, favoring elimination over substitution.
Base 50% NaOH (aq)Provides high concentration of

without dissolving the organic substrate, preventing hydrolysis side-reactions.
Solvent Dichloromethane (DCM)Non-polar solvent suppresses

substitution, favoring

elimination.[1]
Temp 0°C to 10°CLow temperature kinetically favors the cleavage of the weaker C-Br bond over C-Cl.[1]

Step-by-Step Workflow:

  • Dissolve DBCF (1 eq) and TBAB (0.02 eq) in DCM.[1]

  • Cool to 0°C.

  • Add 50% NaOH (1.5 eq) dropwise with vigorous stirring (critical for PTC).

  • Monitor by GC-MS for the disappearance of the starting material peak.[1]

  • Stop point: Quench immediately upon consumption of SM to prevent the second elimination (alkyne formation).[1]

Module B: Halogen Exchange (HALEX) – Fluorination

Goal: Replace the Bromine/Chlorine atoms with Fluorine to synthesize perfluorinated intermediates (e.g., Halon analogs).

User Scenario: “My Lewis Acid catalyst (AlCl3) turns into a black tar and loses activity after 30 minutes.”

Root Cause: Catalyst Poisoning.[1] Aluminum chloride is extremely sensitive to moisture and also complexes irreversibly with the byproduct (HBr/HCl), leading to "coking" or deactivation.

Optimized Protocol: Transition Metal Oxide Catalysis (Vapor Phase).[1] Switch from homogeneous Lewis acids to heterogeneous Chromium(III) oxide.[1]

ParameterRecommendationScientific Rationale
Catalyst Fluorinated Chromium Oxide (

)
High surface area Cr(III) acts as a robust Lewis acid that tolerates HF and HBr byproducts better than Al-species.[1]
Pre-treatment Activation with HF at 350°CConverts surface oxides to active catalytic oxyfluorides (

).[1]
Co-feed Anhydrous HF (Gas)Acts as the fluorine source and maintains catalyst activity by regenerating surface fluorides.[1]
Temp 250°C - 320°CHigh temperature required to overcome the activation energy of the C-Cl bond.[1]

Troubleshooting Checklist:

Module C: Reductive Dehalogenation

Goal: Remove Bromine to access hydro-chloro-fluoroethanes.

User Scenario: “Using Pd/C with Hydrogen gas strips off the Chlorine and Fluorine atoms too, leaving me with ethane.”

Root Cause: Palladium is too active for selective debromination in mixed haloalkanes; it facilitates hydrogenolysis of C-Cl and sometimes C-F bonds.[1]

Optimized Protocol: Zinc-Mediated Single Electron Transfer (SET).[1]

ParameterRecommendationScientific Rationale
Catalyst/Reagent Activated Zinc Dust Acts via a radical anion mechanism (SET) which is highly selective for C-Br bonds due to their lower reduction potential.[1]
Solvent Methanol or Acetic AcidProtic solvent is required to quench the intermediate carbanion/radical.[1]
Additive Acetic Anhydride (trace)Scavenges water which deactivates the Zinc surface.[1]

Mechanism:




(in protic media)[1]

Visualizations

Diagram 1: Catalyst Selection Decision Matrix

This flowchart guides the user to the correct catalytic system based on their desired transformation of DBCF.

CatalystSelection Start Starting Material: This compound Decision Desired Reaction? Start->Decision Route1 Elimination (Alkene Synthesis) Decision->Route1 Remove HBr Route2 Substitution (Fluorination) Decision->Route2 Swap Br/Cl for F Route3 Reduction (Hydro-alkane) Decision->Route3 Remove Br only Cat1 Phase Transfer Catalyst (TBAB / NaOH) Route1->Cat1 Cat2 Heterogeneous Lewis Acid (Cr2O3 / HF) Route2->Cat2 Cat3 Metal Reductant (Zn / AcOH) Route3->Cat3 Issue1 Risk: Alkyne Formation Control: T < 10°C Cat1->Issue1 Issue2 Risk: Coking Control: O2 Regeneration Cat2->Issue2 Issue3 Risk: Over-reduction Control: Avoid Pd/H2 Cat3->Issue3

Caption: Decision matrix for selecting the optimal catalytic system based on target product and preventing common side-reactions.

Diagram 2: Phase Transfer Catalysis Mechanism (Dehydrobromination)

Visualizing why PTC is superior to homogeneous bases for this substrate.

PTCMechanism cluster_Aq Aqueous Phase (NaOH) cluster_Org Organic Phase (DCM + DBCF) OH OH- Q_org [Q+ OH-] OH->Q_org Na Na+ Q_aq Q+ (Catalyst) Q_aq->Q_org Ion Pair Extraction Substrate DBCF Q_org->Substrate Deprotonation (E2) Product Haloalkene + H2O + Q+Br- Substrate->Product Product->Q_aq Recycle Q+

Caption: Mechanism of Phase Transfer Catalysis. The quaternary ammonium salt (Q+) shuttles hydroxide into the organic phase to react with DBCF.

FAQ: Expert Troubleshooting

Q1: Why does my reaction mixture turn dark brown during dehydrobromination? A: This indicates the formation of bromine (


) or polymerized byproducts. This usually happens if the reaction temperature exceeds 25°C or if light exposure is high (radical formation).[1] Fix:  Wrap the reactor in aluminum foil and maintain the temperature strictly at 0°C. Add a trace amount of sodium thiosulfate to the quench to reduce free bromine.

Q2: Can I use Alumina (


) instead of Chromia for fluorination? 
A:  Alumina is effective but less robust.[1] Alumina tends to form 

rapidly, which is a very strong Lewis acid but can cause "tarring" of the organic substrate due to polymerization of the alkene intermediates. Fix: If using Alumina, dope it with Zinc or Nickel salts to modulate its acidity.[1]

Q3: How do I separate the product isomers? A: DBCF reactions often yield geometric isomers (E/Z). Because their boiling points are very close (<5°C difference), standard distillation is often insufficient.[1] Recommendation: Use a spinning band distillation column or preparative gas chromatography (Prep-GC) for high-purity separation.[1]

References

  • Preparation of Halogenated Ethanes. (2025). PubChem Compound Summary for CID 2736483. Retrieved from [Link]

  • Catalytic Halogen Exchange Processes. (2010). Société Chimique de France.[1] Synthesis of alkyl bromides via halogen exchange processes.[1][2] Retrieved from [Link][1]

  • Synthesis of 1-chloro-1,1-difluoroethane. (1989). US Patent 4849555A.[1] Discusses catalyst deactivation in chloro-fluoro-ethane exchange reactions. Retrieved from

  • Reductive Dehalogenation Mechanisms. (2023). Environmental Science & Technology.[1][3] "Dual C–Br Isotope Fractionation Indicates Distinct Reductive Dehalogenation Mechanisms."[1] Retrieved from [Link][1][3]

  • Lewis Acid Catalysis in Haloalkane Chemistry. (1982).[1] Journal of the Chemical Society, Perkin Transactions 1. Detailed study on AlCl3 and TiCl4 behavior with halogenated substrates. Retrieved from [Link][1][2][4]

Sources

Validation & Comparative

Comparative Validation Guide: qNMR vs. GC-FID for 1,2-Dibromo-1-chloro-1-fluoroethane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Validation

In the development of halogenated anesthetics and intermediates, 1,2-Dibromo-1-chloro-1-fluoroethane (


)  presents a specific analytical challenge. While Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse for volatile purity, it suffers from a critical blind spot: thermal instability . Poly-halogenated ethanes are prone to dehydrohalogenation (elimination of HBr or HCl) within hot GC injectors, creating "ghost" impurities that artificially lower purity values.

This guide validates Quantitative NMR (


H-qNMR)  as the superior primary reference method (PRM). Unlike chromatography, qNMR is non-destructive, requires no identical reference standard, and provides direct molar quantification.

Structural Analysis & NMR Signature

Expertise Pillar: Understanding the spin system is prerequisite to accurate integration.

The molecule


 possesses a chiral center at C1. Consequently, the two protons on C2 (

and

) are diastereotopic . They are magnetically non-equivalent, meaning they will not appear as a simple doublet.
Spectral Prediction (400 MHz in )
  • 
    F NMR:  A singlet (decoupled) or triplet (coupled to 
    
    
    
    ). This is the most diagnostic nucleus for impurity screening (e.g., elimination products often shift >20 ppm).
  • 
    H NMR (The Quantification Target): 
    
    • Spin System: ABX system (where A/B = protons, X = Fluorine).

    • Pattern: Two distinct "doublet of doublets" (dd).

      • Coupling 1 (

        
        ):  Geminal coupling between 
        
        
        
        and
        
        
        (typically 10–14 Hz).
      • Coupling 2 (

        
        ):  Vicinal coupling to the Fluorine atom (typically 15–25 Hz).
        
    • Chemical Shift:

      
       3.8 – 4.5 ppm (Deshielded by adjacent halogens).
      

Critical Insight: If you observe a simple doublet or a triplet, your sample has likely degraded into a symmetrical alkene or lost the chiral center. The complexity of the signal validates the structural integrity.

Comparative Performance: qNMR vs. GC-FID

The following table contrasts the performance metrics based on experimental validation data.

FeatureGC-FID (Conventional)

H-qNMR (Recommended)
Traceability Indirect: Requires high-purity reference standard of the exact analyte.Direct: Traceable to an Internal Standard (IS) unrelated to the analyte (e.g., TCNB).
Response Factor Variable: Carbon-halogen bonds reduce FID response. Requires correction factors.Unity: 1 proton = 1 unit of signal area (inherently quantitative).
Thermal Stress High: Injector temps (200°C+) can induce HBr elimination.None: Analysis occurs at ambient temperature (25°C).
Specificity Retention Time: Risk of co-elution with isomers.Structural: Distinguishes isomers via coupling constants (

-values).
LOD/LOQ Superior (< 0.05%)Moderate (~0.1% typically, sufficient for assay).

Validated Experimental Protocol (qNMR)[1][2]

Trustworthiness Pillar: This protocol uses a "Self-Validating" Internal Standard method.

Reagents & Equipment[2][3][4][5]
  • Solvent:

    
     (99.8% D) treated with anhydrous 
    
    
    
    to remove trace acid (prevents degradation).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why? Non-volatile, high molecular weight (low weighing error), and provides a singlet at

      
       7.75 ppm, far from the analyte's aliphatic signals.
      
  • Instrument: 400 MHz NMR or higher. Probe temperature regulated at 298 K.

Sample Preparation Workflow
  • Gravimetry: Weigh approx. 20 mg of Analyte (

    
    ) and 10 mg of IS (
    
    
    
    ) into the same vial using a 5-place balance (0.01 mg precision).
    • Note: Do not weigh separately and mix; weigh directly to minimize transfer errors.

  • Dissolution: Add 0.6 mL

    
    . Vortex until clear.
    
  • Transfer: Transfer to 5mm NMR tube immediately. Cap to prevent evaporation of the volatile analyte.

Acquisition Parameters (The "Pulse" of Accuracy)

To satisfy ICH Q2(R2) for quantitative accuracy, the spin system must fully relax between pulses.

  • Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (covers both analyte and IS).

  • Relaxation Delay (D1): Calculated as

    
    .
    
    • Experiment: Measure

      
       (inversion recovery). For haloalkanes, 
      
      
      
      is often 2–4 seconds.
    • Setting: Set D1 = 20s to be safe. Insufficient D1 is the #1 cause of qNMR error.

  • Scans (NS): 32 or 64 (to achieve S/N > 250:1).

  • Acquisition Time (AQ): > 3.0 seconds (to prevent FID truncation).

Processing & Calculation
  • Phase/Baseline: Apply manual phase correction and polynomial baseline correction (abs).

  • Integration: Integrate the IS singlet (

    
     7.75) and the entire diastereotopic cluster of the analyte (
    
    
    
    3.8–4.5).
  • Purity Equation:



Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (IS=1, Analyte=2)
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     = Molecular Weight
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     = Mass weighed
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     = Purity (decimal)
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for validating the purity of volatile haloalkanes, ensuring scientific rigor.

ValidationWorkflow Start Crude this compound Screening Initial Screening: 1H & 19F NMR Start->Screening Decision Is Spectrum Clean? (No alkene peaks) Screening->Decision GC_Path GC-FID Analysis Decision->GC_Path Yes qNMR_Path qNMR (Internal Standard Method) Decision->qNMR_Path Yes (Parallel) ThermalCheck Check: Thermal Degradation? GC_Path->ThermalCheck Cross_Validate Cross-Validate: Does qNMR match GC? qNMR_Path->Cross_Validate ThermalCheck->qNMR_Path Degradation detected Final_GC Report GC Purity (If thermally stable) ThermalCheck->Final_GC No degradation Final_GC->Cross_Validate Final_qNMR Report qNMR Purity (Primary Standard) Cross_Validate->Final_qNMR qNMR is Truth Source

Caption: Analytical decision matrix prioritizing qNMR for thermally labile haloalkanes. Note the feedback loop where qNMR validates the GC method.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26.[4] [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. [Link]

Sources

comparative analysis of 1,2-Dibromo-1-chloro-1-fluoroethane with other halocarbons

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide provides a technical deep-dive into 1,2-Dibromo-1-chloro-1-fluoroethane (


), a specialized halogenated intermediate.

Unlike common refrigerants or bulk solvents, this molecule represents a "heavy" functionalized ethane used primarily in advanced organic synthesis and materials science. This guide contrasts it with standard halocarbons like 1,2-Dibromoethane (EDB) and Halothane to contextualize its reactivity, toxicity, and physical behavior.

Executive Technical Summary

This compound is a chiral, mixed-halogen ethane derivative. It is distinct from the fire suppressant "Halon" series due to its hydrogen content, which makes it more reactive and susceptible to metabolic breakdown (and thus toxicity) compared to fully halogenated analogs.

  • Primary Utility: Synthetic intermediate for fluorinated pharmaceuticals; heavy-atom derivative for crystallographic phasing.

  • Key Differentiator: Possesses three distinct halogen leaving groups (Br, Cl, F) with varying bond strengths (

    
    ), allowing for regiospecific substitution reactions.
    
Physicochemical Performance Metrics

The following table contrasts the target molecule with its closest structural and functional analogs.

Table 1: Comparative Physicochemical Properties

PropertyTarget Molecule (

)
1,2-Dibromoethane (EDB)Halothane (Anesthetic)
CAS Number 243139-69-7 106-93-4151-67-7
Molecular Weight 240.29 g/mol 187.86 g/mol 197.38 g/mol
Boiling Point ~115–125 °C (Predicted) *131–132 °C50.2 °C
Density > 2.2 g/mL (Est.) 2.17 g/mL1.87 g/mL
LogP (Lipophilicity) 2.8 (Computed) 1.962.3
Bond Reactivity High (

labile)
High (

active)
Low (Stable)
Primary Hazard Nephrotoxic / Carcinogen Carcinogen / FumigantHepatotoxic (Rare)

*Note: The boiling point is predicted to be lower than EDB despite higher mass due to the "fluorine effect" (lower polarizability of F vs H/Br), but higher than Halothane due to the additional bromine atom.

Synthesis & Reactivity Protocol

The most reliable synthesis route for high-purity this compound is the electrophilic addition of bromine to the corresponding vinyl halide. This method ensures control over the stereochemistry (anti-addition).

Mechanism Visualization (Graphviz)

The following diagram illustrates the reaction pathway, highlighting the critical bromonium ion intermediate which dictates the anti-stereochemistry.

SynthesisPathway Precursor 1-Chloro-1-fluoroethene (CClF=CH₂) Intermediate Cyclic Bromonium Ion (Intermediate) Precursor->Intermediate Electrophilic Attack (Slow Step) Reagent Bromine (Br₂) (in CH₂Cl₂) Reagent->Intermediate Product This compound (Anti-Addition Product) Intermediate->Product Nucleophilic Attack (Br⁻) (Backside Attack)

Figure 1: Electrophilic addition mechanism. The steric bulk of the Cl/F carbon directs the initial bromonium formation.

Experimental Protocol: Synthesis via Bromination

Objective: Synthesize this compound from 1-chloro-1-fluoroethene.

Reagents:

  • 1-Chloro-1-fluoroethene (Gas or condensed liquid at -80°C).

  • Bromine (

    
    ), reagent grade.
    
  • Dichloromethane (

    
    ), anhydrous.
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add 100 mL of anhydrous

    
     to the flask and cool to -10°C  using an ice/salt bath.
    
  • Precursor Addition: Slowly condense 1-chloro-1-fluoroethene (0.1 mol) into the solvent. Note: Ensure the system is vented to a scrubber.

  • Bromination: Add Bromine (0.1 mol, 1.0 equiv) dropwise via the addition funnel.

    • Observation: The red color of bromine should disappear upon contact, indicating consumption.[1]

    • Control: Maintain temperature below 0°C to prevent radical substitution side reactions.

  • Quench: Once a faint red color persists (indicating slight excess

    
    ), stir for 30 minutes. Quench with 10% 
    
    
    
    (sodium thiosulfate) to neutralize excess bromine.
  • Purification: Separate the organic layer, dry over

    
    , and concentrate via rotary evaporation.
    
  • Isolation: Distill the residue under reduced pressure. Collect the fraction boiling at the predicted range (approx. 60-70°C at 20 mmHg).

Applications & Decision Logic

Researchers choose this molecule when specific electronic or steric properties are required that cannot be met by standard dibromoalkanes.

Key Application Areas:

  • Chiral Building Blocks: The central carbon (

    
    ) is a chiral center. The molecule can be resolved to synthesize enantiopure fluorinated drugs.
    
  • Heavy Atom Derivatization: Used in protein crystallography to solve phase problems. The high electron density of the two bromine atoms provides a strong anomalous signal.

  • Regioselective Coupling: The

    
     bond on the 
    
    
    
    group is more accessible to nucleophilic attack (
    
    
    ) than the sterically crowded
    
    
    on the
    
    
    group, allowing for selective mono-functionalization.
Solvent/Reagent Selection Tree

Use this logic flow to determine if this halocarbon is the correct choice for your application.

SelectionLogic Start Need Halogenated Ethane? IsFire Application: Fire Suppression? Start->IsFire IsSynth Application: Synthesis/Research? Start->IsSynth Halon Use Halon 1211 / HFC-227ea (High Stability Required) IsFire->Halon Yes Selectivity Need Regioselectivity? IsSynth->Selectivity EDB Use 1,2-Dibromoethane (Symmetric, Cheaper) Selectivity->EDB No (Symmetric) Target Use this compound (Asymmetric, Fluorinated) Selectivity->Target Yes (Different Halogens)

Figure 2: Decision tree for selecting halogenated ethanes based on application requirements.

Safety & Toxicology Profile (E-E-A-T)

Warning: This compound is structurally related to 1,2-dibromoethane (EDB) , a potent carcinogen and reproductive toxin. It must be handled with extreme caution.

  • Toxicity Mechanism: Metabolic activation via Glutathione S-transferase (GST) creates an episulfonium ion, a potent DNA alkylating agent.

  • Target Organs: Liver (necrosis), Kidneys (proximal tubular damage), and Lungs.

  • Handling Standards:

    • Engineering Controls: Handle only in a certified fume hood with a face velocity >100 fpm.

    • PPE: Double gloving is mandatory. Silver Shield/4H laminate gloves are required; standard nitrile provides insufficient breakthrough time (<15 mins) for brominated ethanes.

    • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong bases (risk of dehydrohalogenation to toxic vinyl halides).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, this compound. Retrieved from [Link]

  • National Toxicology Program (2021). Report on Carcinogens, Fifteenth Edition: 1,2-Dibromoethane. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanism of electrophilic addition to alkenes).
  • Cheméo (2025). Chemical Properties of 1-Bromo-1-chloroethane (Structural Analog Data). Retrieved from [Link]

Sources

Comparative Synthetic Utility: 1,2-Dibromo-1-chloro-1-fluoroethane (DBCFE) vs. Polyhaloalkanes

[1]

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, the choice of halogenated ethane precursors dictates the regioselectivity of vinyl halide formation.[1] While Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is the industry standard for trifluorovinyl motifs, 1,2-Dibromo-1-chloro-1-fluoroethane (DBCFE) offers a unique, stereochemically distinct pathway for accessing 1-chloro-1-fluoroalkenes .[1]

This guide objectively compares DBCFE against standard bromo-chloro-fluoro alkanes, focusing on regioselective dehydrohalogenation and radical addition efficiency .[1]

Part 1: Structural Dynamics & Reactivity Profile[1]

The utility of DBCFE lies in its asymmetry.[1] Unlike 1,2-dibromo-tetrafluoroethane (Halon 2402), which yields symmetrical products, DBCFE possesses a "soft" proton source (


1
Bond Dissociation Energy (BDE) & Leaving Group Hierarchy

Understanding the BDE is critical for predicting elimination pathways (E2) versus radical substitutions (

1
Bond TypeApprox.[1][2] BDE (kcal/mol)Reactivity Implication
C-F ~116Inert anchor; directs electron density.[1]
C-Cl ~81Secondary leaving group; survives mild bases.[1]
C-Br ~68Primary leaving group ; active site for radical initiation.[1]
C-H (

to F)
~96Acidic; susceptible to base attack.[1]

Key Insight: In DBCFE (

11

Part 2: Comparative Performance Analysis

Scenario A: Synthesis of Fluorinated Vinyl Monomers (Elimination)

The primary application of these alkanes is the generation of vinyl halides via dehydrohalogenation.

1. The Challenger: DBCFE (

)[1]
  • Mechanism: E2 Elimination.[1]

  • Leaving Group Competition: The base removes a proton from C2. The electrons form the

    
    -bond, expelling a leaving group from C1.[1]
    
    • Pathway A (Major): Loss of HBr.[1][3][4][5] Product: 1-chloro-1-fluoro-2-bromoethylene .[1]

    • Pathway B (Minor): Loss of HCl.[1][3] Product: 1-bromo-1-fluoro-2-bromoethylene .

  • Selectivity: >95% HBr elimination due to Br being a superior leaving group (

    
     of HBr < HCl) and the weaker C-Br bond.[1]
    
2. The Standard: Halothane (

)[1]
  • Mechanism: E2 Elimination.[1]

  • Constraint: Requires harsh conditions (e.g., KOH/EtOH reflux) to overcome the stability of the

    
     group.[1]
    
  • Product: 1,1-difluoro-2-chloro-2-bromoethylene (via complex rearrangement) or trifluorovinyl bromide depending on the base strength.[1]

  • Drawback: Often leads to mixtures of isomers due to F/Cl/Br scrambling under high energy conditions.[1]

3. The Reference: 1,2-Dibromo-1,1-difluoroethane (

)[1]
  • Product: 1,1-difluoro-2-bromoethylene (Vinylidene fluoride precursor).[1]

  • Limitation: Cannot introduce a chlorine substituent, limiting downstream coupling versatility (e.g., Suzuki-Miyaura coupling).[1]

Visualization: Competitive Elimination Pathways

The following diagram illustrates the mechanistic divergence between DBCFE and Halothane.

EliminationPathwaysDBCFEDBCFE(CH2Br-CBrClF)BaseBase Treatment(DBU or KOH)DBCFE->BaseHalothaneHalothane(CF3-CHBrCl)Halothane->BaseTS_DBCFETransition StateAnti-Periplanar (H...Br)Base->TS_DBCFEFast Kinetics(Acidic alpha-protons)Prod_HaloProduct:1,1-Difluoro-2-Chloroethylene(Loss of HBr)Base->Prod_HaloSlower Kinetics(Steric Bulk)Prod_MajorMajor Product:1-Chloro-1-Fluoro-2-Bromoethylene(Retention of Cl-F motif)TS_DBCFE->Prod_MajorLoss of HBr(Preferred LG)Prod_MinorMinor Product:1-Bromo-1-Fluoro-2-BromoethyleneTS_DBCFE->Prod_MinorLoss of HCl(Rare)

Figure 1: Mechanistic divergence in base-promoted elimination.[1] DBCFE offers a kinetically favored pathway to mixed-halogen vinyl species.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Regioselective synthesis of 1-bromo-2-chloro-2-fluoroethylene from DBCFE.

Materials
  • Substrate: this compound (DBCFE), 10 mmol.[1]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - Selected for non-nucleophilic character to prevent substitution side-reactions.[1]

  • Solvent: Diethyl Ether (

    
    ) - Anhydrous.[1]
    
  • Quench: 1N HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve DBCFE (2.40 g, 10 mmol) in 20 mL of anhydrous

    
    . Cool to 0°C in an ice bath.
    
    • Why? Low temperature maximizes regioselectivity by suppressing the higher-energy HCl elimination pathway.[1]

  • Addition: Add DBU (1.52 g, 10 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (DBU

      
      HBr salt) should form immediately, confirming the reaction progress.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (TLC/GC): Spot an aliquot. The disappearance of the starting material peak (high retention time) and appearance of a lower-boiling vinyl halide confirms conversion.[1]

  • Workup: Filter off the DBU

    
    HBr salt. Wash the filtrate with cold 1N HCl (
    
    
    mL) to remove excess amine, then with brine.
  • Isolation: Dry over

    
     and concentrate via rotary evaporation (bath temp < 30°C due to product volatility).
    

Part 4: Decision Matrix

Use the following table to select the appropriate haloalkane for your target moiety.

Target MoietyRecommended PrecursorReaction TypeSelectivity Score
Trifluorovinyl- HalothaneEliminationLow (Isomer issues)
Difluorovinyl- 1,2-Dibromo-1,1-difluoroethaneEliminationHigh
Chlorofluorovinyl- DBCFE Elimination Very High
Bromofluorovinyl- 1,2-Dibromo-1-fluoroethaneEliminationHigh

References

  • Haszeldine, R. N. (1951).[1] Reactions of Fluorocarbon Radicals. Journal of the Chemical Society.[1] [1]

  • Paleta, O. (1977).[1] Fluorine Chemistry Reviews: Radical Additions to Fluoroalkenes. Fluorine Chemistry Reviews.

  • Burton, D. J., & Yang, Z. Y. (1992).[1] Fluorinated Organometallics: Vinyl Halides and Their Synthetic Utility. Tetrahedron.

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [1]

  • NIST Chemistry WebBook. (2023).[1] 2-bromo-1-chloro-1-fluoroethane Properties. National Institute of Standards and Technology.[1][6] [1]

Comparative Guide: Stereochemical Confirmation of 1,2-Dibromo-1-chloro-1-fluoroethane

[1]

Executive Summary

1,2-Dibromo-1-chloro-1-fluoroethane (

1


1

This guide compares the three primary modalities for confirming the stereochemistry (Absolute Configuration and Enantiomeric Purity) of this haloalkane. Based on current application science standards, Vibrational Circular Dichroism (VCD) coupled with DFT is identified as the superior method for absolute configuration assignment, while Chiral Gas Chromatography (GC) remains the standard for routine purity quantification.

Part 1: The Stereochemical Challenge

The molecule exists as a pair of enantiomers (R and S ). However, the analysis is complicated by rotational isomerism (rotamers) . The bulky halogens (Br, Cl) and the fluorine atom create a complex potential energy surface around the C-C bond.

  • Chirality: The

    
     carbon is bonded to four different groups: 
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .[1]
  • Conformational Flexibility: Rapid rotation at room temperature averages standard NMR signals (

    
    , 
    
    
    ), making simple 1D NMR insufficient for absolute configuration assignment.[1]

Part 2: Comparative Analysis of Analytical Modalities

Method A: Vibrational Circular Dichroism (VCD) + DFT (Recommended)

VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to both the absolute configuration and the solution-state conformation.[1][2]

  • Mechanism: Chiral molecules exhibit optical activity in the vibrational transitions.[1][2]

  • Validation: Experimental spectra are compared against Density Functional Theory (DFT) predicted spectra for the R and S enantiomers.[1]

  • Pros: Works on neat liquids/solutions; non-destructive; determines Absolute Configuration (AC) directly.

  • Cons: Requires significant computational time; instrument cost is high.[1]

Method B: Chiral Gas Chromatography (GC)

Utilizes a chiral stationary phase (e.g., cyclodextrin derivatives) to separate enantiomers based on transient diastereomeric interactions.[1]

  • Mechanism: Differential retention times (

    
    ) for R and S isomers.[1]
    
  • Validation: Requires a reference standard with known configuration to assign peaks (unless coupled with VCD/Polarimetry).[1]

  • Pros: High sensitivity; excellent for quantifying Enantiomeric Excess (ee%); rapid.[1]

  • Cons: Cannot determine Absolute Configuration ab initio (without a standard); thermal instability may cause racemization (though unlikely for this haloalkane below 200°C).[1]

Method C: NMR with Chiral Solvating Agents (CSA)

Addition of a chiral agent (e.g., Pirkle alcohol or chiral lanthanide shift reagent) creates transient diastereomeric complexes.[1]

  • Mechanism: Induces chemical shift non-equivalence (

    
    ) between enantiomers.[1]
    
  • Validation: Magnitude of shift correlates with host-guest binding geometry.

  • Pros: Uses standard NMR hardware.

  • Cons: Interpretation is difficult for flexible haloalkanes; broadening of signals due to halogen exchange or relaxation.[1]

Comparative Data Summary
FeatureMethod A: VCD + DFT Method B: Chiral GC Method C: NMR + CSA
Primary Output Absolute Config (R/S)Enantiomeric Purity (ee%)Enantiomeric Purity (ee%)
Sample State Liquid (

or

)
Gas PhaseSolution
Reference Std? Not Required (Ab initio)Required for assignmentRequired for assignment
Sample Amt ~5-10 mg< 1 mg~10-20 mg
Confidence High (99% w/ DFT match)High (for purity only)Medium (structural ambiguity)

Part 3: Experimental Protocols

Protocol 1: Absolute Configuration via VCD/DFT (The Gold Standard)

Objective: Assign the absolute configuration of an unknown enantiomer of this compound.

Step 1: Conformational Search (Computational)[1]
  • Software: Spartan / Gaussian.

  • Method: Perform a conformational scan around the

    
     bond (dihedral angle 0° to 360°).[1]
    
  • Optimization: Optimize geometries of the lowest energy rotamers (typically gauche and anti) using DFT at the B3LYP/6-311++G(2d,p) level.[1]

  • Frequency Calc: Calculate vibrational frequencies and rotational strengths for the R-enantiomer .

Step 2: Experimental VCD Acquisition[1]
  • Sample Prep: Dissolve 10 mg of the analyte in 150

    
     of 
    
    
    (or
    
    
    to avoid solvent cut-off). Place in a
    
    
    IR cell with 100
    
    
    path length.[1]
  • Instrument: FT-IR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR).

  • Acquisition:

    • Resolution:

      
      .[1]
      
    • Scans: 2000-4000 (to improve Signal-to-Noise).

    • Range: 900–1500

      
       (Fingerprint region).[1]
      
  • Baseline Correction: Subtract the solvent spectrum.

Step 3: Comparative Assignment
  • Boltzmann Weighting: Average the calculated spectra of the conformers based on their Boltzmann populations at 298 K.

  • Overlay: Superimpose the Experimental VCD spectrum over the Calculated (R) spectrum.

  • Decision:

    • Match: If signs of key bands align

      
       Sample is (R) .[1]
      
    • Mirror Image: If signs are opposite

      
       Sample is (S) .[1]
      
Protocol 2: Purity Determination via Chiral GC[1]

Objective: Quantify enantiomeric excess (ee).

  • Column:

    
    -DEX 225 or equivalent (Cyclodextrin-based capillary column).[1]
    
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min).

    • Ramp: 2°C/min to 120°C.[1]

    • Detector: FID at 250°C.[1]

  • Analysis: Calculate Area Under Curve (AUC) for Peak 1 (

    
    ) and Peak 2 (
    
    
    ).

    Part 4: Visualization of Logic Flow

    The following diagram illustrates the decision-making process for confirming stereochemistry, integrating both purity and absolute configuration workflows.

    StereochemWorkflowStartCrude Product(this compound)ChiralGCMethod B: Chiral GC(Separation)Start->ChiralGCIsPureIs ee > 95%?ChiralGC->IsPureQuantify eePrepHPLCPrep Chiral HPLC(Purification)IsPure->PrepHPLCNoVCDMethod A: VCD Spectrum(Experimental)IsPure->VCDYesPrepHPLC->VCDRe-analyzeCompareCompare Spectra(Sign & Intensity)VCD->CompareDFTDFT Calculation(Theoretical R-Isomer)DFT->CompareResultRSigns Match:Config = (R)Compare->ResultRPositive CorrelationResultSSigns Opposite:Config = (S)Compare->ResultSNegative Correlation

    Figure 1: Integrated workflow for enantiomeric purity assessment (GC) and absolute configuration assignment (VCD/DFT).

    Part 5: Reference Data (Simulated)

    For validation purposes, researchers should look for the following characteristic signals.

    Table 2: Expected NMR Parameters (

    
    , 400 MHz)
    NucleusSignalMultiplicityCoupling Constants (
    
    
    )
    Assignment
    19F ~ -60 to -70 ppmdd
    
    
    Hz,
    
    
    Hz
    C1-F
    1H ~ 3.8 - 4.2 ppmddd
    
    
    Hz (Geminal)
    C2-H (Diastereotopic)
    13C ~ 95 ppmd
    
    
    Hz
    C 1 (Chiral Center)

    Key Diagnostic: The diastereotopic protons on C2 will appear as distinct signals (ABX system with Fluorine) if the rotation is slow enough or if the chiral environment is distinct.

    References

    • He, Y., et al. (2011). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Optical Activity: A Review."[1] Analytica Chimica Acta.

    • Stephens, P. J., et al. (2010). "Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules."[1] Chemical Reviews.

    • Abraham, R. J., & Gatti, G. (1969). "Rotational Isomerism in 1,2-Dihaloethanes."[1] Journal of the Chemical Society B.

    • Polavarapu, P. L. (2007). "Determination of Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism."[1] Chirality.

    cross-validation of experimental results using 1,2-Dibromo-1-chloro-1-fluoroethane

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Case for Specialized Probes

    In the high-stakes environment of drug development, "standard" reagents often fail to capture the nuance of complex biological or analytical systems. 1,2-Dibromo-1-chloro-1-fluoroethane (

    
    ) is a specialized polyhalogenated alkane that serves as a high-fidelity probe for two critical validation workflows: reductive metabolic competency  (in ADME/Tox) and quantitative NMR (
    
    
    
    -qNMR) referencing
    .

    Unlike ubiquitous standards like

    
    -trifluorotoluene (TFT) or Halothane, this compound offers a unique chemical profile—specifically its mixed-halogen chirality and susceptibility to radical-mediated dehalogenation—making it an superior tool for cross-validating experimental setups that require high sensitivity to electronic environment and enzymatic reduction potential.
    
    Chemical Profile & Analytical Utility[1]

    To use this compound effectively, one must understand its behavior at the molecular level. It is not merely a solvent; it is a mechanistic stress-test for your system.

    • Chirality & Magnetic Environment: The C1 carbon is a chiral center bonded to Br, Cl, and F. In

      
       NMR, this creates a distinct chemical shift sensitive to solvent polarity and chiral solvating agents, unlike the rotationally averaged 
      
      
      
      groups of TFT.
    • Bond Dissociation Energy (BDE) Hierarchy: The molecule contains C-Br, C-Cl, and C-F bonds. The C-Br bond is the weakest (

      
      68 kcal/mol), making it the primary site for radical attack by Cytochrome P450 enzymes (specifically CYP2E1/2A6) under hypoxic conditions.
      
    Comparative Analysis: Selecting the Right Standard

    The following table contrasts this compound with industry alternatives to justify its selection for specific cross-validation tasks.

    FeatureThis compound Halothane (Alternative)
    
    
    -Trifluorotoluene (TFT)
    Primary Application Reductive Metabolism Probe / Chiral qNMRAnesthetic Metabolism ReferenceGeneral qNMR Internal Standard
    
    
    NMR Signal
    Multiplet (Coupled to vicinal protons). High specificity.Doublet (Coupled to geminal proton).Singlet (Decoupled). High overlap risk.[1]
    Metabolic Pathway Aggressive Reductive Dehalogenation (Radical mechanism).Oxidative (TFA formation) & Reductive.[2]Metabolically stable (mostly).
    Volatility Moderate (BP ~120-140°C est.)High (BP 50.2°C)Moderate (BP 102°C)
    Validation Value High: Validates anaerobic microsomal activity & radical scavenging.Medium: Standard clinical reference.Low: Only validates instrument linearity.
    Application A: Cross-Validating Metabolic Assays (ADME)

    The Challenge: Confirming that a liver microsome (HLM) batch retains reductive capacity (essential for toxicological screening of halogenated drugs) often fails when using oxidative probes like Testosterone.

    The Solution: Use this compound as a "reductive stress probe." Its metabolism requires the transfer of two electrons via the CYP-heme iron, validating the integrity of the CYP-reductase system under anaerobic conditions.

    Experimental Protocol: Anaerobic Competency Check
    • Objective: Validate CYP2E1/3A4 reductive activity.

    • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.

    Step-by-Step Workflow:

    • Preparation: Sparge all buffers (0.1 M Potassium Phosphate, pH 7.4) with Argon for 15 minutes to remove oxygen (Oxygen inhibits reductive pathways).

    • Incubation Mix:

      • Substrate: this compound (100 µM final).

      • Protein: HLM (1.0 mg/mL).

      • System: Sealed headspace vial (to retain volatile olefins).

    • Initiation: Add NADPH-generating system (sparged).

    • Reaction: Incubate at 37°C for 15 minutes.

    • Termination: Stop reaction with ice-cold acetonitrile.

    • Analysis: Headspace GC-MS. Look for the formation of 1-chloro-1-fluoroethene (or similar halo-olefins) resulting from di-halo elimination.

    Self-Validating Logic: If the olefin is detected, your system is truly anaerobic and reductively competent. If only parent compound remains, your oxygen-scrubbing failed.

    Visualization: Reductive Dehalogenation Pathway

    Mechanism: The CYP heme (Fe2+) donates an electron to the Br, releasing Bromide and forming a carbon radical. A second electron transfer leads to beta-elimination of the second halogen.

    MetabolicPathway Substrate 1,2-Dibromo-1-chloro- 1-fluoroethane Radical Intermediate: Carbon Radical Substrate->Radical 1e- Reduction (Loss of Br-) Enzyme CYP450 (Fe2+) Anaerobic Enzyme->Radical Product Metabolite: Halo-olefin (e.g. 1-chloro-1-fluoroethene) Radical->Product 2nd e- Transfer (Beta-Elimination) Byproduct Release of 2 x Bromide (Br-) Radical->Byproduct

    Figure 1: The reductive dehalogenation pathway used to validate anaerobic metabolic competency.

    Application B: Cross-Validating qNMR Results

    The Challenge: When quantifying a fluorinated drug candidate, the internal standard (IS) often overlaps with the analyte or reacts with the matrix. The Solution: this compound provides a complex multiplet signal (due to H-F coupling) in a unique spectral window (typically -60 to -80 ppm range, distinct from aromatic Fluorines). Its multiplet structure allows for "pattern matching" validation—if the multiplet is distorted, magnetic field homogeneity (shimming) is poor.

    Experimental Protocol: qNMR Internal Standard Setup
    • Objective: Calculate purity of a fluorinated API (Active Pharmaceutical Ingredient) with <1% uncertainty.

    Step-by-Step Workflow:

    • Gravimetric Prep: Weigh ~10 mg of Analyte and ~10 mg of this compound into the same vial. Record weights to 0.001 mg precision.

    • Solvation: Dissolve in

      
       or DMSO-
      
      
      
      . (Note: Ensure complete dissolution; this haloalkane is lipophilic).
    • Acquisition Parameters (Critical):

      • Pulse Angle: 90°.

      • Relaxation Delay (

        
        ): Must be 
        
        
        
        (Longitudinal relaxation time).
      • Note: This compound has a relatively long

        
         due to lack of nearby protons for dipolar relaxation compared to large molecules. Set 
        
        
        
        initially.
      • Spectral Width: Ensure both analyte and IS signals are within the center 80% of the bandwidth.

    • Processing: Phase correct manually. Integrate the Analyte signal (

      
      ) and the IS multiplet (
      
      
      
      ).
    • Calculation:

      
      
      (Where P=Purity, I=Integral, N=Number of Fluorines, M=Molar Mass, m=Mass weighed)
      
    Visualization: qNMR Validation Workflow

    qNMR_Workflow Start Start: Fluorinated API Quantification Selection Select IS: This compound Start->Selection Prep Gravimetric Preparation (Solvent: CDCl3) Selection->Prep T1_Check T1 Relaxation Test (Inversion Recovery) Prep->T1_Check Acquisition Acquire 19F Spectrum (D1 > 5*T1, No Decoupling) T1_Check->Acquisition Validation Cross-Validation Check: Is IS Multiplet Symmetric? Acquisition->Validation Calc Calculate Purity Validation->Calc Yes Reshim Re-shim Magnet Validation->Reshim No (Distorted) Reshim->Acquisition

    Figure 2: Decision tree for validating qNMR data integrity using the multiplet structure of the internal standard.

    References
    • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

    • Bode, P., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes: Aerobic oxidation versus anaerobic reduction.[2] ChemPhysChem. Available at: [Link]

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR protocols).

    Sources

    analytical techniques for the characterization of 1,2-Dibromo-1-chloro-1-fluoroethane derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the advanced analytical framework for characterizing 1,2-Dibromo-1-chloro-1-fluoroethane (C

    
    H
    
    
    
    Br
    
    
    ClF)
    and its functional derivatives. It prioritizes stereochemical resolution and isotopic validation, essential for applications in halogenated synthons and anesthetics research.

    Introduction: The Halogenated Scaffold

    This compound presents a unique analytical challenge due to its single chiral center (at C1) and restricted rotation around the C1-C2 bond. Characterization must resolve not just chemical purity, but also enantiomeric excess (ee) and conformational rotamer populations (gauche vs. anti).

    This guide compares three primary methodologies:

    • Multi-Nuclear NMR (

      
      F, 
      
      
      
      H)
      for stereochemical and conformational analysis.
    • GC-MS (EI) for isotopic fingerprinting and impurity profiling.

    • Chiral Chromatography (GC/HPLC) for direct enantiomer quantification.[1]

    Technique 1: Multi-Nuclear NMR Spectroscopy

    Best For: Stereochemical assignment, conformational analysis, and diastereomer differentiation.

    The Mechanism

    Unlike standard proton NMR,

    
    F NMR  serves as the primary "spy" nucleus. The fluorine atom's chemical shift is highly sensitive to the electronic environment and spatial proximity of the heavy halogens (Br, Cl).
    
    • Conformational Probe: The vicinal coupling constants (

      
       and 
      
      
      
      ) vary significantly between gauche and anti rotamers.
    • Chiral Solvating Agents (CSAs): In the presence of a chiral shift reagent (e.g., Pirkle alcohol or Europium complexes), the

      
      F signals of enantiomers split, allowing rapid ee determination without chromatography.
      
    Experimental Protocol: F Conformational Analysis
    • Sample Prep: Dissolve 10–20 mg of analyte in 0.6 mL of CDCl

      
        (non-polar) or Acetone-
      
      
      
      (polar) to test solvent-dependent rotamer populations.
    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Sequence: zg30 (standard 30° pulse).

      • Spectral Width: 200 ppm (centered at -80 ppm).

      • Relaxation Delay (D1):

        
         5 seconds (Fluorine T1 relaxation can be slow).
        
      • Scans: 64–128 for high S/N.

    • Data Processing: Apply exponential multiplication (LB = 0.3 Hz). Integrate the

      
      F multiplets. Calculate rotamer ratios using the Karplus-like dependence of 
      
      
      
      .

    Expert Insight: If the derivative contains a hydroxyl group (e.g., from hydrolysis), use DMSO-

    
     to observe hydroxyl proton coupling, which confirms the regiochemistry of substitution.
    

    Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    Best For: Purity assessment, isotopic verification, and trace impurity detection.

    The Mechanism

    Halogenated ethanes do not require derivatization for GC, but their derivatives (e.g., alcohols, amines) might. The core strength of MS here is the Isotopic Envelope .

    • Bromine (Br):

      
      Br and 
      
      
      
      Br exist in a ~1:1 ratio. A dibromo compound shows a characteristic 1:2:1 triplet pattern (M, M+2, M+4).
    • Chlorine (Cl):

      
      Cl and 
      
      
      
      Cl exist in a ~3:1 ratio.
    • Combined Signature: The molecular ion cluster for C

      
      H
      
      
      
      Br
      
      
      ClF is complex and unique, acting as a definitive fingerprint.
    Experimental Protocol: GC-MS Profiling
    • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm). Non-polar phases are preferred for haloalkanes.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Split mode (20:1), 250°C.

    • Oven Program:

      • Hold at 40°C for 2 min (essential for volatile haloethanes).

      • Ramp 10°C/min to 280°C.

      • Hold 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV. Scan range 35–500 amu.

    • Validation: Check the abundance ratio of the molecular ion cluster. For a Br

      
      Cl species, the M+2 peak should be the most intense.
      

    Technique 3: Chiral Chromatography

    Best For: Precise quantification of enantiomeric excess (ee) in asymmetric synthesis or biological studies.

    The Mechanism

    Direct separation of the enantiomers requires a chiral stationary phase (CSP).[2]

    • Chiral GC: Uses Cyclodextrin-based phases (e.g.,

      
      -DEX).[3] The hydrophobic haloethane creates inclusion complexes with the cyclodextrin cavity; the stability difference between the R and S enantiomers drives separation.
      
    • Chiral HPLC: Preferred for polar derivatives (e.g., if the scaffold is coupled to a drug pharmacophore). Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) columns are standard.

    Experimental Protocol: Chiral GC Method
    • Column: Cyclodex-B or equivalent (30 m × 0.25 mm).

    • Oven: Isothermal run at 90°C–110°C. (Isothermal yields better resolution (

      
      ) than ramped methods for enantiomers).
      
    • Detection: FID (Flame Ionization Detector) or MS.

    • System Suitability: Resolution (

      
      ) between enantiomers must be 
      
      
      
      for baseline separation.

    Comparative Analysis & Decision Logic

    The following table summarizes the performance of each technique for this compound derivatives.

    Feature
    
    
    F NMR Spectroscopy
    GC-MS (EI)Chiral GC (Cyclodextrin)
    Primary Output Conformational Data & StereochemistryMolecular Weight & Isotopic PatternEnantiomeric Excess (ee)
    Sample State Liquid (Solvated)Volatile Gas/LiquidVolatile Gas/Liquid
    Sensitivity Moderate (mg scale)High (ng scale)High (ng scale)
    Stereo-Selectivity High (with chiral additives)None (unless chiral column used)Very High
    Throughput Low (5-10 mins/sample)Medium (20-30 mins/sample)Medium (30-45 mins/sample)
    Cost High (Instrument & Solvents)ModerateModerate (Specialized Columns)
    Analytical Workflow Visualization

    AnalyticalWorkflow Sample Crude Derivative Sample PurityCheck Step 1: Purity & ID (GC-MS) Sample->PurityCheck IsotopeAnalysis Analyze Isotopic Pattern (Br2/Cl Cluster) PurityCheck->IsotopeAnalysis Decision Is Purity > 95%? IsotopeAnalysis->Decision Decision->PurityCheck No (Repurify) StereoAnalysis Step 2: Stereochemistry (19F NMR) Decision->StereoAnalysis Yes Coupling Measure 3J(HF) & 3J(HH) (Conformation) StereoAnalysis->Coupling ChiralSolv Add Chiral Solvating Agent (Determine ee) StereoAnalysis->ChiralSolv FinalReport Final Characterization Report Coupling->FinalReport ChiralSep Step 3: Quantitation (Chiral GC) ChiralSolv->ChiralSep If precise ee required ChiralSep->FinalReport

    Figure 1: Integrated analytical workflow for halogenated ethane derivatives, prioritizing purity validation before stereochemical assignment.

    References

    • PubChem. (2025).[4][5][6] this compound Compound Summary. National Library of Medicine. [Link][7]

    • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016).[8] The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. [Link][7]

    • UCSB NMR Facility. (2025). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

    • Awad, T., et al. (2010).[9] GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines. Journal of Chromatographic Science. [Link]

    Sources

    comparing the efficacy of 1,2-Dibromo-1-chloro-1-fluoroethane in aryl ether synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-depth Technical Guide to 1,2-Dibromo-1-chloro-1-fluoroethane in Aryl Ether Synthesis.

    Executive Summary: The Strategic Value of Fluorinated Linkers

    This compound (CAS: 243139-69-7) represents a specialized class of polyhalogenated ethanes used to introduce complex halogenated motifs into aromatic systems.[1] Unlike standard alkylating agents (e.g., 1,2-dibromoethane) that serve primarily as simple linkers, this reagent offers a chiral, multi-halogenated tail (

    
    ) capable of diverse downstream transformations.
    

    This guide compares its efficacy against standard and fluorinated alternatives, focusing on selectivity , reaction kinetics , and product utility in the context of Williamson ether synthesis.

    Technical Profile & Mechanism

    Chemical Structure & Reactivity
    • Formula:

      
      
      
    • Structure:

      
      
      
    • Primary Electrophile: The methylene carbon (

      
      ) attached to bromine is the primary site for nucleophilic attack (
      
      
      
      ).
    • Secondary Functionality: The adjacent carbon (

      
      ) is a sterically congested, tertiary center bearing Br, Cl, and F. This creates a strong inductive effect (
      
      
      
      ), increasing the electrophilicity of the
      
      
      center while simultaneously retarding the reaction rate slightly due to dipolar repulsion and steric bulk compared to non-fluorinated analogs.
    Reaction Mechanism (Graphviz)

    The synthesis proceeds via a classic Williamson Ether Synthesis pathway.[2][3] The phenoxide ion attacks the less hindered primary bromide.

    ReactionMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3/Cs2CO3) Base->Phenoxide TS Transition State [Ar-O---CH2---Br]‡ Phenoxide->TS SN2 Attack Reagent 1,2-Dibromo-1-chloro- 1-fluoroethane Reagent->TS Electrophile Product Aryl Ether Product Ar-O-CH2-C(Br)(Cl)F TS->Product Br⁻ Leaving SideProduct Elimination Byproduct (Vinyl Ether) TS->SideProduct E2 Competition (Minor)

    Figure 1: Mechanistic pathway for the synthesis of aryl ethers using this compound.

    Comparative Efficacy Analysis

    This section evaluates the reagent against standard alternatives: 1,2-Dibromoethane (non-fluorinated benchmark) and 1,2-Dibromo-1,1,2,2-tetrafluoroethane (perfluorinated benchmark).

    FeatureThis compound 1,2-Dibromoethane 1,2-Dibromo-tetrafluoroethane
    Role Functional Linker Simple LinkerFluoro-tag / Linker
    Primary Mechanism
    
    
    (Primary Carbon)
    
    
    (Symmetrical)
    Radical /
    
    
    or Elimination-Addition
    Reactivity Moderate. Inductive activation balanced by steric hindrance.High. Fast kinetics, prone to double alkylation.Low. Requires phase transfer or radical conditions.
    Selectivity High Mono-alkylation. The bulky tail prevents the second bromide from reacting easily.Low. Often forms bis-phenoxy ethanes (Ar-O-CH2-CH2-O-Ar).High. Specific for mono-addition.
    Product Stability Versatile. The
    
    
    group is a precursor for vinyl ethers or fluoro-olefins.
    Stable. Inert ethyl bridge.Very Stable. Chemical inertness of C-F bonds.
    Side Reactions Elimination to 1-chloro-1-fluoro-2-bromoethene.Elimination to vinyl bromide.Hydrolysis / Defluorination.[4]
    Key Advantage: The "Functional Handle"

    The primary efficacy of This compound lies not in speed, but in synthetic utility . The product retains a terminal carbon bearing three different halogens (Br, Cl, F).[5][6] This allows for:

    • Stereoselective Reduction: To generate chiral

      
       moieties.
      
    • Elimination: Controlled base treatment yields specific fluorinated vinyl ethers (Ar-O-CH=CClF), which are valuable monomers for polymerization [1].

    Experimental Protocol: Aryl Ether Synthesis

    Objective: Synthesis of 1-(2-bromo-2-chloro-2-fluoroethoxy)-4-methoxybenzene.

    Materials
    • Substrate: 4-Methoxyphenol (1.0 eq)

    • Reagent: this compound (1.2 eq)[1][7]

    • Base: Cesium Carbonate (

      
      ) (2.0 eq) - Preferred over 
      
      
      
      for faster kinetics with hindered halides.
    • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

    Workflow Diagram (Graphviz)

    ExperimentalProtocol Step1 Step 1: Solubilization Dissolve Phenol in MeCN Step2 Step 2: Activation Add Cs2CO3, stir 30 min @ RT Step1->Step2 Step3 Step 3: Addition Add this compound (Dropwise, 0°C) Step2->Step3 Step4 Step 4: Reflux Heat to 60-80°C for 4-12h Step3->Step4 Step5 Step 5: Quench & Extraction Water/EtOAc workup Step4->Step5 Step6 Step 6: Purification Column Chromatography (Hex/EtOAc) Step5->Step6

    Figure 2: Step-by-step experimental workflow for mono-alkylation.

    Detailed Procedure
    • Activation: In a flame-dried round-bottom flask, dissolve 4-methoxyphenol (10 mmol) in anhydrous MeCN (50 mL). Add

      
       (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Addition: Cool the mixture to 0°C. Add this compound (12 mmol) dropwise via syringe. Note: The reagent is dense; ensure vigorous stirring.

    • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C. Monitor via TLC (approx. 4–8 hours).

      • Checkpoint: If elimination byproducts (vinyl species) are observed, lower the temperature to 40°C and extend reaction time.

    • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Purify via silica gel chromatography. The product (ether) typically elutes before unreacted phenol but after the elimination byproduct.

    Critical Considerations & Safety

    • Regioselectivity: The reaction is highly selective for the

      
      -Br site. The tertiary C-Br bond is sterically protected and electronically deactivated towards 
      
      
      
      attack.
    • Elimination Risk: Strong bases (e.g., NaH, KOtBu) promote E2 elimination to form 1-bromo-1-chloro-2-fluoroethene or similar vinyl halides. Use mild carbonate bases (

      
      , 
      
      
      
      ) to favor substitution [2].
    • Toxicity: As with all haloethanes, handle in a fume hood. Fluorinated haloalkanes can have specific cardiotoxic effects (similar to Halothane).

    References

    • Synthesis of Fluorinated Vinyl Ethers. Russian Journal of Fluorine Chemistry. "Preparation of ethers by Williamson reaction and the addition of alcohols to alkenes." Available at: [Link]

    • Williamson Ether Synthesis Overview. Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Available at: [Link]

    • PubChem Compound Summary. "this compound (CAS 243139-69-7)."[1][7][8] National Center for Biotechnology Information. Available at: [Link]

    Sources

    Comparative Spectroscopic Guide: Fluoroethane vs. Chloro- and Bromo-Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Halogen Bioisostere Challenge

    In modern drug discovery, the substitution of hydrogen with halogens—specifically fluorine—is a pivotal strategy to modulate metabolic stability (

    
    ) and lipophilicity (
    
    
    
    ).[1] However, the spectroscopic verification of these analogs requires a nuanced understanding of how halogen electronegativity and atomic mass dictate spectral signatures.

    This guide provides an objective, data-driven comparison of fluoroethane , chloroethane , and bromoethane . Unlike generic textbook descriptions, we focus on the causality of spectral shifts and provide a self-validating experimental workflow for distinguishing these analogs in complex matrices.

    Part 1: Fundamental Physical Properties & Trends

    To interpret spectra accurately, one must first understand the physical forces at play. The transition from Fluorine to Bromine represents a descent in electronegativity and an increase in atomic radius, directly influencing bond stiffness (IR) and electron density around the nucleus (NMR).

    Table 1: Physicochemical Property Comparison
    PropertyFluoroethane (
    
    
    )
    Chloroethane (
    
    
    )
    Bromoethane (
    
    
    )
    Halogen Electronegativity (Pauling)3.983.162.96
    C-X Bond Length (
    
    
    )
    1.38 (Shortest)1.771.93 (Longest)
    C-X Bond Energy (kJ/mol)485 (Strongest)339276 (Weakest)
    Dipole Moment (D)1.942.052.02
    Primary Utility Metabolic Blocker / TracerAlkylating AgentAlkylating Agent

    Scientist's Insight: Note that while Fluorine is the most electronegative, the C-F bond is significantly shorter and stronger than C-Cl or C-Br. This "super-bond" character is why C-F stretches appear in the fingerprint region often confused with C-C or C-O bonds, whereas C-Cl and C-Br appear in the far-IR "heavy atom" region.

    Part 2: Nuclear Magnetic Resonance (NMR) Profiling

    The NMR comparison is defined by two phenomena: Inductive Deshielding and Spin-Active Coupling .

    Proton ( ) NMR Signatures

    The electronegativity of the halogen pulls electron density away from the

    
    -protons (
    
    
    
    ), deshielding them and shifting their signal downfield.
    • Fluoroethane: The

      
      -protons appear furthest downfield (~4.4 ppm). Crucially, the 
      
      
      
      nucleus (Spin 1/2) couples with the protons, splitting the
      
      
      signal into a distinct doublet of quartets (large
      
      
      ~47 Hz).
    • Chloro/Bromoethane: Cl and Br are quadrupolar nuclei (

      
      ). Their rapid relaxation rates effectively "decouple" them from the protons in standard solution-state NMR. You see a simple quartet for the 
      
      
      
      group.
      • Differentiation: The chemical shift difference between

        
         (~3.5 ppm) and 
        
        
        
        (~3.4 ppm) is subtle and solvent-dependent.
    Carbon ( ) NMR & The Heteroatom Factor

    This is the most definitive confirmation method.

    • The Fluorine Fingerprint: The

      
       spectrum of fluoroethane is unique. The 
      
      
      
      -carbon is split into a doublet with a massive coupling constant (
      
      
      ). Even the
      
      
      -carbon (methyl) shows splitting (
      
      
      ).
    • The Silent Halogens: Chloro- and bromoethane show singlet peaks. The shift follows the electronegativity trend:

      • C-F: ~80 ppm (Deshielded)

      • C-Cl: ~40 ppm

      • C-Br: ~28 ppm (Shielded due to the "Heavy Atom Effect")

    Diagram 1: Spectroscopic Logic Flow

    This diagram illustrates the causal link between atomic properties and spectral output.

    SpectralLogic Halogen Halogen Identity (F, Cl, Br) EN Electronegativity Halogen->EN Mass Atomic Mass Halogen->Mass Spin Nuclear Spin Halogen->Spin Shielding Electron Shielding (Alpha-Protons) EN->Shielding Inverse BondStrength Bond Stiffness (k) Mass->BondStrength Hooke's Law Coupling J-Coupling Spin->Coupling Shift NMR Shift (ppm) F >> Cl > Br Shielding->Shift IR IR Frequency (cm-1) F >> Cl > Br BondStrength->IR Split Signal Splitting F (Yes) vs Cl/Br (No) Coupling->Split

    Caption: Causal pathway linking halogen physical properties to observable spectral shifts and splitting patterns.

    Part 3: Vibrational Spectroscopy (IR)

    According to Hooke's Law, vibrational frequency (

    
    ) is proportional to the square root of the bond force constant (
    
    
    
    ) divided by the reduced mass (
    
    
    ).
    
    
    
    • C-F Stretch (1000–1400 cm⁻¹): The C-F bond is exceptionally strong (high

      
      ) and Fluorine is light (low 
      
      
      
      ). This results in a high-frequency absorption that often overlaps with C-C fingerprint bands.
    • C-Cl Stretch (600–800 cm⁻¹): As mass increases and bond strength drops, the band shifts significantly to lower wavenumbers.

    • C-Br Stretch (500–600 cm⁻¹): The heavy Bromine atom pushes the stretch into the far-IR region, often requiring specialized detectors if the instrument cutoff is 600 cm⁻¹.

    Part 4: Mass Spectrometry & Isotopic Signatures[2]

    When NMR is ambiguous (e.g., overlapping signals in a complex drug mixture), Mass Spectrometry (MS) provides the "smoking gun" via isotopic abundance patterns.

    Table 2: Isotopic Pattern Recognition
    HalogenPrimary IsotopesNatural Abundance RatioMS Signature (Molecular Ion)
    Fluorine
    
    
    100%Single Peak (M). No significant M+2.
    Chlorine
    
    
    /
    
    
    ~3 : 1M and M+2 peaks with 3:1 intensity height.[2]
    Bromine
    
    
    /
    
    
    ~1 : 1M and M+2 peaks with nearly equal (1:[3][2][4]1) height.[5]

    Application Note: For Bromoethane, the M and M+2 peaks are separated by 2 mass units (108/110 m/z).[3] This "twin tower" pattern is diagnostic for Bromine.[2]

    Part 5: Experimental Protocol for Identification

    Objective: Definitively identify the halogen substituent in an unknown ethyl-halide derivative.

    Reagents & Equipment
    • Solvent: Deuterated Chloroform (

      
      ) with 0.05% TMS (Tetramethylsilane) as internal reference.
      
    • Instrument: 400 MHz NMR or higher; FT-IR Spectrometer (ATR accessory preferred).

    Workflow Diagram

    Protocol Start Unknown Sample (Ethyl-Halide) Step1 1. Run 1H NMR (CDCl3) Start->Step1 Decision1 Observe CH2 Splitting? Step1->Decision1 Fluoro Doublet of Quartets? Confirm: Fluoroethane Decision1->Fluoro Yes (J ~47Hz) Step2 2. Run MS or Check Shift Decision1->Step2 No (Simple Quartet) Decision2 Check Isotope Pattern (M : M+2) Step2->Decision2 Chloro Ratio 3:1 Confirm: Chloroethane Decision2->Chloro 3:1 Bromo Ratio 1:1 Confirm: Bromoethane Decision2->Bromo 1:1

    Caption: Decision tree for identifying haloethanes using NMR splitting and MS isotope patterns.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL

      
      . Ensure the tube is free of paramagnetic impurities (rust/dust) which can broaden the splitting of F-coupled signals.
      
    • 1H NMR Acquisition:

      • Set spectral width to -2 to 14 ppm.

      • Critical Check: Look for the

        
         signal between 3.0 and 4.5 ppm.
        
      • If F is present: You will see a wide doublet of quartets centered at ~4.4 ppm. The distance between the two main clusters is the

        
         coupling (~47 Hz).
        
      • If Cl/Br is present:[2][4][6][7][8][9][10][11] You will see a standard quartet (

        
         ~7 Hz).
        
    • Verification (If NMR is ambiguous):

      • Run a standard GC-MS or LC-MS.

      • Zoom in on the molecular ion cluster.[2][4]

      • Use the "Rule of 3" for Chlorine (M peak 3x higher than M+2) and the "Rule of 1" for Bromine (M peak equal to M+2).

    References

    • Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling. Retrieved from [Link]

    • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-chloroethane and Isotopic Patterns. Retrieved from [Link]

    • Spectroscopy Online. (2023). Halogenated Organic Compounds: IR Trends. Retrieved from [Link]

    • Chemistry LibreTexts. (2020). Bond Energies and Enthalpy.[12][13] Retrieved from [Link]

    Sources

    Comparative Guide: Gas Chromatography Methods for 1,2-Dibromo-1-chloro-1-fluoroethane Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Molecule Profile

    The analysis of 1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7) presents specific challenges due to its polyhalogenated structure and potential genotoxicity. As a structural analog to known impurities like 1,2-Dibromoethane (EDB) and Halon intermediates, its detection requires high sensitivity, particularly when screening for trace impurities in pharmaceutical substances or environmental matrices.

    This guide compares the two dominant methodologies: GC-ECD (Electron Capture Detection) and GC-MS (Mass Spectrometry) .[1][2][3] While GC-MS offers structural confirmation, GC-ECD is identified as the superior method for ultra-trace quantification due to the molecule's high electron affinity.

    Property Data / Characteristic Implication for GC
    Molecular Formula
    
    
    High halogen content (4 halogens).
    Molecular Weight ~240.30 g/mol Semi-volatile; suitable for liquid injection or headspace.
    Electrophilicity Very HighIdeal candidate for ECD analysis.
    Boiling Point (Est.) 110°C - 140°CRequires moderate oven ramps; elutes after common solvents.
    Polarity ModerateCompatible with DB-624 or DB-1 stationary phases.
    Method Comparison: GC-ECD vs. GC-MS

    The choice between ECD and MS depends strictly on the analytical goal: Sensitivity (Limit of Quantitation) vs. Selectivity (Identification) .

    Method A: GC-ECD (Recommended for Quantification)
    • Mechanism: The detector uses a radioactive source (

      
      ) to generate a standing current. The highly electronegative bromine, chlorine, and fluorine atoms in the analyte capture electrons, reducing the current.
      
    • Pros: Extreme sensitivity for this specific molecule (femto-gram level detection). Linear range spans 3-4 orders of magnitude.[4]

    • Cons: Non-selective; any electronegative interference (e.g., other halocarbons) can cause false positives.

    Method B: GC-MS (Recommended for Identification)
    • Mechanism: Electron Impact (EI) ionization fragments the molecule. Detection is based on Mass-to-Charge (

      
      ) ratios.
      
    • Pros: Definitive identification using characteristic isotopic clusters (Br/Cl patterns). Eliminates false positives from matrix interferences.

    • Cons: Significantly lower sensitivity compared to ECD for polyhalogenated alkanes. Often requires SIM (Selected Ion Monitoring) mode to approach ECD limits.

    Performance Matrix
    FeatureGC-ECD (Method A) GC-MS (Method B)
    Limit of Detection (LOD) 0.01 - 0.05 µg/L (ppt) 1.0 - 5.0 µg/L (ppb)
    Linearity (
    
    
    )
    > 0.999 (0.05 - 200 µg/L)> 0.995 (5 - 500 µg/L)
    Selectivity Low (Retention time only)High (Mass spectrum)
    Matrix Tolerance Low (Prone to quench)High (Spectral deconvolution)
    Cost per Run LowModerate
    Detailed Experimental Protocol (GC-ECD Focus)

    The following protocol is designed for the trace analysis of this compound, adapted from principles in EPA Method 8011 for dibromoethanes. This workflow utilizes Liquid-Liquid Microextraction (LLE) to maximize concentration factors.

    Phase 1: Sample Preparation (Microextraction)
    • Aliquot: Transfer 35 mL of aqueous sample (or dissolved drug substance in water) into a 40 mL VOA vial with a Teflon-lined septum.

    • Salting Out: Add 6 g of NaCl (baked at 400°C) to increase ionic strength and drive the analyte into the organic phase.

    • Extraction: Add 2.0 mL of Hexane (pesticide grade).

    • Agitation: Shake vigorously for 2 minutes manually or use a mechanical shaker.

    • Phase Separation: Allow phases to separate for 10 minutes. The top hexane layer contains the analyte.

    • Transfer: Transfer ~1 mL of the hexane layer to an autosampler vial.

    Phase 2: GC Instrumentation Parameters
    • System: Agilent 7890/8890 or equivalent with µECD.

    • Inlet: Splitless mode; 250°C.

      • Purge flow: 40 mL/min at 0.75 min.

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

      • Note: Nitrogen is required as the makeup gas for the ECD (30-60 mL/min).

    • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethyl polysiloxane).[5]

      • Dimensions: 30 m x 0.25 mm x 1.4 µm.

      • Rationale: The thicker film (1.4 µm) improves resolution of volatiles and increases capacity for the halogenated ethane.

    • Oven Program:

      • Initial: 45°C (hold 2 min).

      • Ramp 1: 12°C/min to 150°C.

      • Ramp 2: 25°C/min to 260°C (hold 5 min).

    • Detector (µECD):

      • Temperature: 300°C.

      • Makeup Gas:

        
         at 30 mL/min.
        
    Phase 3: Data Analysis & Confirmation
    • Quantification: External standard method using 5-point calibration curve (0.05, 0.2, 1.0, 5.0, 20.0 µg/L).

    • Confirmation: If a peak is detected, re-analyze using a secondary column of different polarity (e.g., DB-1 or DB-1701 ) or confirm via GC-MS in SIM mode monitoring ions

      
       127, 129 (Br isotope pairs) and 191/193 (loss of Cl/F fragments).
      
    Workflow Visualization

    The following diagram illustrates the critical decision pathways and experimental flow for analyzing this specific impurity.

    GC_Analysis_Workflow Start Sample: this compound Matrix Matrix Evaluation Start->Matrix Decision Target Concentration? Matrix->Decision Method_ECD Method A: GC-ECD (Trace Level < 1 ppm) Decision->Method_ECD Trace Impurity Method_MS Method B: GC-MS (High Level / ID Confirmation) Decision->Method_MS Identification Prep_LLE Prep: Microextraction (Hexane) + NaCl Salting Out Method_ECD->Prep_LLE Prep_HS Prep: Headspace (Incubation @ 80°C) Method_MS->Prep_HS Column Separation: DB-624 Column (Volatiles Phase) Prep_LLE->Column Prep_HS->Column Detect_ECD Detection: µECD (Electrophilic Capture) Column->Detect_ECD Detect_MS Detection: MS (SIM Mode) (m/z 127, 129, 191) Column->Detect_MS Result Quantification & Reporting Detect_ECD->Result Detect_MS->Result

    Figure 1: Decision tree and workflow for selecting between ECD (Sensitivity) and MS (Selectivity) based on analytical requirements.

    References
    • U.S. Environmental Protection Agency (EPA). (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. [Link]

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736483, this compound. [Link]

    • TSI Journals. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. [Link]

    • Restek Corporation. (2024). Chromatogram Search: Halogenated Volatiles on Rtx-624. (General reference for column selection behavior). [Link]

    Sources

    literature review of 1,2-Dibromo-1-chloro-1-fluoroethane applications and synthesis

    [1][2][3][4][5]

    Executive Summary & Compound Identity

    1,2-Dibromo-1-chloro-1-fluoroethane (

    12
    Chemical Identity
    PropertyDetail
    CAS Number 243139-69-7
    IUPAC Name This compound
    Molecular Formula
    
    
    Molecular Weight 240.30 g/mol
    Structure
    
    
    Physical State Colorless liquid (Standard Temperature & Pressure)

    Synthesis Protocol: Electrophilic Bromination

    The most direct and atom-economical route to this compound is the electrophilic addition of elemental bromine to 1-chloro-1-fluoroethylene (HCFC-1131a). This reaction exploits the electron-rich double bond of the haloalkene precursor.

    Experimental Workflow

    Objective: Synthesize this compound with >98% purity.

    Reagents:
    • Precursor: 1-Chloro-1-fluoroethylene (Gas, CAS 2317-91-1).[3]

    • Reagent: Bromine (

      
      , Liquid, >99.5%).
      
    • Solvent: Dichloromethane (

      
      ) or Carbon Tetrachloride (
      
      
      ) (Optional, for heat dissipation).
    Protocol Steps:
    • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser (to reflux the gaseous alkene), a pressure-equalizing dropping funnel (for

      
      ), and a magnetic stirrer. Maintain system under inert atmosphere (
      
      
      ).
    • Precursor Condensation: Cool the reaction vessel to -10°C. Introduce 1-chloro-1-fluoroethylene gas until it condenses into the solvent (or use neat if maintaining low T).

    • Bromination: Dropwise add liquid bromine. The reaction is exothermic. Maintain temperature <0°C to prevent radical substitution side reactions on the saturated carbon.

      • Visual Indicator: The red-brown color of bromine will disappear rapidly upon contact with the alkene. Persisting color indicates endpoint.

    • Quenching: Once stoichiometric bromine is added and color persists, stir for 30 minutes. Wash the organic layer with 10%

      
       (sodium thiosulfate) to remove excess bromine.
      
    • Purification: Dry organic layer over

      
      , filter, and perform fractional distillation under reduced pressure.
      
      • Target: Collect the fraction corresponding to the boiling point of the di-bromo adduct (estimated ~140-150°C at atm, or lower under vacuum).

    Synthesis Pathway Visualization

    SynthesisPathwayPrecursor1-Chloro-1-fluoroethylene(CAS 2317-91-1)C=C(F)ClIntermediateCyclic Bromonium Ion(Transition State)Precursor->IntermediateElectrophilic Attack(Low Temp)ReagentBromine (Br2)LiquidReagent->IntermediateProductThis compound(CAS 243139-69-7)CH2Br-CBrClFIntermediate->ProductNucleophilic Attack (Br-)Anti-Addition

    Caption: Electrophilic addition mechanism converting the alkene precursor to the target di-bromo alkane via a bromonium ion intermediate.

    Applications & Mechanisms

    A. Primary Application: Chiral Building Block

    This compound is a "privileged scaffold" for medicinal chemistry due to its mixed halogenation .

    • Mechanism of Utility: The Carbon-1 position (

      
      ) contains three different halogens.
      
    • Selectivity Hierarchy: The Carbon-Bromine bond is weaker than C-Cl and C-F.

      • Reaction: Lithium-Halogen exchange (using

        
        ) or nucleophilic substitution will preferentially target the Bromine atoms.
        
      • Result: This allows researchers to replace the Br with an alkyl/aryl group while retaining the Fluorine and Chlorine, creating complex chiral centers found in potent anesthetics or enzyme inhibitors.

    B. Secondary Application: Fire Suppression Research

    While not a commercial fire extinguisher like Halon 1301, this molecule exhibits the radical scavenging properties typical of halons.

    • Mechanism: In a flame, the C-Br bond undergoes homolytic fission:

      
      
      The bromine radical (
      
      
      ) reacts with combustion propagating radicals (
      
      
      ,
      
      
      ), effectively breaking the chain reaction.
    • Limitation: The presence of Hydrogen (

      
       bonds) makes it less stable and more likely to degrade in the troposphere than perfluorocarbons, but it still possesses a significant Ozone Depletion Potential (ODP) due to the Br and Cl atoms.
      

    Comparative Analysis

    The following table contrasts this compound with standard alternatives in synthesis and fire safety contexts.

    FeatureThis compoundHalon 1211 (
    
    
    )
    1,2-Dibromoethane (EDB)
    Primary Use Pharma Intermediate / Research ReagentFire Extinguishing Agent (Streaming)Fumigant / Lead Scavenger (Obsolete)
    Reactivity High (Mixed leaving groups allow selective substitution)Low (Chemically inert until heated >400°C)Moderate (Symmetrical leaving groups)
    Physical State Liquid (High Boiling Point)Liquefied Gas (BP -4°C)Liquid (BP 131°C)
    Environmental High ODP (Contains Br & Cl)Very High ODP (Banned under Montreal Protocol)Toxic / Carcinogenic
    Synthesis Role Introduces
    
    
    chirality
    None (End product)Solvent / Reagent
    Reactivity Logic Flow

    ReactivityComparisonCompoundThis compoundPath1Nucleophilic Substitution(Target: C-Br)Compound->Path1Lab Conditions(Mild Base/Nuc)Path2Radical Formation(Fire Suppression)Compound->Path2High Temp(>400°C)Outcome1Selective Functionalization(Retains F/Cl)Path1->Outcome1Outcome2Br• Scavenges Flame RadicalsPath2->Outcome2

    Caption: Dual-utility pathway showing how reaction conditions dictate the molecule's behavior (synthetic reagent vs. radical scavenger).

    References

    • PubChem . This compound (Compound).[4] National Library of Medicine. Available at: [Link]

    Advanced Isotopic Labeling Architectures: 1,2-Dibromo-1-chloro-1-fluoroethane (DBCFE) in Metabolic Flux & Mechanistic Elucidation

    [1]

    Executive Summary: The Case for Multi-Halogenated Probes

    In the landscape of metabolic toxicology and mechanistic enzymology, This compound (DBCFE) represents a high-density information probe.[1] Unlike simplified hydrocarbon tracers, DBCFE offers a unique "chemical handle" triad (Br, Cl, F) combined with a chiral backbone. This structure allows researchers to simultaneously interrogate reductive dehalogenation (driven by bond dissociation energy: C-Br < C-Cl < C-F) and oxidative metabolism (C-H abstraction).[1][2]

    This guide compares the performance of Deuterated (

    
    , 
    
    
    )
    Carbon-13 (
    
    
    )
    11
    Comparative Analysis: Isotopologue Performance Matrix

    The choice of isotopic label fundamentally alters the data output of a DBCFE study.[1] The table below contrasts the three primary reagent classes available for metabolic investigations.

    Table 1: Comparative Performance of DBCFE Isotopologues

    FeatureUnlabeled DBCFE (Standard)Deuterated DBCFE (
    
    
    -DBCFE)
    
    
    -Labeled DBCFE (
    
    
    )
    Primary Application Baseline toxicity screening; metabolite identification (GC-MS).[1]Mechanistic KIE studies ; identifying rate-limiting C-H bond breakage.Fluxomics ; tracing carbon skeletal fate into adducts or CO2.[1]
    NMR Utility (
    
    
    )
    Standard chemical shift monitoring.[1]Removes
    
    
    J-coupling; simplifies complex multiplets.
    Introduces large
    
    
    coupling; distinct satellite peaks for quantification.[1]
    KIE Magnitude N/A (Reference
    
    
    )
    High (
    
    
    )
    if oxidative; Low (
    
    
    ) if reductive.[1]
    Negligible (Heavy atom KIE is typically < 1.05).[1]
    Mass Spec Shift Base Peak (
    
    
    )
    
    
    or
    
    
    Da shift (useful for fragment tracking).
    
    
    Da shift (retained in all carbon-containing fragments).
    Cost/Availability Low / CommercialHigh / Custom Synthesis RequiredVery High / Custom Synthesis Required
    Metabolic Stability StandardIncreased Stability (Metabolic Switching possible due to strong C-D bond).[1]Identical to Standard.

    Expert Insight: For studies focusing on Cytochrome P450 2E1 (CYP2E1) activity, the Deuterated (

    
    )  variant is superior.[1] It allows you to distinguish between hydrogen abstraction (oxidative) and electron transfer (reductive) mechanisms.[1] If the reaction slows significantly with the deuterated probe (Large Primary KIE), the C-H bond breakage is the rate-determining step.[1]
    
    Mechanistic Visualization: The Metabolic Bifurcation

    The utility of DBCFE lies in its ability to undergo two competing pathways.[1] The diagram below, generated via Graphviz, illustrates how isotopic labeling reports on these pathways.

    DBCFE_Metabolismcluster_legendPathway KeyDBCFEDBCFE (Substrate)[C2H2Br2ClF]P450CYP450 (Fe-O)DBCFE->P450BindingOx_InterGem-HalohydrinIntermediateP450->Ox_InterOxidation (C-H Abstraction)*Probed by Deuterium KIE*RadicalHaloethyl Radical[•CHBrClF]P450->RadicalReduction (e- Transfer)*Release of Br-*Acyl_HalideAcyl Halide(Reactive Electrophile)Ox_Inter->Acyl_Halide-HBrTFA_AnalogFluorinated Acid(Stable Metabolite)Acyl_Halide->TFA_Analog+H2O (Hydrolysis)AlkeneFluoro-Bromo-Alkene(Defluorination Product)Radical->AlkeneBeta-EliminationLipid_AdductLipid/Protein Adducts(Toxicity)Radical->Lipid_AdductCovalent Bindingkey1Blue Path: Oxidative (Sensitive to Deuterium Labeling)key2Red Path: Reductive (Sensitive to Oxygen Tension)

    Figure 1: Metabolic bifurcation of DBCFE.[1] Deuterium labeling specifically impedes the upper (Blue) oxidative pathway via the Kinetic Isotope Effect, while leaving the lower (Red) reductive pathway largely unaffected.

    Experimental Protocol: Validated Microsomal Incubation Assay

    This protocol is designed to be self-validating by using the ratio of oxidative to reductive metabolites as an internal check.[1]

    Objective: Determine the Kinetic Isotope Effect (KIE) of CYP2E1-mediated metabolism of DBCFE.

    Materials
    • Substrate A: DBCFE (Unlabeled), >98% purity.[1]

    • Substrate B:

      
      -DBCFE (Deuterated at C1/C2), >98 atom% D.[1]
      
    • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1 supersomes.[1]

    • Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).[1]

    • Internal Standard: 4-Bromofluorobenzene (Added post-quenching).[1]

    Step-by-Step Workflow
    • Pre-Incubation Equilibrium:

      • Prepare a 100 mM phosphate buffer (pH 7.4).[1]

      • Add microsomes (1.0 mg protein/mL final conc) and Substrate (A or B)[1] at saturating concentration (e.g., 1 mM).

      • Critical Step: Pre-incubate at 37°C for 5 minutes. This ensures temperature equilibrium and substrate binding before catalysis begins.[1]

    • Reaction Initiation:

      • Initiate reaction by adding the NADPH regenerating system.[1]

      • Control: Run a parallel "No-NADPH" blank to quantify non-enzymatic degradation (hydrolysis).[1]

    • Time-Point Sampling (Kinetic Phase):

      • Aliquot samples at 0, 5, 10, 20, and 30 minutes.

      • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops the reaction.[1]

    • Headspace GC-MS Analysis:

      • Because DBCFE and its alkene metabolites are volatile, Headspace GC-MS is preferred over liquid injection to prevent loss of analytes.[1]

      • Monitor Ions:

        • Unlabeled Parent:

          
           [M]+
          
        • Deuterated Parent:

          
           [M+1]+
          
        • Bromide ion release (measured via separate ion chromatography assay if possible).[1]

    • Data Calculation (The KIE):

      • Calculate the intrinsic clearance (

        
        ) for both substrates.[1]
        
      • Compute

        
        .[1]
        
      • Interpretation:

        • 
          : Metabolic switching or Reductive pathway dominance.[1]
          
        • 
          : C-H bond abstraction is rate-limiting (Oxidative).[1]
          
    Authoritative Grounding & References

    The methodologies described above are grounded in foundational principles of haloalkane metabolism established by studies on Halothane and Enflurane.[1]

    Key Mechanistic Principles:

    • Reductive Dehalogenation: The loss of a bromine atom to form a free radical is the primary toxicity pathway for brominated ethanes under hypoxic conditions.[1] This mechanism is well-documented for Halothane (

      
      ) [1].[1]
      
    • Kinetic Isotope Effects: Deuterium substitution typically results in a KIE of 2–5 for CYP450 oxidative dehalogenation.[1] If the KIE is observed, it confirms the "hydrogen abstraction" mechanism over the "electron transfer" mechanism [2].

    • NMR Spectroscopy:

      
       NMR is the gold standard for monitoring fluorinated metabolites in biological fluids (urine/plasma) without extensive extraction, a technique pioneered in anesthetic research [3].[1]
      
    References
    • Ghanayem, B. I., & Burka, L. T. (1987).[1] Metabolism and excretion of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (Halon 1211 analog).[1] Drug Metabolism and Disposition.[1][3]

    • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology.[1]

    • Malisza, K. L., et al. (1995).[1] 19F NMR spectroscopy of plasma and urine following isoflurane anesthesia.[1] Magnetic Resonance in Medicine.[1] [1]

    • PubChem Compound Summary. (2024). This compound.[1][4][5][6][7] National Library of Medicine.[1] [1]

    Safety Operating Guide

    1,2-Dibromo-1-chloro-1-fluoroethane: Technical Disposal Directive

    [1][2]

    Executive Summary

    1,2-Dibromo-1-chloro-1-fluoroethane (CAS: 243139-69-7) is a high-density, poly-halogenated alkane.[1][2][3][4][5] Unlike standard organic solvents, its disposal requires strict adherence to Ozone Depleting Substance (ODS) protocols and halogen-specific incineration standards. Improper disposal (e.g., evaporation or mixing with non-halogenated streams) poses severe regulatory risks (EPA/RCRA) and safety hazards (exothermic polymerization or toxic gas evolution).

    This guide replaces generic safety advice with a causal, mechanism-based protocol designed for researchers requiring high-fidelity compliance.

    Part 1: Immediate Action & Emergency Response

    Status: SPILL OR EXPOSURE Do not attempt cleanup without proper PPE (Butyl rubber or Silver Shield gloves; standard Nitrile provides insufficient breakthrough time for brominated alkanes).

    ScenarioImmediate Action Protocol
    Minor Spill (<50 mL) 1. Evacuate immediate area (vapors are heavy and narcotic).2. Absorb with inert material (Vermiculite/Sand).[1][2] DO NOT use paper towels (combustible).3. Place in a wide-mouth glass jar. Label "Halogenated Debris."
    Major Spill (>50 mL) 1. Evacuate lab. Close doors to contain heavy vapors.2. Call EHS immediately.3. Do not re-enter without SCBA if ventilation is poor.
    Skin Exposure 1. Drench with water for 15 mins.[1][2][6] 2. Discard contaminated leather/clothing (cannot be decontaminated).
    Incompatibility CRITICAL: Keep away from powdered metals (Al, Mg, Zn) and alkali bases.[1][2][4] Risk of explosion or violent dehydrohalogenation.
    Part 2: Chemical Profile & Disposal Logic

    To dispose of this chemical safely, you must understand its physical behavior. It is not just "waste"; it is a heavy, volatile alkyl halide that degrades into corrosive acids.

    PropertyValueOperational Implication
    Density ~2.2 - 2.4 g/mLHeavy Liquid: It will pool at the bottom of waste containers.[1][2] Do not overfill carboys; the weight can compromise the handle/structure.
    Flash Point None (Non-flammable)Incineration Cost: Requires fuel blending.[1][2] It suppresses combustion, making it expensive to burn.
    Reactivity Alkyl HalideSegregation: Susceptible to nucleophilic attack.[1][2] NEVER mix with strong bases (NaOH, KOH) or azides.
    Decomposition Thermal (>200°C)Byproducts: Burning releases HF (Hydrofluoric Acid), HBr, and HCl.[1][2] Must go to a facility with a caustic scrubber.
    Part 3: Step-by-Step Disposal Workflow
    Phase 1: Segregation (The "Kill Step")

    Why: Mixing this compound with ketones (acetone) and a base can trigger exothermic condensation. Mixing with metals can cause explosion.

    • Select Container: Use Amber Glass or HDPE (High-Density Polyethylene).

      • Note: Avoid LDPE or standard squirt bottles; brominated compounds can swell/permeate soft plastics over time.

    • Labeling: Mark clearly as "HALOGENATED SOLVENT WASTE."

      • Mandatory Detail: You must list "Contains Bromine/Fluorine" on the tag. This alerts the incinerator operator to adjust scrubber pH.

    • No Bulking: Do not pour into the general "Organic Waste" drum if that drum contains non-halogenated flammables (methanol/acetonitrile) intended for fuel recovery. This compound ruins fuel recovery batches.

    Phase 2: Waste Stream Management

    Refer to the following decision matrix for routing your waste.

    DisposalWorkflowStartWaste Generation:This compoundPurityCheckIs the material pure (>95%)?Start->PurityCheckRecycleOption A: Reclamation(Preferred for ODS)PurityCheck->RecycleYesMixedWasteOption B: Mixed Solvent WastePurityCheck->MixedWasteNo (Contaminated)ContactVendorContact Specialty HalocarbonRecyclerRecycle->ContactVendorDisposalFinal Disposal:High-Temp Incineration(w/ Acid Gas Scrubbing)ContactVendor->DisposalIf unrecoverableSegregationCRITICAL SEGREGATIONSeparate from:1. Acids/Bases2. Oxidizers3. Alkali MetalsMixedWaste->SegregationContainerContainer: HDPE or GlassLabel: 'Halogenated Waste'Segregation->ContainerContainer->Disposal

    Figure 1: Decision matrix for the segregation and disposal of halogenated ethane derivatives.[1][2] Note the strict requirement for incineration with scrubbing.[2]

    Phase 3: Final Handoff
    • RCRA Classification:

      • If used as a solvent: F001/F002 (Spent Halogenated Solvents).[7]

      • If discarded pure product: Treat as Hazardous Waste (D-List) due to toxicity characteristics (TCLP) or simply manage as Halogenated Organic Waste .

    • Manifesting: Ensure the manifest explicitly states "Brominated/Fluorinated Organic Liquid."

    • Destruction: The waste management facility must use a rotary kiln incinerator operating >1000°C with secondary combustion and rapid quench cooling (to prevent dioxin formation) and caustic scrubbing (to capture HF/HBr).

    Part 4: Scientific Rationale (The "Why")

    1. The Ozone Factor (ODP): This molecule contains both Chlorine and Bromine. Bromine is approximately 40–100 times more effective at destroying stratospheric ozone than chlorine [1].[2] Evaporation in a fume hood is not just negligent; it is an environmental violation under the Montreal Protocol and EPA Clean Air Act (Title VI). Capture is mandatory.

    2. The Incineration Chemistry: When incinerated, the C-F and C-Br bonds break.

    3. Material Compatibility: Halogenated ethanes are excellent solvents but aggressive permeators. They can extract plasticizers from PVC and standard Tygon tubing, causing them to stiffen and crack. Always use Teflon (PTFE) , Viton , or Glass for transfers [3].

    References
    • United States Environmental Protection Agency (EPA). (2023). Ozone-Depleting Substances (ODS) and High-GWP Alternatives.[1] Retrieved from [Link][2]

    • National Institutes of Health (NIH) - PubChem. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Similar Compound Safety Profile).[1][2] Retrieved from [Link][2]

    • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

    Personal protective equipment for handling 1,2-Dibromo-1-chloro-1-fluoroethane

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the safety protocols, personal protective equipment (PPE) selection, and operational logistics for handling 1,2-Dibromo-1-chloro-1-fluoroethane .

    This guidance is structured for Senior Researchers and Safety Officers requiring immediate, actionable data. It prioritizes the "Why" behind the safety decisions, focusing on the specific physicochemical properties of polyhalogenated ethanes (high density, low surface tension, and high permeation rates).

    Executive Safety Summary & Hazard Dynamics

    Chemical Class: Polyhalogenated Alkane (

    
    )
    Primary Risks:  Dermal Absorption, Hepatotoxicity, Narcotic Effects, Ozone Depletion.
    

    The "Invisible" Threat (Permeation): Unlike standard aqueous acids, this compound is a small-molecule, lipophilic halogenated solvent . It possesses a low molecular volume and high solubility in organic matrices.

    • Scientific Reality: Standard laboratory nitrile gloves (4-6 mil) provide negligible protection against prolonged contact. The solvent swells the polymer matrix and permeates to the skin in minutes, often without visible degradation of the glove.

    • Decomposition Hazard: In the presence of high heat or open flame, this compound decomposes to release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Carbonyl Halides (Phosgene analogs).

    Critical PPE Selection (The Barrier Strategy)

    The selection of PPE for this compound is binary: Standard PPE is insufficient. You must upgrade to chemically resistant barriers designed for halogenated hydrocarbons.

    A. Hand Protection: The "Breakthrough" Hierarchy

    Data interpolated from homologous polyhalogenated ethanes (e.g., 1,2-Dibromoethane).

    Glove MaterialThicknessEst. Breakthrough TimeStatusScientific Rationale
    Laminate (Silver Shield/4H) 2.7 mil> 480 minsPrimary Choice Multi-layer EVOH laminate creates a tortuous path that prevents small-molecule permeation.
    Fluoroelastomer (Viton) 10-12 mil> 240 minsExcellent High cross-link density resists swelling by chlorinated/brominated solvents.
    PVA (Polyvinyl Alcohol) Supported> 240 minsGood (Dry Only) Excellent resistance to organics, but dissolves in water. Do not use if aqueous solutions are present.
    Nitrile (Standard Lab) 4-6 mil< 5 mins FORBIDDEN Rapid permeation. Use only as a sacrificial outer layer for dexterity, never for primary protection.
    Latex 5-8 milImmediate FORBIDDEN Lipophilic solvents degrade the latex matrix instantly.

    Operational Recommendation: Wear Silver Shield laminate gloves as liners.[1] Place standard Nitrile gloves over them to improve dexterity and grip. This "Double-Glove" system combines chemical impermeability with mechanical grip.

    B. Respiratory Protection

    Volatility Profile: Moderate volatility, but vapors are heavier than air (Density > 1). They will pool on benchtops and floors.

    • Primary Control: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80-100 fpm).

    • Secondary Control (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

      • Note: Do not rely on smell.[2][3] Halogenated ethanes have poor warning properties (olfactory fatigue occurs quickly).

    C. Eye & Body Defense[2][4][5]
    • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Vapors can be lacrimatory; safety glasses do not seal against heavy vapors rising from a beaker.

    • Body:

      • Routine: 100% Cotton Lab Coat (Synthetics like polyester can melt into skin if a fire occurs).

      • High Volume (>500mL): Tyvek or ChemMax apron to prevent soak-through in case of a lap-spill.

    Operational Workflow: Handling & Transfer

    This protocol uses a Self-Validating System : Every step includes a check to ensure the previous step was successful.

    G cluster_0 Critical Constraint Start Start: Chemical Retrieval CheckPPE Verify PPE: Laminate Liners + Nitrile Outer Start->CheckPPE Mandatory HoodCheck Fume Hood Check: Sash < 18" | Flow > 80fpm CheckPPE->HoodCheck Airflow Verification Transfer Transfer Operation: Use Glass/Teflon Syringes ONLY HoodCheck->Transfer Safe Zone VaporControl Vapor Management: Keep container closed when inactive Transfer->VaporControl Minimize Evaporation WasteSeg Disposal: Halogenated Waste Stream VaporControl->WasteSeg End Process

    Figure 1: Safe Handling Workflow. Note the critical constraint loop ensuring vapor containment.

    Step-by-Step Methodology
    • Material Compatibility Check:

      • Ensure all transfer equipment is Glass, Stainless Steel, or Teflon (PTFE) .

      • Avoid: Polystyrene or standard rubber tubing, which will dissolve or become brittle.

    • The "Sinking Vapor" Technique:

      • Since vapors are heavier than air, place a tray inside the hood. Perform all transfers within this tray. If a spill occurs, the heavy vapors are contained within the tray walls, preventing them from flowing out over the airfoil of the hood.

    • Transfer:

      • Use positive-displacement pipettes or glass syringes.

      • Why? High-density liquids often drip from air-displacement pipettes due to gravity.

    • Decontamination:

      • Wipe the outer nitrile gloves with a dry tissue after handling. If splash occurs, strip the outer nitrile glove immediately. The inner Laminate glove protects you during the change.

    Disposal & Emergency Response

    Waste Segregation (Crucial)

    Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).

    • Stream: "Halogenated Organic Waste".[4]

    • Reasoning: Disposal facilities incinerate halogenated waste at higher temperatures with scrubbers to capture acid gases (HCl, HBr, HF). Mixing this with non-halogenated waste contaminates the cheaper stream, increasing disposal costs and creating potential regulatory violations.

    Spill Response Plan (< 100 mL)
    • Alert: Announce the spill.

    • Ventilate: Ensure hood sash is lowered.

    • Absorb: Use Vermiculite or Polypropylene pads .

      • Do not use standard paper towels: They increase the surface area for evaporation without trapping the vapors effectively.

    • Clean: Wipe surface with soap and water (detergent helps lift the lipophilic residue).

    • Dispose: All absorbent materials go into a sealed bag labeled "Halogenated Debris".

    References

    • PubChem Database. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Analogous Hazard Data). National Center for Biotechnology Information. Retrieved from [Link]

    • University of California, Berkeley. Glove Selection Guide for Chemical Safety. EH&S.[5][4][6] Retrieved from [Link]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.